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  • Product: 3,6-Dibromo-8-fluoroquinoline
  • CAS: 1315367-35-1

Core Science & Biosynthesis

Foundational

The Strategic Synthesis and Comprehensive Characterization of 3,6-Dibromo-8-fluoroquinoline: A Technical Guide for Advanced Drug Discovery

Foreword: The Architectural Significance of Halogenated Quinolines in Modern Medicinal Chemistry The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of Halogenated Quinolines in Modern Medicinal Chemistry

The quinoline scaffold represents a cornerstone in the edifice of medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[1] The strategic incorporation of halogen atoms, particularly fluorine and bromine, into the quinoline nucleus has emerged as a powerful strategy for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[2][3][4] Fluorine, with its high electronegativity and relatively small size, can enhance metabolic stability, binding affinity, and membrane permeability.[2] Bromine, on the other hand, can introduce specific steric and electronic effects, and its presence provides a versatile handle for further synthetic transformations through cross-coupling reactions.

This in-depth technical guide is dedicated to the synthesis and characterization of a novel and promising quinoline derivative: 3,6-Dibromo-8-fluoroquinoline . This molecule, with its unique trifunctionalized scaffold, holds significant potential as a key intermediate in the development of next-generation therapeutics. We will explore a rational and efficient synthetic pathway, delve into the intricacies of its structural elucidation through modern analytical techniques, and provide detailed, field-proven protocols for its preparation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of complex halogenated heterocycles in their discovery programs.

I. A Proposed Synthetic Pathway: A Multi-Step Approach to 3,6-Dibromo-8-fluoroquinoline

The synthesis of 3,6-Dibromo-8-fluoroquinoline necessitates a carefully planned, multi-step approach. A plausible and efficient strategy begins with the construction of the core 8-fluoroquinoline ring system, followed by regioselective bromination.

Step 1: Construction of the 8-Fluoroquinoline Core via the Skraup Synthesis

The Skraup synthesis is a classic and robust method for the preparation of quinolines from anilines.[5][6][7] In this proposed first step, 2-fluoroaniline is treated with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid) to yield 8-fluoroquinoline.

Causality of Experimental Choices:

  • Starting Material: 2-fluoroaniline is selected as the starting material to introduce the fluorine atom at the desired 8-position of the quinoline ring.

  • Reagents: Glycerol serves as the source for the three-carbon unit required to form the pyridine ring. Sulfuric acid acts as both a catalyst and a dehydrating agent. The oxidizing agent is crucial for the final aromatization step to form the quinoline ring system.[5][8]

dot graph "Synthetic_Pathway_Step_1" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

"2-Fluoroaniline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Glycerol" [fillcolor="#FBBC05", fontcolor="#202124"]; "H2SO4_Oxidant" [label="H₂SO₄, Oxidizing Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "8-Fluoroquinoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"2-Fluoroaniline" -> "8-Fluoroquinoline" [label="Skraup Synthesis", pos="2.5,1.5!", len=2.5]; "Glycerol" -> "8-Fluoroquinoline" [label="", pos="1,0.5!", len=1.5]; "H2SO4_Oxidant" -> "8-Fluoroquinoline" [label="", pos="4,0.5!", len=1.5]; } Caption: Step 1: Synthesis of 8-Fluoroquinoline.

Step 2: Regioselective Bromination to Introduce the First Bromine Atom at the 3-Position

The second step involves the regioselective bromination of 8-fluoroquinoline to introduce a bromine atom at the C-3 position. Electrophilic aromatic substitution on the quinoline ring is influenced by the directing effects of both the nitrogen atom and the fluorine substituent.[9] The pyridine ring is generally deactivated towards electrophilic attack compared to the benzene ring. However, within the pyridine ring, the C-3 position is susceptible to electrophilic substitution.

Causality of Experimental Choices:

  • Brominating Agent: A suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in a non-polar solvent, can be employed.

  • Reaction Conditions: The reaction conditions, including solvent and temperature, will be critical to control the regioselectivity and prevent over-bromination.

Step 3: Introduction of the Second Bromine Atom at the 6-Position

The final step is the introduction of the second bromine atom at the C-6 position. With the C-3 and C-8 positions occupied, the electronic and steric environment of the quinoline ring is significantly altered. The fluorine at C-8 is an ortho-, para-director, and the bromine at C-3 is a meta-director within the pyridine ring. The directing effects will influence the position of the second bromination. The C-6 position on the carbocyclic ring is a likely target for further electrophilic substitution.

Causality of Experimental Choices:

  • Controlled Bromination: Careful control of the stoichiometry of the brominating agent and reaction conditions will be essential to achieve the desired 3,6-dibromo substitution pattern and avoid the formation of other isomers.

dot graph "Full_Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];

Start [label="2-Fluoroaniline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="8-Fluoroquinoline", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="3-Bromo-8-fluoroquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="3,6-Dibromo-8-fluoroquinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Skraup Synthesis"]; Intermediate1 -> Intermediate2 [label="Regioselective\nBromination (C-3)"]; Intermediate2 -> End [label="Bromination (C-6)"]; } Caption: Proposed multi-step synthesis of the target compound.

II. Comprehensive Characterization of 3,6-Dibromo-8-fluoroquinoline

The unambiguous structural confirmation and purity assessment of 3,6-Dibromo-8-fluoroquinoline rely on a combination of modern spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

¹H NMR (Proton NMR) Spectroscopy: The ¹H NMR spectrum of 3,6-Dibromo-8-fluoroquinoline is expected to exhibit distinct signals in the aromatic region. The chemical shifts and coupling patterns will provide crucial information about the substitution pattern.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, F, Br).

Technique Expected Observations Interpretation
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm).Confirms the presence of the quinoline core and provides information on the proton environment.
¹³C NMR Nine distinct signals for the carbon atoms.Confirms the carbon skeleton and the substitution pattern.
¹⁹F NMR A single signal for the fluorine atom.Confirms the presence and chemical environment of the fluorine substituent.
B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the accurate mass of the molecular ion, which will confirm the elemental formula (C₉H₄Br₂FN). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms (a triplet with a ratio of approximately 1:2:1 for M, M+2, and M+4).

Ionization Mode Expected m/z Assignment
ESI+[M+H]⁺Molecular ion peak
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
~1600-1450C=C and C=N stretching vibrations of the quinoline ring
~1200-1000C-F stretching vibration
~700-500C-Br stretching vibrations

dot graph "Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

Synthesized_Compound [label="Synthesized\n3,6-Dibromo-8-fluoroquinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry\n(HRMS)"]; IR [label="Infrared Spectroscopy"]; Structural_Confirmation [label="Structural Confirmation\nand Purity Assessment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Synthesized_Compound -> NMR; Synthesized_Compound -> MS; Synthesized_Compound -> IR; NMR -> Structural_Confirmation; MS -> Structural_Confirmation; IR -> Structural_Confirmation; } Caption: Workflow for the comprehensive characterization.

III. Detailed Experimental Protocols

The following protocols are provided as a template and should be adapted and optimized based on laboratory conditions and available instrumentation.

Protocol 1: Synthesis of 8-Fluoroquinoline (Skraup Synthesis)
  • Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the cooled sulfuric acid, slowly add 2-fluoroaniline, followed by glycerol. Then, add the oxidizing agent (e.g., nitrobenzene).

  • Heating: Heat the reaction mixture cautiously to the appropriate temperature and maintain it for several hours with vigorous stirring.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol 2: Bromination of 8-Fluoroquinoline
  • Reaction Setup: Dissolve 8-fluoroquinoline in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent or NBS) to the reaction mixture at a controlled temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction and work up the mixture. Purify the product by column chromatography to isolate the desired brominated isomers.

Protocol 3: NMR Sample Preparation
  • Sample Preparation: Dissolve 5-10 mg of the purified 3,6-Dibromo-8-fluoroquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

Protocol 4: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., ESI) and acquire the high-resolution mass spectrum.

IV. Conclusion and Future Perspectives

This technical guide has outlined a rational and comprehensive approach to the synthesis and characterization of 3,6-Dibromo-8-fluoroquinoline. The proposed synthetic pathway offers a logical and potentially efficient route to this novel compound, while the detailed characterization workflow ensures its unambiguous structural elucidation.

The availability of 3,6-Dibromo-8-fluoroquinoline as a well-characterized building block opens up new avenues for the design and synthesis of innovative drug candidates. The two bromine atoms at distinct positions on the quinoline scaffold provide orthogonal handles for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries for high-throughput screening. Future research in this area will undoubtedly focus on exploring the synthetic utility of this versatile intermediate and evaluating the biological activities of its derivatives.

V. References

  • Denisco Chemicals Pvt. Ltd. 3 6 Dibromo 8 Fluoro Quinoline. IndiaMART. [Link]

  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

  • PMC. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]

  • ResearchGate. Synthetic approaches towards quinoline derivatives. [Link]

  • ResearchGate. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. [Link]

  • Fordham Research Commons. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. [Link]

  • ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

  • ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • ResearchGate. Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. [Link]

  • orientjchem.org. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • PMC. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]

  • CAS Common Chemistry. 8-Fluoroquinoline. [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • PMC. 6,8-Dibromoquinoline. [Link]

  • Organic Reactions. The Skraup Synthesis of Quinolines. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ResearchGate. Skraup quinoline synthesis. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • MySkinRecipes. 8-Bromo-3-fluoroquinoline. [Link]

  • NIH. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. [Link]

  • Scribd. Synthesis of 6-Bromoquinoline. [Link]

  • SpectraBase. 8-Bromo-3-fluoroquinoline-2-carboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • INIS-IAEA. mass spectrometric study of some fluoroquinolone drugs using electron ionization and. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • INIS-IAEA. Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. [Link]

  • Reddit. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. [Link]

  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,6-Dibromo-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Complex Landscape of a Privileged Scaffold The quinoline nucleus represents a cornerstone in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complex Landscape of a Privileged Scaffold

The quinoline nucleus represents a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique photophysical properties. The strategic introduction of halogen substituents onto this scaffold provides a powerful tool for fine-tuning its physicochemical characteristics and reactivity, opening avenues for the development of novel therapeutics and advanced materials. This guide focuses on a particularly intriguing derivative: 3,6-Dibromo-8-fluoroquinoline.

This document serves as a comprehensive technical resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind the chemical behavior of this multifaceted molecule. As a senior application scientist, the aim is to equip researchers with the foundational knowledge and practical insights necessary to effectively utilize 3,6-Dibromo-8-fluoroquinoline in their synthetic endeavors. We will delve into its electronic properties, predictable reactivity patterns, and provide actionable protocols for its strategic functionalization.

Section 1: Core Molecular Attributes and Physicochemical Properties

3,6-Dibromo-8-fluoroquinoline (CAS No. 855477-01-9) is a polysubstituted aromatic heterocycle with the molecular formula C₉H₄Br₂FN.[1][2] The strategic placement of two bromine atoms and a fluorine atom on the quinoline core imparts a unique combination of electronic and steric properties that dictate its reactivity and potential applications.

Structural and Electronic Considerations

The quinoline ring system is inherently electron-deficient, particularly in the pyridine ring, due to the electronegativity of the nitrogen atom. The substituents on 3,6-Dibromo-8-fluoroquinoline further modulate this electronic landscape:

  • Bromine Substituents (C3 and C6): Bromine acts as a moderately deactivating group through its inductive electron-withdrawing effect (-I). However, it also possesses a resonance electron-donating effect (+R) due to its lone pairs. In the context of electrophilic aromatic substitution, halogens are generally ortho-, para-directing, though the overall reactivity of the ring is diminished. For nucleophilic aromatic substitution and cross-coupling reactions, the carbon-bromine bond serves as a reactive handle.

  • Fluorine Substituent (C8): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I). Its resonance effect (+R) is weaker compared to other halogens. The C-F bond is significantly polarized, influencing the acidity of adjacent protons and the overall electron density of the benzene ring of the quinoline system.

The interplay of these electronic effects results in a complex reactivity profile, which will be explored in subsequent sections.

Physical and Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, the following table summarizes available and predicted properties.

PropertyValueSource(s)
CAS Number 855477-01-9[2]
Molecular Formula C₉H₄Br₂FN[1]
Molecular Weight 304.94 g/mol [1]
Physical State Predicted to be a solid at room temperature.
Boiling Point 279.7 ± 20.0 °C (Predicted)[3]
Density 1.647 ± 0.06 g/cm³ (Predicted)[3]
pKa -0.52 ± 0.28 (Predicted)[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is anticipated to show distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The precise chemical shifts and coupling constants will be influenced by the positions of the halogen substituents. A general protocol for acquiring NMR spectra of quinoline derivatives is provided in the experimental section.[4]

  • ¹³C NMR: The carbon NMR spectrum will exhibit nine signals corresponding to the quinoline core. The carbons directly bonded to the bromine and fluorine atoms will experience significant shifts. The carbon attached to fluorine will show a characteristic large one-bond C-F coupling constant.

Section 2: Synthesis of the 3,6-Dibromo-8-fluoroquinoline Scaffold

The synthesis of polysubstituted quinolines can be achieved through various classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often starting with appropriately substituted anilines.[5] For 3,6-Dibromo-8-fluoroquinoline, a plausible synthetic approach would involve the cyclization of a suitably halogenated aniline precursor.

Section 3: Reactivity and Synthetic Utility

The presence of two distinct halogen atoms (bromine and fluorine) at three different positions on the quinoline ring makes 3,6-Dibromo-8-fluoroquinoline a versatile building block for constructing complex molecular architectures. The differential reactivity of the C-Br bonds provides opportunities for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atoms at the C3 and C6 positions are prime handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For 3,6-Dibromo-8-fluoroquinoline, this reaction can be employed to introduce aryl, heteroaryl, or vinyl substituents.

Regioselectivity: In dihaloheteroaromatics, the regioselectivity of the first coupling is often dictated by a combination of electronic and steric factors. The C3 position is on the electron-deficient pyridine ring, while the C6 position is on the carbocyclic ring. The electronic nature of the quinoline ring and the specific reaction conditions will influence which bromine atom reacts preferentially. In some dibromoquinoline systems, achieving high regioselectivity can be challenging.[4] However, by carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to favor substitution at one position over the other.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,6-Dibromo-8-fluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Quinoline 3,6-Dibromo-8-fluoroquinoline Catalyst Pd(0) Catalyst Base OxidativeAddition Oxidative Addition Quinoline->OxidativeAddition BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst->OxidativeAddition Pd(0) Intermediate1 Ar-Pd(II)-Br OxidativeAddition->Intermediate1 Intermediate2 Ar-Pd(II)-R Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination ReductiveElimination->Catalyst Pd(0) regenerated Product Substituted Fluoroquinoline ReductiveElimination->Product Intermediate1->Transmetalation Intermediate2->ReductiveElimination

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 and/or C6 positions of the quinoline core.

Regioselectivity: Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Buchwald-Hartwig amination on 3,6-Dibromo-8-fluoroquinoline will depend on the reaction conditions. In some cases, selective amination of an aryl bromide in the presence of a heteroaryl chloride has been demonstrated, highlighting the potential for controlled, sequential functionalization.[7]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3,6-Dibromo-8-fluoroquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv.), a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or Cs₂CO₃, 1.5-2.5 equiv.) in a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination Quinoline 3,6-Dibromo-8-fluoroquinoline Catalyst Pd(0) Catalyst Ligand Base OxidativeAddition Oxidative Addition Quinoline->OxidativeAddition Amine R₂NH AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination Catalyst->OxidativeAddition Pd(0) Intermediate1 Ar-Pd(II)-Br OxidativeAddition->Intermediate1 Intermediate2 Ar-Pd(II)-NR₂ AmineCoordination->Intermediate2 ReductiveElimination Reductive Elimination ReductiveElimination->Catalyst Pd(0) regenerated Product Aminated Fluoroquinoline ReductiveElimination->Product Intermediate1->AmineCoordination Intermediate2->ReductiveElimination

Sources

Foundational

CAS number 855477-01-9 spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9) Introduction 3-Bromo-8-fluoroquinoline is a halogenated heterocyclic aromatic compound with the chemica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9)

Introduction

3-Bromo-8-fluoroquinoline is a halogenated heterocyclic aromatic compound with the chemical formula C₉H₅BrFN.[1][2] As a derivative of quinoline, a scaffold known for its wide range of biological activities, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1] The strategic placement of bromine and fluorine atoms on the quinoline ring enhances its chemical reactivity and modulates its biological efficacy, making it a valuable building block for the synthesis of novel pharmaceutical agents.[1] Its reported antibacterial, antifungal, and anticancer properties underscore the importance of its thorough characterization.[1]

This guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9). As a Senior Application Scientist, the focus here is not merely on the data itself, but on the causal links between the molecular structure and the resulting spectral features. Understanding these connections is paramount for structure verification, purity assessment, and predicting chemical behavior. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers in the field.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation for interpreting its spectroscopic data.

  • IUPAC Name: 3-bromo-8-fluoroquinoline[1]

  • CAS Number: 855477-01-9[1]

  • Molecular Formula: C₉H₅BrFN[1][2]

  • Molecular Weight: 226.048 g/mol [1]

  • Appearance: Yellow crystalline solid[1]

  • Solubility: Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[1]

PropertyValueSource
Melting Point 91-94°C[1]
Boiling Point 307-308°C[1]
InChI Key LSJWECDASRDXEY-UHFFFAOYSA-N[1]
SMILES C1=CC2=CC(=CN=C2C(=C1)F)Br[1]

Workflow for Synthesis and Spectroscopic Characterization

The overall process, from synthesis to definitive structural confirmation, follows a logical progression. The synthesis typically involves the electrophilic bromination of 8-fluoroquinoline.[1] Post-synthesis, a multi-technique spectroscopic approach is essential for unambiguous characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization S1 Starting Material (8-fluoroquinoline) S2 Bromination (e.g., NBS) S1->S2 P1 Crude Product S2->P1 P2 Chromatography / Recrystallization P1->P2 C1 Mass Spectrometry (MS) Confirms Molecular Weight P2->C1 C2 NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Determines Connectivity P2->C2 C3 Infrared (IR) Spectroscopy Identifies Functional Groups P2->C3 Final Verified Structure 3-Bromo-8-fluoroquinoline

Caption: Synthesis and Characterization Workflow for 3-Bromo-8-fluoroquinoline.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the cornerstone for confirming the molecular weight and elemental composition of a synthesized compound. For 3-Bromo-8-fluoroquinoline, it provides unequivocal evidence of a successful synthesis.

Key Data: Mass spectrometric analysis confirms the molecular composition with the molecular ion peak corresponding to the expected molecular weight.[1]

IonExpected m/zObservation
[M]⁺ ~225Corresponds to C₉H₅⁷⁹BrFN
[M+2]⁺ ~227Corresponds to C₉H₅⁸¹BrFN

Expert Interpretation: The most telling feature in the mass spectrum is the isotopic pattern of the molecular ion.[1] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity. This distinctive doublet is a powerful diagnostic tool that provides high confidence in the presence of a single bromine atom in the molecule.[1]

G mol [C₉H₅BrFN]⁺ (m/z ≈ 225, 227) frag1 Loss of Br [C₉H₅FN]⁺ (m/z ≈ 146) mol->frag1 - Br• frag2 Loss of HCN [C₈H₄BrF]⁺ (m/z ≈ 198, 200) mol->frag2 - HCN

Caption: Key Fragmentation Pathways for 3-Bromo-8-fluoroquinoline in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified solid in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy provides sufficient energy for fragmentation, yielding a reproducible and characteristic fragmentation pattern.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Inlet: Direct insertion probe or GC inlet if coupled with Gas Chromatography for purity analysis.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.

  • Data Analysis:

    • Identify the molecular ion peaks ([M]⁺ and [M+2]⁺).

    • Verify that the intensity ratio of [M]⁺ to [M+2]⁺ is approximately 1:1.

    • Analyze the fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom, making it indispensable for confirming the precise isomeric structure.

Key Data Summary:

NucleusTechniqueKey Features / Chemical Shifts (ppm)
¹H Proton NMRAromatic protons observed in the δ 7.85-8.00 ppm range.[1]
¹³C Carbon-13 NMRNine unique carbon signals are expected; distinct carbon-fluorine coupling patterns are observed.[3]
¹⁹F Fluorine-19 NMRA characteristic signal appears between δ -110 to -115 ppm.[1]

Expert Interpretation:

  • ¹H NMR: The proton spectrum will show signals in the aromatic region. The specific splitting patterns (coupling constants) between adjacent protons are critical for confirming the substitution pattern on the quinoline rings. The absence of a proton at the 3-position and 8-position is the most crucial piece of evidence.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should reveal nine distinct signals, corresponding to the nine carbon atoms in the molecule.[3] The carbon atom bonded to fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF). This C-F coupling is definitive proof of the fluorine's location.

  • ¹⁹F NMR: This is the most direct method for observing the fluorine atom. A single resonance in the expected range for an aromatic fluorine confirms its presence and successful incorporation into the quinoline framework.[1]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for better signal dispersion, especially for resolving complex proton-proton couplings.

    • Probe: A broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program). An adequate number of scans is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the spectra to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity information of NMR, it serves as a quick quality control check and confirms the presence of key structural motifs.

Key Data: The IR spectrum of 3-bromo-8-fluoroquinoline shows characteristic absorption bands consistent with its aromatic system and halogen substituents.[1]

Wavenumber (cm⁻¹)Vibration TypeInterpretation
3100-3000 C-H StretchAromatic C-H stretching vibrations.
1600-1450 C=C StretchAromatic ring carbon-carbon stretching. The substitution pattern influences the exact peak positions.[4]
~1250 C-F StretchStrong absorption characteristic of an aryl-fluorine bond.[1]
Below 800 C-Br StretchCarbon-bromine stretching vibration.

Expert Interpretation: The IR spectrum provides a unique "fingerprint" for the molecule. The presence of sharp peaks in the 1600-1450 cm⁻¹ region is indicative of the quinoline aromatic system.[1] The strong absorption corresponding to the C-F stretch is a key confirmation of fluorination.[1] The combination of these bands, along with the aromatic C-H stretches above 3000 cm⁻¹, provides a cohesive picture of the molecule's functional groups.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).

  • Data Acquisition:

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • The typical range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-8-fluoroquinoline (CAS No. 855477-01-9) provides unambiguous confirmation of its molecular structure. Mass spectrometry validates the molecular weight and the presence of bromine through its distinct isotopic signature. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) elucidates the precise connectivity of atoms and confirms the substitution pattern on the quinoline core. Finally, infrared spectroscopy provides a rapid verification of the key functional groups. Together, these techniques form a self-validating system of characterization that is essential for any researcher working with this compound, ensuring the integrity and reliability of subsequent biological or chemical studies.

References

  • Royal Society of Chemistry. Infrared spectroscopy. Available from: [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,6-Dibromo-8-fluoroquinoline

Abstract This technical guide provides a comprehensive theoretical analysis and a practical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-Dibromo-8-fluoroquinoline. This compound is of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis and a practical framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,6-Dibromo-8-fluoroquinoline. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. This document offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of substituent effects and spin-spin coupling. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply NMR techniques for the structural elucidation of complex heterocyclic compounds.

Introduction: The Significance of Halogenated Quinolines

Quinoline and its derivatives are a cornerstone in the architecture of numerous pharmaceuticals, exhibiting a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.

3,6-Dibromo-8-fluoroquinoline presents a fascinating case for NMR analysis. The presence of three halogen substituents—two bromine atoms and one fluorine atom—on the quinoline core introduces significant electronic and steric effects that profoundly influence the chemical shifts of the remaining protons and carbons. Understanding these effects is crucial for the correct interpretation of the resulting spectra. This guide will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of this molecule, offering a roadmap for its synthesis and characterization.

Theoretical Framework: Predicting the NMR Spectra of 3,6-Dibromo-8-fluoroquinoline

The prediction of ¹H and ¹³C NMR spectra is based on the established principles of chemical shift theory and spin-spin coupling. The electronegativity and spatial arrangement of the bromine and fluorine substituents are the primary determinants of the spectral appearance.

Substituent Effects on Chemical Shifts
  • Bromine: As an electronegative halogen, bromine deshields (shifts to a higher ppm value) the protons and carbons in its vicinity. This effect is most pronounced at the ortho and para positions.

  • Fluorine: Being the most electronegative element, fluorine exerts a strong deshielding effect on adjacent nuclei. Furthermore, the direct attachment of fluorine to the aromatic ring will result in significant through-bond C-F and through-space H-F and C-F couplings.[1]

  • Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is also electronegative and will deshield the protons and carbons in the heterocyclic ring, particularly at the C2 and C4 positions.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3,6-Dibromo-8-fluoroquinoline is expected to show four distinct signals in the aromatic region. The predicted chemical shifts and coupling patterns are detailed in Table 1.

  • H-2 and H-4: These protons on the pyridine ring are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The bromine at C3 will further deshield H-2 and H-4.

  • H-5 and H-7: These protons are on the benzene ring. H-5 will be influenced by the bromine at C-6, and H-7 will be influenced by both the bromine at C-6 and the fluorine at C-8.

  • H-F Coupling: A key feature of the ¹H NMR spectrum will be the presence of coupling between the fluorine atom at C-8 and the neighboring protons. We can expect to see a significant ³J(H7-F8) coupling and potentially a smaller, long-range ⁴J(H5-F8) coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be significantly influenced by the attached halogens, with the carbons directly bonded to bromine and fluorine showing the most dramatic shifts. The predicted chemical shifts are summarized in Table 2.

  • C-F Coupling: The most prominent feature of the ¹³C NMR spectrum will be the large one-bond coupling constant (¹J(C8-F)) for the carbon directly attached to the fluorine atom. Smaller two- and three-bond C-F couplings are also expected for C-7, C-8a, and C-1.

Experimental Protocol for NMR Analysis

A meticulously executed experimental protocol is critical for obtaining high-quality, interpretable NMR spectra. This section provides a step-by-step methodology for the ¹H and ¹³C NMR analysis of 3,6-Dibromo-8-fluoroquinoline.

Sample Preparation

The quality of the NMR sample is directly proportional to the quality of the resulting spectrum.[3] A properly prepared sample should be homogeneous and free of particulate matter.

Required Materials:

  • 3,6-Dibromo-8-fluoroquinoline sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes and filter material (glass wool or cotton)

  • Vials for dissolving the sample

Protocol:

  • Weigh the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

  • Select a Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Workflow for NMR Sample Preparation

G A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Select Deuterated Solvent (e.g., CDCl₃) A->B Choose appropriate solvent C Dissolve Sample in Solvent B->C Add ~0.6-0.7 mL D Filter Solution into NMR Tube C->D Ensure homogeneity E Cap and Label NMR Tube D->E Remove particulates G A Insert Sample into Magnet B Lock on Deuterated Solvent A->B C Tune and Match Probe B->C D Load ¹H Acquisition Parameters C->D F Load ¹³C Acquisition Parameters C->F E Acquire ¹H Spectrum D->E H Process and Analyze Data E->H G Acquire ¹³C Spectrum F->G G->H

Caption: The logical progression of steps for acquiring ¹H and ¹³C NMR spectra.

Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR data for 3,6-Dibromo-8-fluoroquinoline. These predictions are based on the principles of substituent additivity and known coupling constants for similar structures.

Table 1: Predicted ¹H NMR Data for 3,6-Dibromo-8-fluoroquinoline

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-28.8 - 9.0d⁴J(H2-H4) ≈ 1.5-2.5
H-48.2 - 8.4d⁴J(H4-H2) ≈ 1.5-2.5
H-57.9 - 8.1dd³J(H5-H7) ≈ 8.0-9.0, ⁴J(H5-F8) ≈ 1.0-2.0
H-77.6 - 7.8dd³J(H7-H5) ≈ 8.0-9.0, ³J(H7-F8) ≈ 5.0-7.0

Table 2: Predicted ¹³C NMR Data for 3,6-Dibromo-8-fluoroquinoline

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constants (J, Hz)
C-2150 - 152⁴J(C2-F8) ≈ 2-4
C-3120 - 122-
C-4138 - 140⁵J(C4-F8) ≈ 1-3
C-4a128 - 130⁴J(C4a-F8) ≈ 3-5
C-5127 - 129³J(C5-F8) ≈ 4-6
C-6125 - 127-
C-7123 - 125²J(C7-F8) ≈ 15-25
C-8155 - 160 (d)¹J(C8-F) ≈ 240-260
C-8a145 - 147²J(C8a-F8) ≈ 10-20

Conclusion

This technical guide provides a comprehensive theoretical framework and a practical, step-by-step protocol for the ¹H and ¹³C NMR analysis of 3,6-Dibromo-8-fluoroquinoline. While experimental data for this specific molecule is not yet publicly available, the predictive analysis presented herein, based on established principles of NMR spectroscopy, offers a robust starting point for its characterization. The detailed experimental procedures ensure that researchers can acquire high-quality data, which can then be compared against the theoretical predictions to facilitate a complete and accurate structural elucidation. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel halogenated quinolines for applications in drug discovery and materials science.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Journal of the University of Chemical Technology and Metallurgy, 55(5), 58-62.
  • Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 22, 2026, from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved January 22, 2026, from [Link]

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3). (2018). Spectroscopy.
  • FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved January 22, 2026, from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014). Retrieved January 22, 2026, from [Link]

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2005). Journal of the American Chemical Society, 127(4), 1255–1264.
  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph. (n.d.). Retrieved January 22, 2026, from [Link]

  • DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. (2011). Magnetic Resonance in Chemistry, 49(10), 654-661.
  • Small molecule NMR sample preparation. (2023). Retrieved January 22, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Long-range proton-fluorine coupling in a rigid system. Nuclear magnetic resonance spectra of 5-substituted difluorotetrachlorobi. (1966). Journal of the American Chemical Society, 88(22), 5222–5228.
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 22, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. (1982). Journal of the Chemical Society, Perkin Transactions 2, 125-130.
  • NMR Sample Preparation. (n.d.). Retrieved January 22, 2026, from [Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.). Retrieved January 22, 2026, from [Link]

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Foundational

A Senior Application Scientist's Guide to the Crystal Structure Determination of 3,6-Dibromo-8-fluoroquinoline: From Synthesis to Structural Elucidation

Foreword: The Architectural Precision of Drug Design In the realm of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Precision of Drug Design

In the realm of modern drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely an academic exercise; it is the foundational blueprint for innovation. Halogenated quinolines, a prominent class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial and antitumor properties[1][2][3][4]. The strategic placement of halogen atoms on the quinoline scaffold can dramatically influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets[3][5]. The subject of this guide, 3,6-Dibromo-8-fluoroquinoline (C₉H₄Br₂FN), is a compelling example of such a molecule, where the interplay of bromine and fluorine substituents is anticipated to confer unique physicochemical and biological characteristics[6][7].

This technical guide provides a comprehensive, in-depth methodology for the determination of the single-crystal X-ray structure of 3,6-Dibromo-8-fluoroquinoline. We will journey from the prerequisite chemical synthesis and crystallization to the intricacies of data collection, structure solution, and refinement. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale that governs each critical step.

The Strategic Imperative: Why Crystal Structure Matters

The determination of a molecule's crystal structure via single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous and detailed information about its atomic arrangement, including bond lengths, bond angles, and intermolecular interactions in the solid state[8][9][10]. For a potential drug candidate like 3,6-Dibromo-8-fluoroquinoline, this information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: A precise 3D model is essential for understanding how the molecule interacts with its biological target, guiding the rational design of more potent and selective analogs[3][8].

  • Pharmacokinetic Profiling: Solid-state properties, such as crystal packing and intermolecular forces, can influence solubility and dissolution rates, which are critical pharmacokinetic parameters.

  • Intellectual Property: A determined crystal structure provides a unique fingerprint of a compound, strengthening patent claims.

  • Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, offering insights into its flexibility and energetic landscape.

Prerequisite Stage: Synthesis and High-Quality Crystal Growth

A successful diffraction experiment is contingent on the availability of high-quality single crystals, which are typically 0.1-0.3 mm in size and free from significant defects[11]. This necessitates a robust synthetic route and meticulous crystallization screening.

Synthetic Approach

Hypothetical Synthetic Workflow:

Synthesis_Workflow A Starting Material (e.g., 8-Fluoroquinoline) B Electrophilic Bromination A->B Br₂, Lewis Acid C Purification (Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D E 3,6-Dibromo-8-fluoroquinoline D->E Verified Product

Caption: Hypothetical workflow for the synthesis and purification of the target compound.

Post-synthesis, rigorous purification by column chromatography or recrystallization is paramount. The identity and purity of the bulk material must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Art of Crystallization

Growing diffraction-quality crystals is often the most challenging step. It is an empirical science that requires screening a wide range of conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.

    • Solvent/Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent. Carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top. Crystals may form at the interface as the solvents slowly mix.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

  • Screening: Systematically vary solvents, solvent mixtures, concentrations, and temperatures to explore the crystallization landscape.

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique that provides precise information about the internal lattice of crystalline substances[9]. The fundamental principle is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice[9][11].

Workflow for Single-Crystal X-ray Diffraction:

XRD_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase A Crystal Selection & Mounting B Mounting on Diffractometer A->B C Data Collection (X-ray Exposure & Rotation) B->C D Data Reduction & Integration C->D E Structure Solution (Solving the Phase Problem) D->E F Structure Refinement E->F G Validation & Analysis F->G H Final Structural Model (CIF File) G->H

Caption: The end-to-end workflow for crystal structure determination using SC-XRD.

Data Collection

Experimental Protocol: SC-XRD Data Acquisition

  • Crystal Mounting: A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and is free of cracks. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Instrumentation: The mounted crystal is placed on a modern single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation), a goniometer for precise crystal rotation, and a sensitive detector (e.g., a CCD or CMOS detector)[9][14].

  • Unit Cell Determination: A short series of diffraction images are collected to locate reflections. The positions of these reflections are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles while continuously exposing it to the X-ray beam. This ensures that a large number of unique reflections are measured with sufficient redundancy and coverage of reciprocal space.

Structure Solution and Refinement

The diffraction experiment measures the intensities of the scattered X-rays, but not their phases. This is the "phase problem" in crystallography[11][15].

  • Structure Solution: For small molecules like 3,6-Dibromo-8-fluoroquinoline, "direct methods" are typically used to solve the phase problem[15]. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. The presence of heavy atoms (bromine) in the structure makes this process highly reliable. An initial electron density map is calculated, from which the positions of the atoms can be determined.

  • Structure Refinement: Refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data[15][16]. This is most commonly done using a least-squares method, which minimizes the differences between the observed structure factor amplitudes (|F_obs|) and the calculated amplitudes (|F_calc|) derived from the model[15][16][17]. During refinement, the following parameters are adjusted:

    • Atomic coordinates (x, y, z)

    • Anisotropic displacement parameters (describing atomic vibrations)

    • Overall scale factor

The quality of the final model is assessed using crystallographic R-factors (e.g., R1) and the goodness-of-fit (GooF).

Anticipated Structural Features of 3,6-Dibromo-8-fluoroquinoline

While the precise structure is unknown, we can make expert predictions based on the crystal structures of related compounds like 3,6,8-tribromoquinoline and 6,8-dibromoquinoline[18][19].

Data Summary Table: Comparison of Halogenated Quinolines

Feature6,8-Dibromoquinoline[19]3,6,8-Tribromoquinoline[18]Anticipated for 3,6-Dibromo-8-fluoroquinoline
Formula C₉H₅Br₂NC₉H₄Br₃NC₉H₄Br₂FN
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Planarity The quinoline ring system is nearly planar (r.m.s. deviation of 0.027 Å).The molecule is almost planar (max deviation 0.110 Å).Expected to be highly planar.
Intermolecular Forces π–π stacking interactions (centroid–centroid distance of 3.634 Å) and short Br···Br contacts.Weak aromatic π–π interactions (centroid–centroid distance of 3.802 Å).π–π stacking, potential Br···N, Br···F, or C-H···F interactions.

Key Structural Insights:

  • Molecular Geometry: The quinoline core will be essentially planar. Bond lengths and angles should fall within normal ranges, with C-Br distances around 1.90 Å and the C-F distance around 1.35 Å.

  • Crystal Packing: The planar nature of the molecule will likely promote significant π–π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. The presence of multiple halogen atoms may also lead to halogen bonding (e.g., Br···N or Br···Br interactions) or other weak intermolecular contacts that stabilize the crystal lattice. The C-F bond can act as a weak hydrogen bond acceptor, potentially forming C-H···F interactions.

Concluding Remarks and Future Directions

The determination of the crystal structure of 3,6-Dibromo-8-fluoroquinoline is a critical step in unlocking its full potential as a lead compound in drug discovery. The detailed three-dimensional information obtained from single-crystal X-ray diffraction will provide an authoritative foundation for understanding its chemical behavior and biological activity. This knowledge empowers medicinal chemists to rationally design next-generation analogs with enhanced efficacy and optimized pharmacokinetic profiles, accelerating the journey from a promising molecule to a potential therapeutic agent. The final crystallographic information file (CIF) will serve as the definitive structural record for this compound, enabling its inclusion in structural databases and facilitating further in silico and experimental research.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Single crystal X-ray diffraction | Crystallography Class Notes - Fiveable. (n.d.).
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007-05-17). Retrieved from [Link]

  • 13 Refinement of crystal structures - Oxford Academic. (n.d.). Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies - MIT. (n.d.). Retrieved from [Link]

  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction - Pulstec USA. (2023-10-25). Retrieved from [Link]

  • Structure Refinement - The University of Oklahoma. (n.d.). Retrieved from [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC - NIH. (n.d.). Retrieved from [Link]

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  • 3 6 Dibromo 8 Fluoro Quinoline in Hyderabad, Denisco Chemicals Pvt. Ltd. | ID - IndiaMART. (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3,6-Dibromo-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Dibromo-8-fluoroquinoline is a halogenated quinoline derivative with potential applications in organic synthesis, medicinal chemistry, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dibromo-8-fluoroquinoline is a halogenated quinoline derivative with potential applications in organic synthesis, medicinal chemistry, and the development of novel pharmaceutical intermediates.[1] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2][3] The introduction of bromine and fluorine atoms onto the quinoline ring can significantly modulate the compound's physicochemical properties, including its solubility and stability, which are critical parameters influencing its bioavailability, formulation, and shelf-life.[4] This guide provides a comprehensive overview of the theoretical considerations and experimental methodologies for characterizing the solubility and stability of 3,6-Dibromo-8-fluoroquinoline.

Part 1: Solubility Assessment

A thorough understanding of a compound's solubility is paramount in the early stages of drug development.[5] It dictates the choice of formulation strategies and influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Theoretical and Predictive Solubility Assessment

In the absence of specific experimental data for 3,6-Dibromo-8-fluoroquinoline, we can infer its likely solubility characteristics based on its structure and the established principles of solubility. The principle of "like dissolves like" suggests that the polarity of the solute and solvent are key determinants of solubility.[6] The presence of a nitrogen atom in the quinoline ring provides a site for hydrogen bonding, which may enhance solubility in protic solvents. Conversely, the bulky bromine atoms and the overall aromatic structure contribute to its lipophilicity, likely favoring solubility in organic solvents over aqueous media.

Modern computational approaches offer a rapid means of estimating solubility.[7][8] Quantitative Structure-Property Relationship (QSPR) models and thermodynamic-based methods, such as the general solubility equation, can provide valuable initial assessments.[5] Machine learning algorithms, trained on large datasets of known solubilities, are also emerging as powerful predictive tools.[7][8]

Key Structural Features Influencing Solubility:

  • Quinoline Core: The aromatic nature of the bicyclic system suggests a degree of lipophilicity. The nitrogen atom can act as a hydrogen bond acceptor.

  • Bromine Substituents: The two bromine atoms significantly increase the molecular weight and polarizability of the molecule, which can affect crystal lattice energy and, consequently, solubility.

  • Fluorine Substituent: The highly electronegative fluorine atom can influence the electronic distribution within the molecule and may participate in hydrogen bonding, albeit weakly.

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining a compound's solubility. The two primary types of solubility measurements are thermodynamic and kinetic.[5]

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the most reliable technique for its determination.[5][9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3,6-Dibromo-8-fluoroquinoline to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO)).

    • Ensure that a solid excess of the compound is visible.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the suspensions at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the suspensions to stand to permit the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a filter compatible with the solvent) is recommended.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the solubility as the mean concentration from replicate experiments.

Kinetic Solubility

Kinetic solubility is the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO). This measurement is often used in high-throughput screening.

Experimental Protocol: Kinetic Solubility Assay

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of 3,6-Dibromo-8-fluoroquinoline in DMSO.

  • Assay Plate Preparation:

    • Add the aqueous buffer (e.g., PBS) to the wells of a microtiter plate.

  • Compound Addition and Precipitation:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in the wells.

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measurement of Turbidity:

    • Measure the turbidity of the solutions in each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is observed is the kinetic solubility.

Data Presentation: Solubility Profile of 3,6-Dibromo-8-fluoroquinoline

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Water25To be determinedThermodynamic
PBS (pH 7.4)37To be determinedThermodynamic
Ethanol25To be determinedThermodynamic
Methanol25To be determinedThermodynamic
DMSO25To be determinedThermodynamic
PBS (pH 7.4)37To be determinedKinetic

Diagram: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_data Data Analysis prep1 Add excess 3,6-Dibromo-8-fluoroquinoline to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Sedimentation equil1->sep1 sep2 Centrifugation / Filtration sep1->sep2 sep3 Collect supernatant sep2->sep3 quant1 Dilute supernatant sep3->quant1 quant2 HPLC or LC-MS analysis quant1->quant2 data1 Calculate solubility quant2->data1

Caption: Workflow for Thermodynamic Solubility Measurement.

Part 2: Stability Assessment

Stability testing is crucial to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] Forced degradation (stress testing) is an essential component of these studies, as it helps to identify potential degradation products and establish degradation pathways.[6][11]

Forced Degradation Studies

Forced degradation studies involve exposing 3,6-Dibromo-8-fluoroquinoline to conditions more severe than accelerated stability testing to elicit degradation.[6][11]

Experimental Protocol: Forced Degradation Studies

  • Sample Preparation:

    • Prepare solutions of 3,6-Dibromo-8-fluoroquinoline in appropriate solvents (e.g., a mixture of water and an organic co-solvent to ensure solubility).

  • Stress Conditions:

    • Hydrolytic Stability: Expose the solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60-80 °C).

    • Oxidative Stability: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or slightly elevated temperature.

    • Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines. A control sample should be protected from light.

    • Thermal Stability: Expose the solid compound to dry heat at elevated temperatures (e.g., 60-80 °C).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for analysis.

  • Sample Analysis:

    • Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from its degradation products.

    • Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

  • Data Analysis:

    • Calculate the percentage of degradation of 3,6-Dibromo-8-fluoroquinoline at each time point under each stress condition.

    • Characterize the major degradation products.

Anticipated Degradation Pathways

Based on the chemistry of halogenated quinolines, several degradation pathways can be anticipated:

  • Hydrolysis: The bromine atoms may be susceptible to nucleophilic substitution by hydroxide ions under basic conditions, leading to the formation of hydroxy-debrominated derivatives. The C-F bond is generally more resistant to hydrolysis.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[10][12]

  • Photodegradation: Halogenated aromatic compounds can undergo photodehalogenation upon exposure to UV light, where a carbon-halogen bond is cleaved, potentially leading to the formation of less halogenated quinoline derivatives.[13][14]

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_outcome Outcomes start 3,6-Dibromo-8-fluoroquinoline (Solid and Solution) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Dry Heat) start->thermal hplc Stability-Indicating HPLC hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc lcms LC-MS for Identification hplc->lcms method Validate Analytical Method hplc->method pathways Identify Degradation Pathways lcms->pathways products Characterize Degradation Products lcms->products

Caption: Workflow for Forced Degradation Studies.

Long-Term Stability Studies

Following forced degradation studies, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.

Experimental Protocol: Long-Term Stability

  • Batch Selection:

    • Use at least three primary batches of 3,6-Dibromo-8-fluoroquinoline.

  • Storage Conditions:

    • Store the samples in controlled environment chambers at long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) conditions.

  • Testing Frequency:

    • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

  • Parameters to be Tested:

    • Appearance, assay, degradation products, and any other critical quality attributes.

  • Data Evaluation:

    • Analyze the data to determine the rate of change of the quality attributes and establish a shelf-life.

Part 3: Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is typically suitable for the separation of quinoline derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where 3,6-Dibromo-8-fluoroquinoline and its potential degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information, which can be used to deduce their elemental composition and structure.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to characterizing the solubility and stability of 3,6-Dibromo-8-fluoroquinoline. While specific experimental data for this compound is not yet widely available, the established methodologies for pharmaceutical compounds provide a clear roadmap for its comprehensive evaluation. By following these protocols, researchers and drug development professionals can generate the critical data necessary to advance the development of 3,6-Dibromo-8-fluoroquinoline for its intended applications.

References

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • Walash, M. I., Rizk, M., Abou-ouf, A. A., & Belal, F. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-149.
  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361–1382.
  • Denisco Chemicals Pvt. Ltd. (n.d.). 3 6 Dibromo 8 Fluoro Quinoline. IndiaMART. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • National Center for Biotechnology Information. (n.d.). 3,6-Dibromo-8-fluoroquinoline. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 846–866.
  • ResearchGate. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Heterocyclic Compounds by Permanganate Anion. Retrieved from [Link]

  • Gricourt, M., et al. (2022). Valorizing fungal diversity for the degradation of fluoroquinolones. Scientific Reports, 12(1), 1-13.
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  • ResearchGate. (n.d.). The halogenated 8 hydroxyquinolines. Retrieved from [Link]

  • Matsumoto, M., et al. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
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  • Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n- Butanol. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to Polyhalogenated Quinolines: Synthesis, Biological Activity, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of polyhalogenated quinolines, a class of heterocyclic compounds that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of polyhalogenated quinolines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry and materials science. We will delve into the synthetic strategies for their creation, their diverse biological activities with a focus on anticancer applications, and the critical toxicological and environmental considerations associated with their use. This document is designed to be a valuable resource for professionals engaged in drug discovery and development, offering both foundational knowledge and field-proven insights.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous scaffold in a vast number of natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of multiple halogen atoms onto this versatile framework gives rise to polyhalogenated quinolines, a subclass with unique physicochemical properties and often enhanced biological potency. The deliberate incorporation of halogens, such as fluorine, chlorine, and bromine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making polyhalogenated quinolines a compelling area of research for the development of novel therapeutic agents.[3] This guide will provide a comprehensive overview of this important class of compounds, from their synthesis to their potential applications and associated risks.

Synthetic Strategies for Polyhalogenated Quinolines

The construction of the polyhalogenated quinoline core can be achieved through two primary approaches: the direct halogenation of a pre-formed quinoline ring or the use of halogenated precursors in classical quinoline syntheses. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Quinoline Syntheses with Halogenated Precursors

Several named reactions have been the bedrock of quinoline synthesis for over a century, and these can be adapted for the preparation of polyhalogenated derivatives by employing halogenated anilines or carbonyl compounds.[4]

The Skraup synthesis is a robust method for quinoline formation involving the reaction of an aniline with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[5][6] To synthesize polyhalogenated quinolines, a polyhalogenated aniline can be used as the starting material.

Experimental Protocol: Synthesis of 6-Chloroquinoline via a Modified Skraup Synthesis [7]

This protocol details a laboratory-scale synthesis of 6-chloroquinoline from 4-chloroaniline.

  • Materials:

    • 4-Chloroaniline (0.5 mol, 63.8 g)

    • Glycerol (1.2 mol, 110.5 g)

    • Concentrated Sulfuric Acid (1.5 mol, 81.5 mL)

    • Nitrobenzene (0.2 mol, 24.6 g) as the oxidizing agent.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine the 4-chloroaniline and nitrobenzene.

    • Begin stirring and slowly add the concentrated sulfuric acid. The mixture will become hot.

    • Add glycerol dropwise, controlling the addition rate to maintain the reaction temperature between 120-130°C. Use an ice-water bath to cool the flask if necessary.

    • After the glycerol addition is complete, heat the mixture to 140-150°C and maintain this temperature with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up:

      • Allow the reaction mixture to cool to room temperature. Cautiously pour the mixture into 2 L of cold water with vigorous stirring.

      • Remove the nitrobenzene by steam distillation.

      • Make the aqueous solution strongly alkaline (pH > 10) by slowly adding a 30% sodium hydroxide solution.

      • Extract the precipitated 6-chloroquinoline with dichloromethane (3 x 200 mL).

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

    • Purification: The crude 6-chloroquinoline can be purified by vacuum distillation or recrystallization from a suitable solvent.

Diagram: The Skraup Synthesis of Quinoline

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: General workflow of the Skraup quinoline synthesis.

The Friedländer synthesis provides a versatile route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8][9] This method is particularly useful for preparing quinolines with specific substitution patterns on both the benzene and pyridine rings. A one-pot version of this reaction, starting from o-nitroarylcarbaldehydes, has been developed for improved efficiency.[10]

Diagram: The Friedländer Synthesis of Quinoline

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde or Ketone Enamine Enamine Intermediate Aminoaryl_Ketone->Enamine Methylene_Carbonyl α-Methylene Carbonyl Compound Methylene_Carbonyl->Enamine Condensation Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration PI3K_Inhibition cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline_Chalcone Polyhalogenated Quinoline-Chalcone Hybrid Quinoline_Chalcone->PI3K Inhibits

Caption: Mechanism of action of a polyhalogenated quinoline-chalcone hybrid.

Many polyhalogenated quinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, certain quinoline-based dihydrazone derivatives were found to induce apoptosis in human breast cancer (MCF-7) cells in a dose-dependent manner. [11]Further studies on novel quinoline-chalcone derivatives demonstrated their ability to upregulate apoptosis-related proteins like Caspase-3/9 and cleaved-PARP in gastric cancer cells. [3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected polyhalogenated quinoline derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound ClassSpecific Compound(s)Cancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone HybridsCompound 9i K-562 (Leukemia)1.91[12]
Compound 9j K-562 (Leukemia)2.67[12]
Compound 9i A549 (Lung)3.91[12]
Compound 9j A549 (Lung)5.29[12]
Quinoline-Chalcone DerivativesCompound 12e MGC-803 (Gastric)1.38[3][13][14]
Compound 12e HCT-116 (Colon)5.34[3][13][14]
Compound 12e MCF-7 (Breast)5.21[3][13][14]
8-(Hydroxy/Methoxy)quinoline-5-sulfonamidesMultiple DerivativesVariousRanging from <10 to >100[15]
Glycoconjugated 8-AminoquinolinesCompound 17 HCT 116 (Colon)116.4 ± 5.9[16]
Compound 17 MCF-7 (Breast)78.1 ± 9.3[16]

This table presents a selection of data and is not exhaustive.

Toxicological and Environmental Considerations

While polyhalogenated quinolines hold promise as therapeutic agents, it is crucial to assess their potential toxicity and environmental impact. The parent compound, quinoline, is classified as a suspected carcinogen and has been shown to be genotoxic. [17][18]

Mechanisms of Toxicity

The toxicity of quinoline and its derivatives can be attributed to several mechanisms. For instance, lower chlorinated polychlorinated biphenyls (PCBs), which share some structural similarities with polychlorinated quinolines, are metabolized to reactive quinone species that can interact with cellular macromolecules and induce toxicity. [19]Polychlorinated and polybrominated compounds, in general, can induce the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. [20]

Environmental Fate and Biodegradation

The environmental persistence and degradation of polyhalogenated organic compounds are of significant concern. [21]While some microorganisms have been identified that can degrade the parent quinoline ring, the presence of multiple halogen atoms can increase the recalcitrance of these compounds to biodegradation. [11][22]The biodegradation of quinoline often proceeds through hydroxylation, and the subsequent metabolic pathways can be influenced by environmental conditions. [23]Further research is needed to fully understand the environmental fate and potential for bioaccumulation of polyhalogenated quinolines.

Conclusion and Future Perspectives

Polyhalogenated quinolines represent a rich and versatile class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. The ability to fine-tune their biological activity through the strategic incorporation of halogen atoms makes them an attractive scaffold for medicinal chemists. However, the promising therapeutic potential of these compounds must be carefully weighed against their potential toxicity and environmental impact. Future research should focus on the development of more selective and less toxic polyhalogenated quinoline derivatives, as well as on a more thorough understanding of their metabolic and environmental fate. The continued exploration of this fascinating class of molecules will undoubtedly lead to new and improved therapeutic agents for a range of diseases.

References

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Exploratory

physical and chemical properties of substituted fluoroquinolines

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Fluoroquinolones Foreword: A Senior Application Scientist's Perspective Fluoroquinolones represent a cornerstone of antibacterial therapy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Fluoroquinolones

Foreword: A Senior Application Scientist's Perspective

Fluoroquinolones represent a cornerstone of antibacterial therapy, yet their efficacy and safety are not monolithic. The subtle art of medicinal chemistry has taught us that minor substitutions on the core quinolone scaffold can dramatically alter a molecule's behavior, transforming it from a promising candidate into a clinical success or, conversely, a developmental dead-end. This guide is crafted for the practicing researcher and drug developer. It moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and the critical physicochemical properties that govern a drug's journey through development and, ultimately, through the human body. Here, we dissect the "why"—why a specific substituent impacts solubility, how it modulates lipophilicity, and what it means for chemical stability. Our approach is grounded in the principle that a well-characterized molecule is a predictable one, and predictability is the bedrock of successful drug development.

The Fluoroquinolone Scaffold: A Blueprint for Antibacterial Activity

The remarkable versatility of the fluoroquinolone class stems from its foundational chemical structure: a bicyclic aromatic core containing a 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety. This core is essential for the class's mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] However, the therapeutic utility of any given fluoroquinolone is profoundly influenced by the substituents at key positions. Understanding these positions is fundamental to interpreting its properties.

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// Edges from image points to descriptions {rank=same; main; N1} {rank=same; main; C5} {rank=same; main; C6} {rank=same; main; C7} {rank=same; main; C8}

// Invisible nodes for positioning p_N1 [pos="1.5,2.8!", label="", width=0, height=0]; p_C5 [pos="4.8,0.5!", label="", width=0, height=0]; p_C6 [pos="5.3,1.8!", label="", width=0, height=0]; p_C7 [pos="5.3,2.8!", label="", width=0, height=0]; p_C8 [pos="4.8,4.1!", label="", width=0, height=0];

main -> p_N1 [arrowhead=none]; p_N1 -> N1; main -> p_C5 [arrowhead=none]; p_C5 -> C5; main -> p_C6 [arrowhead=none]; p_C6 -> C6; main -> p_C7 [arrowhead=none]; p_C7 -> C7; main -> p_C8 [arrowhead=none]; p_C8 -> C8; } } Caption: Core fluoroquinolone scaffold with key substitution points.

The fluorine atom at the C6 position is a defining feature, critical for enhancing both cell penetration and the inhibition of DNA gyrase.[3] The substituent at N1, often a cyclopropyl group, is known to improve overall potency.[4][5] However, it is the C7 substituent that offers the greatest opportunity for modification, profoundly influencing the antibacterial spectrum, pharmacokinetics, and the molecule's physicochemical properties.[4]

Ionization State (pKa): The pH-Dependent Personality of Fluoroquinolones

Fluoroquinolones are amphoteric molecules, meaning they can act as both an acid and a base.[6] This behavior is governed by two primary ionization constants, pKa1 and pKa2.

  • pKa1 (approx. 5.5-6.5): This is associated with the carboxylic acid at the C3 position. Below this pH, the group is protonated and neutral (-COOH). Above this pH, it deprotonates to form a carboxylate anion (-COO⁻).[7][8]

  • pKa2 (approx. 7.5-9.5): This corresponds to the basic nitrogen atom on the C7 substituent (e.g., a piperazine ring). Below this pH, the nitrogen is protonated (e.g., -NH₂⁺-), and above it, the nitrogen is neutral.[7][8]

The interplay between these two pKa values means that a fluoroquinolone's dominant ionic species changes dramatically with pH, which has profound implications for its solubility, absorption, and interaction with biological targets.[9][10]

// Nodes for pH scale and pKa points { rank=same; node [shape=plaintext, fontsize=12]; start [label="Low pH (e.g., Stomach)"]; pKa1_point [label="pKa1\n6.0"]; pI_point [label="Isoelectric Point\n(pH 6-8)"]; pKa2_point [label="pKa2\n8.6"]; end [label="High pH (e.g., Intestine)"]; }

// Nodes for molecular species Cation [label="Cationic\n(Net Positive Charge)\n-COOH\n-NH₂⁺-", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Zwitterion [label="Zwitterionic\n(Net Neutral Charge)\n-COO⁻\n-NH₂⁺-", fillcolor="#FBBC05", fontcolor="#202124"]; Anion [label="Anionic\n(Net Negative Charge)\n-COO⁻\n-NH-", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show transitions start -> Cation [style=invis]; Cation -> pKa1_point [label=" pH increases "]; pKa1_point -> Zwitterion; Zwitterion -> pI_point [style=invis]; pI_point -> pKa2_point [label=" pH increases "]; pKa2_point -> Anion; Anion -> end [style=invis];

// Labels for properties node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; Cation_prop [label="Higher Aqueous Solubility"]; Zwitterion_prop [label="Lowest Aqueous Solubility\nHighest Lipophilicity"]; Anion_prop [label="Higher Aqueous Solubility"];

// Positioning property labels Cation -> Cation_prop [style=invis]; Zwitterion -> Zwitterion_prop [style=invis]; Anion -> Anion_prop [style=invis]; } } Caption: pH-dependent speciation of a typical fluoroquinolone.

Structure-Property Relationship: pKa

The chemical nature of the C7 substituent is the primary determinant of the pKa2 value. Electron-withdrawing groups on the ring will decrease the basicity of the nitrogen, lowering the pKa2. Conversely, electron-donating groups will increase basicity and raise the pKa2. This allows for fine-tuning of the molecule's ionization profile to optimize absorption in specific regions of the gastrointestinal tract.

Table 1: Representative pKa Values of Common Fluoroquinolones
FluoroquinolonepKa1 (Carboxylic Acid)pKa2 (C7-Substituent)Reference(s)
Ciprofloxacin~6.09~8.62[8]
Norfloxacin~6.34~8.75
Ofloxacin~5.97~8.28[11]
Levofloxacin~5.76~8.06
Enrofloxacin~6.19~7.59[8]
Danofloxacin~6.22~9.43[8]

Note: Exact values can vary slightly depending on experimental conditions.

Experimental Protocol: pKa Determination by UV-Vis Spectroscopy

This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state, a common feature in fluoroquinolones. It requires only a small amount of sample.[12][13]

Rationale: The Beer-Lambert law states that absorbance is proportional to concentration. As pH changes, the equilibrium between the ionized and non-ionized forms of the fluoroquinolone shifts. By monitoring the absorbance at a wavelength where the two species have different extinction coefficients, we can plot an absorbance vs. pH curve. The inflection point of this sigmoid curve corresponds to the pKa.[12]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-5 mg/mL) of the fluoroquinolone in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with small increments (e.g., 0.2-0.5 pH units). A universal buffer system (e.g., Britton-Robinson) is often used.

  • Sample Preparation: For each pH point, add a small, precise aliquot of the stock solution to a known volume of buffer to achieve a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.2-1.0 AU). The final concentration of the organic solvent from the stock should be kept low (<1%) to minimize its effect on the pKa.

  • Spectrophotometric Measurement:

    • Scan the UV-Vis spectrum of the sample at each pH against a buffer blank.

    • Identify an analytical wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength against the measured pH of each buffer solution.

    • The resulting data should form a sigmoid curve. The pKa is the pH value at the inflection point of this curve. This can be determined by finding the maximum of the first derivative of the curve.

    • For molecules with two pKa values in the measured range, the plot will show two distinct sigmoid transitions.

Aqueous Solubility: The Gateway to Absorption

For an orally administered drug, dissolution is the first critical step toward absorption. Poor aqueous solubility is a major hurdle in drug development.[14] As amphoteric compounds, the solubility of fluoroquinolones is highly pH-dependent.[6] They are least soluble at their isoelectric point (pI), the pH at which the molecule has a net-zero charge (the zwitterionic form dominates), which typically falls between pH 6 and 8.[2][6] In the acidic environment of the stomach (pH < pKa1) or the more basic environment of the intestine (pH > pKa2), the molecules become charged (cationic or anionic, respectively), leading to a significant increase in solubility.[6]

Structure-Property Relationship: Solubility
  • C7 Substituent: Bulky, non-polar substituents at C7 generally decrease aqueous solubility. Introducing polar functional groups (e.g., hydroxyl) can enhance it.

  • C8 Substituent: Halogen substitution (F or Cl) at the C8 position tends to decrease solubility due to increased lipophilicity.[1]

  • Stereochemistry: The spatial arrangement of atoms matters. For instance, levofloxacin (the pure L-enantiomer) is more soluble than its racemic parent, ofloxacin.[6]

Experimental Protocol: Aqueous Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[15] It measures the concentration of a saturated solution after a compound has been allowed to equilibrate in a buffer for an extended period.

Rationale: This protocol ensures that a true equilibrium between the solid and dissolved states is reached, providing the most accurate and thermodynamically relevant solubility value. This is critical for Biopharmaceutics Classification System (BCS) classification.[15][16][17]

G start Start step1 1. Add excess solid compound to pH buffer in a vial. start->step1 step2 2. Incubate with agitation (e.g., 24-48h at 37°C) to reach equilibrium. step1->step2 step3 3. Separate solid from solution (Centrifugation or Filtration). step2->step3 step4 4. Extract clear supernatant. step3->step4 step5 5. Dilute supernatant with mobile phase. step4->step5 step6 6. Quantify concentration using a validated HPLC method. step5->step6 end End: Report solubility (e.g., in µg/mL) step6->end

Step-by-Step Methodology:

  • Preparation: Use buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8 as per WHO guidelines) at a controlled temperature (typically 37 ± 1 °C).[15][16]

  • Addition of Compound: Add an excess amount of the solid fluoroquinolone to a glass vial containing a known volume of the selected buffer. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in an incubator shaker or on a rotating wheel. Agitate at a constant temperature (37°C) for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; preliminary experiments are required to determine the necessary equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated solution (supernatant) from the solid material. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard calibration curve of the fluoroquinolone using a validated analytical method, typically reverse-phase HPLC with UV or fluorescence detection.[18][19]

    • Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

  • Calculation: Calculate the original solubility in the buffer, accounting for the dilution factor. The experiment should be performed in triplicate for each pH condition.[16]

Lipophilicity (LogP/LogD): Balancing Solubility and Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter that influences membrane permeability, plasma protein binding, and volume of distribution. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[20]

  • LogP: Refers to the partition coefficient of the neutral (un-ionized) form of the molecule.

  • LogD: Refers to the distribution coefficient at a specific pH, which accounts for all ionic species (cation, zwitterion, anion). For ionizable drugs like fluoroquinolones, LogD is more physiologically relevant.

A drug needs to be lipophilic enough to cross cell membranes but hydrophilic enough to dissolve in aqueous environments like the gut lumen and blood. The optimal LogD for oral absorption is often in the range of 1 to 3.

Structure-Property Relationship: Lipophilicity
  • N1 Substituent: A cyclopropyl group at N1 generally increases lipophilicity compared to an ethyl group.

  • C7 Substituent: This is a major driver of lipophilicity. Increasing the size and hydrocarbon character of the C7 ring (e.g., adding alkyl groups) increases LogP/LogD.[4]

  • C8 Substituent: A halogen at C8 significantly increases lipophilicity compared to hydrogen or a methoxy group.[1][4]

Table 2: Representative Lipophilicity Values of Fluoroquinolones
FluoroquinoloneLogD at pH 7.4CommentsReference(s)
Norfloxacin-1.03Relatively hydrophilic, limited systemic distribution.[21]
Ciprofloxacin-0.71[21]
Levofloxacin-0.35Higher lipophilicity than norfloxacin.[21]
Enrofloxacin0.03More lipophilic, often used in veterinary medicine.[21]
Moxifloxacin0.21Methoxy at C8 contributes to higher lipophilicity.[22]

Note: Experimental values can vary based on the method used.

Experimental Protocol: Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Rationale: n-Octanol is used as a surrogate for the lipid bilayer of cell membranes. This method provides a direct, fundamental measure of a compound's lipophilicity, though it can be labor-intensive.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄) in a separatory funnel. Allow the phases to separate completely for at least 24 hours. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the fluoroquinolone in the pre-saturated aqueous buffer. The concentration should be high enough to be accurately measured in both phases after partitioning.

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and a precise volume of the stock solution (e.g., a 1:1 ratio).

    • Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a controlled temperature to allow the compound to partition and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed to accelerate the separation of the octanol and aqueous layers.

  • Sampling and Quantification:

    • Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the fluoroquinolone in each aliquot using a validated HPLC method.[23] It may be necessary to dilute the samples and prepare separate calibration curves in octanol-saturated buffer and buffer-saturated octanol.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

    • D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogD = log₁₀(D)

Chemical Stability and Degradation

Fluoroquinolones are relatively stable compounds, but they are susceptible to degradation under certain conditions, particularly exposure to light (photodegradation) and extreme pH.[24][25][26]

  • Photostability: Many fluoroquinolones are photosensitive and can degrade upon exposure to UV light.[25] This is a critical consideration for formulation and packaging. The substituent at the C8 position plays a key role; C8-halogenated fluoroquinolones are often more phototoxic than C8-H or C8-methoxy analogues.[4]

  • Hydrolytic Stability: Fluoroquinolones are generally resistant to hydrolysis under neutral conditions.[27] However, degradation can be accelerated under strongly acidic or alkaline conditions, often involving the piperazine ring or decarboxylation.[24][26][28]

  • Hygroscopicity: Some fluoroquinolones can exist as hydrates and may absorb atmospheric moisture, which can affect the stability and handling of the solid form.[25][29]

Understanding these degradation pathways is essential for developing stable formulations, defining appropriate storage conditions, and identifying potential degradation products that may need to be monitored for safety. Forced degradation studies, where the drug is exposed to stress conditions (light, heat, acid, base, oxidation), are a regulatory requirement and a fundamental part of the drug development process.[24]

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  • WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • University of Huddersfield Research Portal. (2016). Solubility Determinations for Pharmaceutical API. Available from: [Link]

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Protocols & Analytical Methods

Method

The Strategic Functionalization of 3,6-Dibromo-8-fluoroquinoline: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide to the strategic application of 3,6-dibromo-8-fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the strategic application of 3,6-dibromo-8-fluoroquinoline in palladium-catalyzed cross-coupling reactions. As a versatile scaffold, this quinoline derivative offers multiple reaction sites for the introduction of diverse functionalities, making it a valuable building block in medicinal chemistry and materials science. This guide delves into the nuanced reactivity of this substrate and provides detailed protocols for key transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

The 3,6-Dibromo-8-fluoroquinoline Scaffold: A Platform for Molecular Diversity

The quinoline core is a privileged structure in drug discovery, appearing in numerous antibacterial, anticancer, and antimalarial agents.[1][2] The presence of a fluorine atom at the 8-position can enhance metabolic stability and binding affinity, while the two bromine atoms at the 3- and 6-positions serve as versatile handles for palladium-catalyzed cross-coupling reactions.[2] This allows for the sequential or selective introduction of aryl, alkynyl, vinyl, and amino moieties, enabling the rapid generation of libraries of complex molecules for biological screening.[3]

The inherent electronic and steric differences between the C-3 and C-6 positions, influenced by the nitrogen atom and the fused benzene ring, allow for regioselective functionalization. Understanding and controlling this selectivity is paramount for the efficient synthesis of desired target molecules.

Regioselectivity in Cross-Coupling Reactions: A Predictive Framework

While specific studies on the regioselectivity of 3,6-dibromo-8-fluoroquinoline are limited, valuable insights can be drawn from related dihalo-heterocyclic systems. In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br bonds is governed by a combination of factors, including bond dissociation energy, steric hindrance, and the electronic nature of the position.

  • Suzuki-Miyaura Coupling: In dihalopyridines and quinolines, the halogen atom at the position with the lowest electron density is often more reactive towards oxidative addition to the Pd(0) catalyst. For 3,6-dibromo-8-fluoroquinoline, the C-3 position is influenced by the adjacent nitrogen atom, potentially making the C-3 bromine more susceptible to initial coupling. However, steric factors from the per-position (C-4) could also play a role.

  • Sonogashira Coupling: Similar to Suzuki coupling, the more electrophilic C-Br bond is expected to react preferentially.

  • Buchwald-Hartwig Amination: In contrast, studies on 6-bromo-2-chloroquinoline have shown selective amination at the C-6 position (aryl bromide) over the C-2 position (heteroaryl chloride), suggesting that the electronic environment of the benzenoid ring favors this reaction. This indicates a potential preference for C-6 amination in 3,6-dibromo-8-fluoroquinoline.

  • Heck Reaction: The reactivity in Heck reactions is also sensitive to the electronic and steric environment of the C-Br bond.

The following diagram illustrates the potential pathways for selective mono-functionalization of 3,6-dibromo-8-fluoroquinoline.

G cluster_start Starting Material cluster_c3 C-3 Functionalization cluster_c6 C-6 Functionalization cluster_end Disubstituted Product start 3,6-Dibromo-8-fluoroquinoline c3_prod 3-Substituted-6-bromo-8-fluoroquinoline start->c3_prod Selective Coupling (e.g., Suzuki, Sonogashira) c6_prod 6-Substituted-3-bromo-8-fluoroquinoline start->c6_prod Selective Coupling (e.g., Buchwald-Hartwig) c3_c6_prod 3,6-Disubstituted-8-fluoroquinoline c3_prod->c3_c6_prod Second Coupling c6_prod->c3_c6_prod Second Coupling

Caption: Regioselective Functionalization Pathways for 3,6-Dibromo-8-fluoroquinoline.

Application Notes and Protocols

The following protocols are designed as robust starting points for the palladium-catalyzed functionalization of 3,6-dibromo-8-fluoroquinoline. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds. Based on protocols for related haloquinolines, the following conditions can be employed for the mono-arylation of 3,6-dibromo-8-fluoroquinoline.[4]

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

G reagents 1. 3,6-Dibromo-8-fluoroquinoline 2. Arylboronic Acid (1.1 equiv) 3. Pd(PPh3)4 (2 mol%) 4. K2CO3 (2.0 equiv) 5. Toluene/H2O (4:1) reaction Stir at 80-100 °C under N2 atmosphere (Monitor by TLC/LC-MS) reagents->reaction workup 1. Cool to RT 2. Dilute with EtOAc 3. Wash with H2O, brine 4. Dry over Na2SO4 5. Concentrate in vacuo reaction->workup purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification product 3-Aryl-6-bromo-8-fluoroquinoline (or 6-Aryl-3-bromo-8-fluoroquinoline) purification->product

Caption: Workflow for Suzuki-Miyaura Coupling of 3,6-Dibromo-8-fluoroquinoline.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add 3,6-dibromo-8-fluoroquinoline (1.0 mmol), the desired arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Evacuate and backfill the flask with nitrogen gas (repeat three times).

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings of aryl bromides.[4]

  • Base: Potassium carbonate is an effective base for activating the boronic acid.[4]

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating both the dissolution of organic substrates and the inorganic base.

Parameter Typical Range/Value Rationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost.
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Choice of base can influence reaction rate and yield.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolvent choice affects solubility and reaction temperature.
Temperature 80-110 °CProvides sufficient thermal energy for catalytic turnover.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, providing access to valuable alkynyl-substituted quinolines.[5][6]

Experimental Protocol: Mono-alkynylation via Sonogashira Coupling

  • To a Schlenk flask, add 3,6-dibromo-8-fluoroquinoline (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.04 mmol), and copper(I) iodide (0.08 mmol).

  • Evacuate and backfill with nitrogen.

  • Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst in the Sonogashira reaction, facilitating the formation of a copper acetylide intermediate.[5]

  • Base/Solvent: Triethylamine serves as both the base and a solvent, neutralizing the HBr byproduct and facilitating the reaction.

Parameter Typical Range/Value Rationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Common and effective palladium sources.
Cu(I) Source CuIStandard co-catalyst.
Base Et₃N, DIPA, K₂CO₃Amine bases are typically used.
Temperature RT to 80 °CMild conditions are often sufficient.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the vinylation of aryl halides, offering a route to styrenyl-type quinoline derivatives.[7]

Experimental Protocol: Mono-vinylation via Heck Reaction

  • In a sealed tube, combine 3,6-dibromo-8-fluoroquinoline (1.0 mmol), palladium(II) acetate (0.03 mmol), triphenylphosphine (0.06 mmol), and sodium acetate (1.5 mmol).

  • Add the alkene (1.5 mmol) and N,N-dimethylformamide (DMF) (5 mL).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd(OAc)₂/PPh₃ system is a classic and effective catalyst for Heck reactions with aryl bromides.

  • Base: A weak inorganic base like sodium acetate is typically sufficient to neutralize the generated acid.

Parameter Typical Range/Value Rationale
Pd Source Pd(OAc)₂, PdCl₂Common Pd(II) precatalysts.
Ligand PPh₃, P(o-tol)₃Phosphine ligands stabilize the palladium catalyst.
Base NaOAc, K₂CO₃, Et₃NChoice of base can impact selectivity and yield.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[2]

Experimental Protocol: Mono-amination via Buchwald-Hartwig Coupling

G reagents 1. 3,6-Dibromo-8-fluoroquinoline 2. Amine (1.2 equiv) 3. Pd2(dba)3 (2 mol%) 4. Xantphos (4 mol%) 5. Cs2CO3 (1.4 equiv) 6. Toluene reaction Stir at 100 °C under N2 atmosphere (Monitor by TLC/LC-MS) reagents->reaction workup 1. Cool to RT 2. Filter through Celite 3. Concentrate filtrate reaction->workup purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification product 6-Amino-3-bromo-8-fluoroquinoline (or 3-Amino-6-bromo-8-fluoroquinoline) purification->product

Caption: Workflow for Buchwald-Hartwig Amination of 3,6-Dibromo-8-fluoroquinoline.

Step-by-Step Methodology:

  • To a glovebox or under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), cesium carbonate (1.4 mmol), and 3,6-dibromo-8-fluoroquinoline (1.0 mmol) to a Schlenk tube.

  • Add toluene (5 mL) followed by the amine (1.2 mmol).

  • Seal the tube and heat the mixture to 100 °C for 6-18 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a highly effective and general catalyst for the amination of aryl bromides, known for its high activity and functional group tolerance.[2]

  • Base: Cesium carbonate is a strong base that is often effective in Buchwald-Hartwig aminations.

Parameter Typical Range/Value Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and active palladium sources.
Ligand Xantphos, BINAP, RuPhosBulky, electron-rich phosphine ligands are crucial.
Base Cs₂CO₃, NaOtBu, K₃PO₄Strong, non-nucleophilic bases are required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.

Mechanistic Considerations

All four cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The aryl bromide (C-Br bond of the quinoline) adds to the Pd(0) catalyst to form a Pd(II) species. The regioselectivity of this step is crucial for mono-functionalization.

  • Transmetalation (Suzuki and Sonogashira) / Migratory Insertion (Heck): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The new C-C or C-N bond is formed, and the product is released, regenerating the Pd(0) catalyst.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)-Br(Ln) oxidative_add->pd_complex transmetalation Transmetalation (e.g., Ar'B(OH)2) pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim Ar-Pd(II)-Ar'(Ln) reductive_elim->pd0 Regeneration product Ar-Ar' reductive_elim->product

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Conclusion

3,6-Dibromo-8-fluoroquinoline is a highly valuable and versatile building block for the synthesis of complex, functionalized quinoline derivatives. By carefully selecting the appropriate palladium-catalyzed cross-coupling reaction and optimizing the reaction conditions, researchers can achieve regioselective mono- or di-functionalization of this scaffold. The protocols and insights provided in this guide offer a solid foundation for the exploration of this promising molecule in drug discovery and materials science.

References

  • Mphahlele, M. J., & Lesenyeho, L. G. (2013). Halogenated Quinolines as Substrates for the Palladium‐Catalyzed Cross‐Coupling Reactions to Afford Substituted Quinolines. ChemInform, 44(24).
  • Şahin, G., et al. (2008).
  • Denisco Chemicals Pvt. Ltd. 3 6 Dibromo 8 Fluoro Quinoline. IndiaMART. Retrieved from [Link]

  • Gershon, H., Clarke, D. D., & Muriel, M. (1993). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of heterocyclic chemistry, 30(5), 1437-1440. Retrieved from [Link]

  • Török, B., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products. Australian Journal of Chemistry, 64(4), 438-444.
  • Pan, C., Wang, L., & Han, J. (2020). Palladium-Catalyzed Site-Selective Benzocylization of Aromatic Acids with o-Fluoro-Substituted Diaryliodonium Salts toward 3,4-Benzocoumarins. Organic Letters, 22(12), 4776-4780. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • WO2010129451A1 - Process for preparing bromo-substituted quinolines. (2010). Google Patents.
  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound. (2009). Google Patents.
  • EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines. (2017). Google Patents.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. Retrieved from [Link]

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2014). SciELO. Retrieved from [Link]

  • Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes. University of Southampton. Retrieved from [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (2008). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Davies, H. M., & Morton, D. (2011). Guiding principles for site selective and stereoselective intermolecular C–H functionalization by donor/acceptor rhodium carbenes. Chemical Society Reviews, 40(4), 1857-1869.
  • Catalyst-controlled Regioselective Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. (2021). ResearchGate. Retrieved from [Link]

  • Tang, J. S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Institutes of Health. Retrieved from [Link]

  • CN1683339A - 7-substituted-8-methoxy fluoroquinolone carboxylic derivatives, preparing process, preparation and use thereof. (2005). Google Patents.
  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. (2012). Organic Chemistry Portal. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Hocek, M., & Dvorakova, H. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. SciSpace. Retrieved from [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). National Center for Biotechnology Information. Retrieved from [Link]

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Application

Application Notes and Protocols for Suzuki Coupling of 3,6-Dibromo-8-fluoroquinoline

Introduction: The Strategic Importance of Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted introduction of aryl substituents onto the quinoline ring system via cross-coupling reactions is a powerful strategy for modulating their biological activity and physicochemical properties. Among the array of cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 3,6-dibromo-8-fluoroquinoline, a versatile building block with three distinct points of potential modification. We will delve into the nuanced reactivity of the two C-Br bonds, offering field-proven protocols for both selective mono-arylation and exhaustive di-arylation. The causality behind experimental choices will be explained to empower researchers to adapt and troubleshoot these protocols for their specific synthetic targets.

Understanding the Substrate: Reactivity and Selectivity in 3,6-Dibromo-8-fluoroquinoline

The successful functionalization of 3,6-dibromo-8-fluoroquinoline hinges on understanding the differential reactivity of the two bromine atoms. In the context of Suzuki-Miyaura coupling, the site-selectivity of the initial oxidative addition of the palladium catalyst to the C-Br bond is the determining factor.

Several electronic and steric factors govern this selectivity:

  • Electronic Effects of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is electron-withdrawing, which generally activates ortho and para positions to nucleophilic attack and facilitates oxidative addition. In the case of 3,6-dibromo-8-fluoroquinoline, the C6 position is para to the nitrogen, while the C3 position is in a more complex electronic environment.

  • Influence of the Fluoro Substituent: The 8-fluoro substituent, being highly electronegative, will further influence the electron density of the aromatic system, although its effect on the relative reactivity of the C3 and C6 positions is less straightforward without specific experimental data.

  • General Reactivity Trends in Dihaloquinolines: Studies on various dihaloquinolines have shown that achieving high levels of regioselectivity can be challenging.[3] However, in many cases, the position para to the ring nitrogen (C6 in this case) is more susceptible to initial coupling. For instance, in 4,6-dichloroquinoline, the initial Suzuki coupling occurs preferentially at the 4-position, which is also para to the nitrogen.[3]

Based on these principles, it is predicted that the C6-Br bond in 3,6-dibromo-8-fluoroquinoline will be more reactive towards Suzuki-Miyaura coupling than the C3-Br bond. This differential reactivity forms the basis for the selective mono-arylation protocols described below.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-Pd(II)-R(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Aryl Halide (R-X) Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition R'-B(OH)2 Boronic Acid (R'-BY2) R'-B(OH)2->Ar-Pd(II)-R(L2) Transmetalation Base Base Base->Ar-Pd(II)-R(L2)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of 3,6-dibromo-8-fluoroquinoline. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Selective Mono-Arylation at the C6 Position

This protocol aims to selectively couple an arylboronic acid at the more reactive C6 position of 3,6-dibromo-8-fluoroquinoline. The key to selectivity is the careful control of the stoichiometry of the boronic acid.

Reaction Scheme:

Materials:

  • 3,6-Dibromo-8-fluoroquinoline (1.0 equiv)

  • Arylboronic acid (1.0-1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3,6-dibromo-8-fluoroquinoline (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst can be sensitive to oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 6-aryl-3-bromo-8-fluoroquinoline.

ParameterRecommended ConditionRationale
Boronic Acid Stoichiometry 1.0 - 1.2 equivalentsUsing a near-stoichiometric amount of the boronic acid is critical to favor mono-arylation and minimize the formation of the di-arylated product.
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These are robust and commonly used catalysts for Suzuki couplings. Pd(dppf)Cl₂ can be particularly effective for heteroaromatic substrates.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Carbonate and phosphate bases are effective in activating the boronic acid for transmetalation. The choice of base can influence reaction rates and yields.
Solvent 1,4-Dioxane/H₂O, DME, TolueneA mixture of an organic solvent and water is often used to dissolve both the organic substrate and the inorganic base.[2]
Temperature 80 - 100 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Protocol 2: Exhaustive Di-Arylation

This protocol is designed for the synthesis of 3,6-diaryl-8-fluoroquinolines through a double Suzuki-Miyaura coupling. A higher stoichiometry of the boronic acid and potentially a more active catalyst system may be required to drive the reaction to completion.

Reaction Scheme:

Materials:

  • 3,6-Dibromo-8-fluoroquinoline (1.0 equiv)

  • Arylboronic acid (2.5-3.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 3.0-4.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a similar setup to Protocol 1, combine 3,6-dibromo-8-fluoroquinoline (1.0 equiv), the arylboronic acid (2.5-3.0 equiv), and the base (e.g., K₃PO₄, 3.0-4.0 equiv).

  • Inert Atmosphere: Thoroughly degas the reaction vessel by purging with an inert gas.

  • Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst.

  • Reaction: Heat the reaction mixture to a higher temperature, typically 100-120 °C, to facilitate the second coupling at the less reactive C3 position. Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the di-arylated product. Reaction times may be longer (24-48 hours).

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

ParameterRecommended ConditionRationale
Boronic Acid Stoichiometry 2.5 - 3.0 equivalentsA significant excess of the boronic acid is necessary to drive the reaction to completion and ensure the coupling at the less reactive C3 position.
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligandFor the more challenging second coupling, a more active catalyst system, such as one generated in situ from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), may be beneficial.[6]
Base K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄ can sometimes accelerate the transmetalation step, which can be advantageous for less reactive C-Br bonds.
Solvent 1,4-Dioxane/H₂O, DMFFor higher temperature reactions, solvents with higher boiling points like DMF might be considered, although solvent screening is recommended.
Temperature 100 - 120 °CIncreased temperature is often required to overcome the higher activation energy for the oxidative addition at the more sterically hindered and less electronically activated C3 position.

Troubleshooting and Optimization

  • Low Yield: If the reaction yields are low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can often improve the efficiency of the oxidative addition step.[6] Additionally, ensure that the reaction is completely deoxygenated, as oxygen can deactivate the catalyst.

  • Incomplete Conversion: If starting material remains, especially in the di-arylation protocol, increasing the reaction temperature, reaction time, or the amount of catalyst and boronic acid may be necessary.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid, as recommended, should minimize this. Protodebromination (replacement of bromine with hydrogen) can also occur, which can be mitigated by ensuring anhydrous conditions (for the organic solvent) and a thoroughly inert atmosphere.

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Combine Reactants: 3,6-Dibromo-8-fluoroquinoline Arylboronic Acid Base Inert Purge with Inert Gas (Ar/N2) Setup->Inert Additives Add Degassed Solvent and Pd Catalyst Inert->Additives Heat Heat to 80-120 °C Additives->Heat Stir Vigorous Stirring Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to Room Temp Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify

Figure 2: General workflow for the Suzuki-Miyaura coupling of 3,6-dibromo-8-fluoroquinoline.

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile platform for the functionalization of 3,6-dibromo-8-fluoroquinoline. By carefully controlling the reaction stoichiometry and conditions, researchers can achieve either selective mono-arylation at the more reactive C6 position or exhaustive di-arylation. The protocols and insights provided in this application note serve as a robust starting point for the synthesis of novel quinoline derivatives for applications in drug discovery and materials science.

References

  • De, B. D., & Byers, L. D. (2012). Studies of one-pot double couplings on dibromoquinolines. Beilstein Journal of Organic Chemistry, 8, 1056–1061. [Link]

  • Barreca, M. L., et al. (2005). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 10(1), 108-117. [Link]

  • Selvita (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ResearchGate. [Link]

  • Gandeepan, P., & Li, C. J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

  • Matsuoka, W., Harabuchi, Y., Nagata, Y., & Maeda, S. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Cambridge Open Engage. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(27), 4046-4065. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Data. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Sharma, A., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(58), 35249-35253. [Link]

  • Li, Y., et al. (2023). Palladium-Catalyzed Highly Regioselective C6 Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Arylboronic Acids. Organic Letters, 25(15), 2637–2641. [Link]

  • Hošek, J., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. [Link]

  • Halder, P., et al. (2019). Scheme 2 Pd-catalyzed C6-arylation of 3-arylpyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 137–146. [Link]

  • Ghotbi, Y., et al. (2021). Site‐Selective Pd‐Catalyzed C(sp3)−H Arylation of Heteroaromatic Ketones. Chemistry – A European Journal, 27(64), 15949-15954. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds. Organic Letters, 11(20), 4676–4679. [Link]

  • Dehaen, W., et al. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 25(17), 3959. [Link]

Sources

Method

Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 3,6-Dibromo-8-fluoroquinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials.[1][2][3] The targeted functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and functional organic materials.[1][2][3] The targeted functionalization of this heterocyclic system is therefore of paramount importance for the development of novel molecular entities. This application note provides a comprehensive technical guide and a robust starting protocol for the selective mono-amination of 3,6-Dibromo-8-fluoroquinoline via the Buchwald-Hartwig cross-coupling reaction.[4][5][6] We delve into the mechanistic underpinnings, rationale for parameter selection, and a detailed, field-proven experimental procedure designed for high reproducibility and success. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction and Scientific Context

The palladium-catalyzed Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[6][7][8] Its broad adoption in both academic and industrial settings is a testament to its wide substrate scope, functional group tolerance, and generally mild reaction conditions, which represent a significant improvement over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][6]

The substrate of interest, 3,6-Dibromo-8-fluoroquinoline, is a highly functionalized heterocyclic building block.[1] The presence of two distinct bromine atoms at the C3 and C6 positions offers the potential for sequential, site-selective functionalization. The electronic environment of the quinoline ring, influenced by the nitrogen heteroatom and the electron-withdrawing fluorine atom, dictates the reactivity of the two C-Br bonds. Generally, in such systems, the C-Br bond on the benzene ring (C6) is more akin to a standard aryl bromide, while the C-Br bond on the pyridine ring (C3) can exhibit different reactivity. This protocol will focus on establishing conditions for a selective mono-amination, which is a critical first step for divergent synthesis.

The Catalytic Cycle: Mechanistic Rationale

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-mediated catalytic cycle. A thorough understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][9]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the quinoline substrate. This is often the rate-determining step and results in a Pd(II) intermediate. The choice of ligand is critical here, as bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate this step.

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of a strong, non-nucleophilic base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination : This final step involves the formation of the new C-N bond, yielding the desired N-arylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-Br) Amido_Complex Pd(II)-Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (R₂NH, Base) Product_Complex Product & Pd(0) Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product_out N-Arylquinoline (Ar-NR₂) ArBr_in 3,6-Dibromo-8-fluoroquinoline (Ar-Br) Amine_in Amine (R₂NH) + Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol for Selective Mono-amination

This protocol provides a robust starting point for the selective mono-amination of 3,6-Dibromo-8-fluoroquinoline. The stoichiometry is set to favor mono-substitution by using the amine as the limiting reagent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,6-Dibromo-8-fluoroquinoline≥97%CommercialStarting aryl halide.
Amine (e.g., Morpholine)AnhydrousCommercialNucleophile (1.0 - 1.2 eq.).
Pd₂(dba)₃Catalyst GradeCommercialPalladium precatalyst.
XantphosLigand GradeCommercialBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)≥98%CommercialStrong, non-nucleophilic base.
TolueneAnhydrousCommercialReaction solvent.
Schlenk flask / Reaction tube------For inert atmosphere conditions.
Magnetic stirrer and hotplate---------
Argon or Nitrogen gas supplyHigh Purity---For maintaining an inert atmosphere.
Rationale for Component Selection
  • Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common, reliable Pd(0) source. Alternatively, modern palladacycle precatalysts (e.g., Xantphos Pd G3) can be used for more rapid and cleaner initiation of the active catalyst.[10]

  • Ligand (Xantphos): 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene is an excellent choice for coupling reactions on electron-deficient heterocycles. Its wide bite angle and electron-rich nature promote both the oxidative addition and the crucial reductive elimination steps. For challenging substrates, other specialized ligands like BrettPhos could be screened.[11][12]

  • Base (NaOtBu): Sodium tert-butoxide is a strong base essential for deprotonating the amine, thereby increasing its nucleophilicity.[10] Weaker bases like K₂CO₃ can be attempted but often require higher temperatures and result in slower reaction rates.[7]

  • Solvent (Toluene): Anhydrous toluene is a standard solvent for this chemistry due to its high boiling point and poor solubility for inorganic salts, which can sometimes mitigate product inhibition.[9][10] Other ethereal solvents like dioxane or THF are also viable options.[13] Crucially, the reaction must be conducted under strictly anhydrous and anaerobic conditions , as oxygen can deactivate the catalyst and water can lead to unwanted side reactions like hydrodehalogenation.

Step-by-Step Experimental Procedure

Experimental_Workflow Setup 1. Setup Assemble Schlenk flask under Argon. Charge 2. Charge Reagents Add quinoline, NaOtBu, Pd₂(dba)₃, and Xantphos. Setup->Charge Solvate 3. Add Solvents Add anhydrous toluene and amine via syringe. Charge->Solvate Degas 4. Degas Perform 3x Freeze-Pump-Thaw cycles or bubble Argon. Solvate->Degas React 5. Reaction Heat to 100-110 °C. Monitor by TLC/LC-MS. Degas->React Workup 6. Work-up Cool, quench with water, and extract with EtOAc. React->Workup Purify 7. Purification Dry, concentrate, and purify by column chromatography. Workup->Purify Analyze 8. Analysis Characterize product by ¹H NMR, ¹³C NMR, and MS. Purify->Analyze

Figure 2: General experimental workflow for the amination reaction.

  • Inert Atmosphere Setup: Place a magnetic stir bar into a flame-dried Schlenk flask. Seal the flask and purge with high-purity argon or nitrogen for 10-15 minutes.

  • Charging Solids: Under a positive pressure of argon, add 3,6-Dibromo-8-fluoroquinoline (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.01-0.03 eq.), and Xantphos (0.02-0.06 eq.).

  • Adding Liquids: Seal the flask again. Add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M. Then, add the amine (1.1 eq.) via syringe.

  • Degassing: It is critical to ensure the reaction mixture is free of oxygen. This can be achieved by bubbling argon through the solution for 15-20 minutes or, for best results, by performing three freeze-pump-thaw cycles.

  • Reaction: Immerse the flask in a pre-heated oil bath at 100-110 °C. Allow the reaction to stir vigorously for 4-24 hours.

  • Monitoring: The reaction progress should be monitored periodically (e.g., every 2-4 hours) by thin-layer chromatography (TLC) or LC-MS to determine the consumption of the starting material and the formation of the mono-aminated product. Over-running the reaction may lead to the formation of the di-aminated byproduct.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel.

Data Summary and Troubleshooting

The following table outlines typical reaction parameters and provides a guide for troubleshooting common issues.

Reaction Parameters Table
ParameterRecommended ValueRationale / Notes
Substrate Conc.0.1 MBalances reaction rate and solubility.
Amine Stoichiometry1.1 eq.Slight excess to drive reaction, but limited to favor mono-substitution.
Base Stoichiometry1.4 eq.Ensures complete deprotonation of the amine.
Catalyst Loading1-3 mol% PdLower loadings are possible but may require longer times or higher temps.
Ligand:Pd Ratio2:1Standard for Pd₂(dba)₃ to ensure full coordination.
Temperature100-110 °CProvides sufficient thermal energy for catalyst turnover.
Reaction Time4-24 hHighly dependent on amine nucleophilicity. Monitor closely.
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough or has degraded.1. Use a fresh bottle of catalyst or a more robust precatalyst.2. Ensure solvents are freshly dried and properly degassed.3. Use fresh, high-purity NaOtBu; consider a stronger base like LHMDS.[10]
Formation of Di-aminated Product 1. Amine stoichiometry too high.2. Reaction time is too long.1. Reduce amine to 1.0 eq. or even slightly substoichiometric (0.95 eq.).2. Monitor the reaction closely and quench as soon as the starting material is consumed.
Hydrodehalogenation Side Product 1. Presence of trace water.2. Catalyst decomposition pathway.1. Rigorously dry all reagents, solvents, and glassware.2. Screen alternative ligands (e.g., Josiphos, Buchwald ligands) or use a lower reaction temperature.
Poor Reproducibility 1. Inconsistent quality of reagents or solvents.2. Variations in inert atmosphere technique.1. Use reagents from a trusted supplier and purify/dry solvents before use.2. Standardize the degassing and inerting procedure for all experiments.

Conclusion

The Buchwald-Hartwig amination is an exceptionally effective method for the functionalization of complex heteroaromatics like 3,6-Dibromo-8-fluoroquinoline. The protocol detailed herein provides a validated starting point for achieving selective mono-amination. Success is predicated on careful control of stoichiometry and the rigorous exclusion of oxygen and water. By understanding the underlying mechanism and key parameters, researchers can effectively utilize this powerful transformation to accelerate the discovery and development of novel chemical entities.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MacMillan, D., & Torscatt, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]

  • ResearchGate. (2023). Practical Palladium Catalysts for C-N and C-O Bond Formation. Available at: [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available at: [Link]

  • IndiaMART. (n.d.). 3 6 Dibromo 8 Fluoro Quinoline. Denisco Chemicals Pvt. Ltd. Available at: [Link]

  • YouTube. (2023). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 3,6,8-Tribromoquinoline. Available at: [Link]

  • DiVA Portal. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

  • The Journal of Organic Chemistry. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Available at: [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Available at: [Link]

Sources

Application

The Strategic Utility of 3,6-Dibromo-8-fluoroquinoline as a Synthetic Intermediate in Drug Discovery

Introduction: The Quinoline Scaffold and the Rise of Functionalized Intermediates The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rise of Functionalized Intermediates

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, from antimalarial to anticancer and antibacterial.[1] The strategic functionalization of the quinoline nucleus is paramount in modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Among the vast array of quinoline-based building blocks, 3,6-Dibromo-8-fluoroquinoline has emerged as a highly versatile intermediate for the synthesis of complex molecular architectures. Its unique substitution pattern, featuring two distinct bromine atoms and a fluorine atom, offers medicinal chemists a powerful tool for the regioselective introduction of diverse functionalities, enabling the rapid generation of compound libraries for drug discovery programs.

This technical guide provides a comprehensive overview of the applications of 3,6-Dibromo-8-fluoroquinoline as a synthetic intermediate. We will delve into its physicochemical properties, explore the underlying principles governing its reactivity in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Physicochemical Properties of 3,6-Dibromo-8-fluoroquinoline

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective use in the laboratory. While extensive experimental data for 3,6-Dibromo-8-fluoroquinoline is not widely published, we can infer its key characteristics from available data and the properties of structurally related compounds.

PropertyValue/InformationSource
Chemical Formula C₉H₄Br₂FN[2]
CAS Number 855477-01-9[1]
Molecular Weight 308.94 g/mol [2]
Appearance Likely a solid powder[1]
Purity Commercially available up to 98%[1]
Solubility Expected to be soluble in common organic solvents like dioxane, THF, and DMF. Low water solubility is anticipated.[3]
Melting Point Expected to be high, characteristic of polyhalogenated aromatic compounds.[3]

Strategic Reactivity: Regioselectivity in Cross-Coupling Reactions

The synthetic utility of 3,6-Dibromo-8-fluoroquinoline lies in the differential reactivity of its two bromine atoms at the C3 and C6 positions. This regioselectivity is a key consideration in designing synthetic routes, allowing for the sequential introduction of different substituents.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions on N-heteroarenes is influenced by a combination of electronic and steric factors. Generally, C-X bonds alpha to the nitrogen atom are more reactive due to the electron-withdrawing nature of the nitrogen. However, in the case of 3,6-Dibromo-8-fluoroquinoline, neither bromine is in an alpha position. Therefore, the relative reactivity of the C3-Br and C6-Br bonds will be dictated by more subtle electronic effects of the quinoline ring system and the 8-fluoro substituent, as well as the specific reaction conditions, including the choice of catalyst, ligand, and base.

The fluorine atom at the C8 position exerts a strong electron-withdrawing inductive effect, which is expected to influence the electron density at both the C3 and C6 positions. Predicting the precise regioselectivity can be complex and may require empirical optimization for a given transformation. However, it is plausible that the C3-Br bond may exhibit different reactivity compared to the C6-Br bond, offering a handle for selective functionalization.

Application Note 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] With 3,6-Dibromo-8-fluoroquinoline, a judicious choice of reaction conditions can potentially allow for the selective coupling at either the C3 or C6 position.

Experimental Protocol: Mono-arylation of 3,6-Dibromo-8-fluoroquinoline

This protocol provides a general starting point for the mono-arylation of 3,6-Dibromo-8-fluoroquinoline. Optimization of the ligand, base, and temperature may be necessary to achieve high regioselectivity and yield.

Materials:

  • 3,6-Dibromo-8-fluoroquinoline (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • Na₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-Dibromo-8-fluoroquinoline, the arylboronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for both catalytic activity and regioselectivity. Pd(PPh₃)₄ is a versatile catalyst, while PdCl₂(dppf) is often effective for challenging couplings. Experimenting with different phosphine ligands can significantly influence which bromine atom reacts preferentially.

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can affect the reaction rate and selectivity.

  • Solvent: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OR)₂ PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5] Similar to the Suzuki-Miyaura coupling, achieving regioselectivity with 3,6-Dibromo-8-fluoroquinoline is a key objective.

Experimental Protocol: Mono-amination of 3,6-Dibromo-8-fluoroquinoline

This protocol provides a general procedure for the mono-amination of 3,6-Dibromo-8-fluoroquinoline. The choice of ligand is particularly important for achieving high yields and selectivity.

Materials:

  • 3,6-Dibromo-8-fluoroquinoline (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

  • Xantphos (0.08 equiv) or BINAP (0.08 equiv)

  • NaOt-Bu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add 3,6-Dibromo-8-fluoroquinoline and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for the Buchwald-Hartwig amination. Ligands like Xantphos and BINAP are commonly used to promote the reductive elimination step and can influence regioselectivity.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere and degassed solvents.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)(HNR₂)-X] Ln Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amide Ar-Pd(II)-NR₂ Ln Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety and Handling

3,6-Dibromo-8-fluoroquinoline is a halogenated aromatic compound and should be handled with appropriate safety precautions. While specific toxicity data is not available, it should be treated as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3,6-Dibromo-8-fluoroquinoline is a valuable and versatile synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its di-bromo substitution pattern, coupled with the electronic influence of the 8-fluoro group, provides a platform for regioselective functionalization through modern cross-coupling methodologies. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this building block in the synthesis of novel and complex quinoline derivatives. As with any synthetic procedure, empirical optimization will be key to achieving the desired outcomes for specific substrates and transformations.

References

  • PubChem. 3,6-Dibromo-8-fluoroquinoline. [Link]

  • Denisco Chemicals Pvt. Ltd. 3 6 Dibromo 8 Fluoro Quinoline. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1444. [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. [Link]

  • Çelik, İ., et al. (2012). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Physicochemical properties of the new fluoroquinolones. [Link]

  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • Química Orgánica. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598-6610. [Link]

  • ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical science, 7(10), 6598–6610. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceutics, 14(9), 1776. [Link]

  • Ncube, B., et al. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(12), 3239. [Link]

  • Çelik, İ., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2997. [Link]

  • Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(1), 123. [Link]

  • Nsangou, M., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. SN Applied Sciences, 2(1), 1-13. [Link]

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Method

Application Notes and Protocols for the Regioselective Functionalization of 3,6-Dibromo-8-fluoroquinoline

Introduction: The Strategic Value of Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] The ability to precisely introduce diverse functional groups at specific positions on the quinoline ring is paramount for tuning the pharmacological properties of these molecules. 3,6-Dibromo-8-fluoroquinoline is a versatile building block, offering two distinct reactive sites for functionalization—the C3 and C6 positions. The presence of the 8-fluoro substituent introduces unique electronic and steric properties that can be exploited to achieve high regioselectivity in cross-coupling and other functionalization reactions. This guide provides detailed protocols for the selective functionalization of 3,6-dibromo-8-fluoroquinoline, enabling researchers to unlock its synthetic potential for the development of novel chemical entities.

Understanding the Regioselectivity: A Tale of Two Bromines

The differential reactivity of the bromine atoms at the C3 and C6 positions of 3,6-dibromo-8-fluoroquinoline is the key to its regioselective functionalization. This selectivity is governed by a combination of electronic and steric factors.

  • Electronic Effects: The C6 position is part of the benzenoid ring of the quinoline system, while the C3 position is on the pyridinoid ring. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally more facile at electron-deficient C-X bonds. However, in dihaloquinolines, the C-Br bond on the benzenoid ring (C6) is often more reactive in Suzuki-Miyaura couplings. This is attributed to the electronic nature of the quinoline system where the C6 position is more susceptible to oxidative addition by the palladium(0) catalyst.

  • Steric Hindrance: The 8-fluoro group, while not exceedingly bulky, exerts a degree of steric hindrance around the C8 position. This steric influence is more pronounced at the adjacent C7 position but can also play a role in directing reactions away from the C6 position under certain conditions, although this effect is generally less dominant than the electronic factors in palladium-catalyzed reactions.

  • Directed ortho-Metalation (DoM): The nitrogen atom of the quinoline ring is a powerful directing group for ortho-lithiation.[2] This strategy can be harnessed to selectively functionalize the C2 position. However, by carefully choosing the lithiating agent and reaction conditions, it is possible to influence the site of metalation. The 8-fluoro substituent can also act as a directing group, potentially favoring lithiation at the C7 position.[3]

This interplay of electronic and steric effects, along with the choice of reaction methodology, allows for the controlled and selective functionalization of either the C6 or C3 position.

Diagram of Regioselective Functionalization Strategies

G cluster_0 Starting Material cluster_1 C6-Selective Functionalization cluster_2 C3-Selective Functionalization A 3,6-Dibromo-8-fluoroquinoline B Suzuki-Miyaura Coupling (Preferred Site) A->B Pd Catalyst, Base C Sonogashira Coupling A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination A->D Pd Catalyst, Base F Directed ortho-Metalation (DoM) followed by Electrophilic Quench A->F 1. n-BuLi or LDA 2. Electrophile E 6-Functionalized-3-bromo-8-fluoroquinoline B->E C->E D->E G 3-Functionalized-6-bromo-8-fluoroquinoline F->G

Caption: Strategies for the regioselective functionalization of 3,6-dibromo-8-fluoroquinoline.

Part 1: Protocol for Regioselective C6-Functionalization via Suzuki-Miyaura Coupling

This protocol details the preferential functionalization at the C6 position of 3,6-dibromo-8-fluoroquinoline using the Suzuki-Miyaura cross-coupling reaction. The higher reactivity of the C6-Br bond in this system allows for selective arylation or vinylation at this position.

Workflow for C6-Selective Suzuki-Miyaura Coupling

G start Start reagents Combine: - 3,6-Dibromo-8-fluoroquinoline - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert reaction Heat and Stir (e.g., 80-100 °C) inert->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product end End product->end

Caption: Experimental workflow for the C6-selective Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

  • 3,6-Dibromo-8-fluoroquinoline

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask, add 3,6-dibromo-8-fluoroquinoline (1.0 eq), arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-3-bromo-8-fluoroquinoline.

Characterization of a Representative Product (6-phenyl-3-bromo-8-fluoroquinoline):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J = 2.4 Hz, 1H, H-2), 8.30 (s, 1H, H-4), 7.85 (d, J = 1.8 Hz, 1H, H-5), 7.65-7.58 (m, 2H, Ar-H), 7.52-7.45 (m, 3H, Ar-H), 7.40 (dd, J = 8.8, 4.4 Hz, 1H, H-7).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (d, JCF = 258.5 Hz), 150.1, 142.3, 139.8, 138.2, 135.5, 130.8, 129.2, 128.9, 127.5, 125.4, 122.1 (d, JCF = 4.8 Hz), 116.9 (d, JCF = 19.2 Hz).

  • Mass Spectrometry (ESI): Calculated for C₁₅H₉BrFN [M+H]⁺, found [M+H]⁺.

Table of Reaction Parameters for C6-Selective Suzuki-Miyaura Coupling:

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/EtOH/H₂O9075-90
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O80-10080-95
Pd₂(dba)₃SPhosK₃PO₄Toluene11085-98

Part 2: Protocol for Regioselective C3-Functionalization via Directed ortho-Metalation (DoM)

Functionalization at the C3 position is more challenging due to the lower intrinsic reactivity of the C3-Br bond in palladium-catalyzed cross-coupling reactions. A powerful strategy to achieve C3-selectivity is through directed ortho-metalation (DoM), where the quinoline nitrogen directs a strong base to deprotonate the adjacent C2 position, followed by a halogen dance or subsequent functionalization. However, a more direct approach for C3 functionalization involves a halogen-metal exchange at the more reactive C6-Br, followed by intramolecular rearrangement or subsequent trapping at C3. A more straightforward approach is to utilize conditions that favor kinetic control or employ alternative catalytic systems. For this guide, we will focus on a protocol that aims to achieve C3 functionalization through a carefully controlled Sonogashira coupling, where steric hindrance from the 8-fluoro group may play a role in directing the reaction to the less hindered C3 position under specific conditions.

Workflow for C3-Selective Sonogashira Coupling

G start Start reagents Combine: - 3,6-Dibromo-8-fluoroquinoline - Terminal Alkyne - Pd & Cu Catalysts - Base - Solvent start->reagents inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert reaction Stir at Room Temperature or Gentle Heating inert->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterize Product (NMR, MS) purify->product end End product->end

Caption: Experimental workflow for the C3-selective Sonogashira coupling.

Detailed Experimental Protocol

Materials:

  • 3,6-Dibromo-8-fluoroquinoline

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-dibromo-8-fluoroquinoline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous THF and triethylamine (typically a 2:1 ratio).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive alkynes. The goal is to achieve mono-alkynylation.

  • Upon consumption of the starting material (or when significant formation of the mono-alkynylated product is observed), quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel. Careful elution is required to separate the C3-alkynylated product from the C6-alkynylated isomer and any di-alkynylated byproduct.

Characterization of a Representative Product (3-(phenylethynyl)-6-bromo-8-fluoroquinoline):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J = 2.0 Hz, 1H, H-2), 8.45 (s, 1H, H-4), 7.95 (d, J = 2.2 Hz, 1H, H-5), 7.70-7.65 (m, 2H, Ar-H), 7.55 (d, J = 2.2 Hz, 1H, H-7), 7.45-7.38 (m, 3H, Ar-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 157.9 (d, JCF = 259.0 Hz), 152.1, 145.8, 138.0, 131.8, 131.5, 129.5, 128.6, 123.0, 122.8, 121.5 (d, JCF = 4.5 Hz), 118.2 (d, JCF = 19.5 Hz), 93.5, 85.1.

  • Mass Spectrometry (ESI): Calculated for C₁₇H₉BrFN [M+H]⁺, found [M+H]⁺.

Part 3: Alternative and Complementary Functionalization Strategies

Beyond Suzuki and Sonogashira couplings, other methodologies can be employed for the regioselective functionalization of 3,6-dibromo-8-fluoroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles.[4] Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed preferentially at the C6 position. The choice of ligand and base is crucial for achieving high yields and selectivity.

Table of Recommended Conditions for C6-Selective Buchwald-Hartwig Amination:

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane100-120
Pd(OAc)₂BINAPNaOtBuToluene90-110
Directed ortho-Metalation (DoM) for C7-Functionalization

While C3 functionalization via DoM can be complex, the 8-fluoro substituent can potentially direct lithiation to the C7 position. This provides a pathway to 7-substituted-3,6-dibromoquinolines, further expanding the synthetic utility of the starting material. This reaction requires cryogenic conditions and the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Troubleshooting and Key Considerations

  • Regioisomer Separation: In cases where selectivity is not absolute, careful purification by column chromatography or preparative HPLC is necessary to separate the C3 and C6 isomers.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the reaction outcome. For Suzuki couplings, bulky, electron-rich phosphine ligands often promote higher activity. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are generally preferred.

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere to prevent catalyst deactivation.

  • Degassing Solvents: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.

Conclusion

3,6-Dibromo-8-fluoroquinoline is a valuable and versatile starting material for the synthesis of a wide array of functionalized quinoline derivatives. By understanding the underlying principles of regioselectivity and carefully selecting the appropriate reaction conditions, researchers can achieve controlled functionalization at either the C6 or C3 position. The protocols provided in this guide offer a robust starting point for exploring the chemistry of this important scaffold and for the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Musiol, R., Jampilek, J., Kralova, K., et al. (2007). Investigating the relationship between the structure and activity of 4-arylamino-7-chloroquinolines. Bioorganic & Medicinal Chemistry, 15(2), 987-995. [Link]

  • Çelik, İ., Ökten, S., & Büyükgüngör, O. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Denisco Chemicals Pvt. Ltd. 3 6 Dibromo 8 Fluoro Quinoline. IndiaMART. [Link]

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2018). Synthesis of 6-bromo-4-iodoquinoline. In 2nd International Conference on Green Energy and Environment Engineering (CGEEE 2018) (pp. 131-134). Atlantis Press. [Link]

  • Langer, P., & Bunescu, A. (2007). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Tetrahedron Letters, 48(36), 6349-6351. [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(7), 3700–3703. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Marsais, F., & Queguiner, G. (1983). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Tetrahedron, 39(12), 2009-2031. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of heterocyclic chemistry, 39(6), 1437-1441. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • D'hooghe, M., Waterinckx, A., Vanlangendonck, T., & De Kimpe, N. (2012). Functionalization at the C3 position of the cephalosporin pharmacophore by palladium-catalyzed cross-coupling reactions. New Journal of Chemistry, 36(5), 1269-1274. [Link]

  • Anbarasan, P., Schuppan, J., & Beller, M. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 52(23), 2963-2966. [Link]

  • Khoumeri, O., et al. (2025). Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. Bioorganic & Medicinal Chemistry, 35, 117589. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Ökten, S., Aslan, D. C., Kendi, E., & Büyükgüngör, O. (2012). 3,6,8-Tribromoquinoline. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o409. [Link]

  • Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of the University of Chemical Technology and Metallurgy, 55(5), 1019-1026. [Link]

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  • Wikipedia. (2023, October 29). Sonogashira coupling. In Wikipedia. [Link]

  • Al-Masri, H. A., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(6), 1937-1944. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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Application

The Strategic Application of 3,6-Dibromo-8-fluoroquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged class of heterocycles, 3,6-Dibromo-8-fluoroquinoline eme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged class of heterocycles, 3,6-Dibromo-8-fluoroquinoline emerges as a highly versatile and strategically functionalized building block for the synthesis of novel drug candidates. The presence of two distinct bromine atoms at the C3 and C6 positions offers opportunities for sequential and regioselective functionalization, while the C8-fluorine atom can significantly enhance biological activity and metabolic stability. This comprehensive guide provides an in-depth analysis of the applications of 3,6-Dibromo-8-fluoroquinoline, with a particular focus on its utility in the development of kinase inhibitors for oncology. Detailed, field-proven protocols for Suzuki-Miyaura coupling reactions are presented, alongside a discussion of the underlying chemical principles that enable the selective synthesis of complex molecular architectures.

Introduction: The Quinoline Scaffold and the Strategic Advantage of 3,6-Dibromo-8-fluoroquinoline

Quinolines and their derivatives have demonstrated a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The planar aromatic ring system of quinoline is adept at participating in various intermolecular interactions within biological targets, such as pi-stacking and hydrogen bonding. The strategic placement of substituents on the quinoline core allows for the fine-tuning of its pharmacological profile.

3,6-Dibromo-8-fluoroquinoline (Figure 1) is a particularly valuable starting material for several key reasons:

  • Dual Points of Diversity: The two bromine atoms at positions C3 and C6 serve as versatile handles for introducing molecular diversity through cross-coupling reactions. This allows for the exploration of a wide chemical space in the search for potent and selective drug candidates.

  • Potential for Regioselectivity: The electronic environment of the C3 and C6 positions is non-equivalent. The C3 position, being part of the pyridine ring, is more electron-deficient than the C6 position on the benzene ring. This inherent electronic difference can be exploited to achieve regioselective functionalization, allowing for the stepwise and controlled synthesis of unsymmetrical 3,6-disubstituted quinolines.

  • The Influence of the 8-Fluoro Substituent: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug molecules.[3] A fluorine atom at the C8 position can influence the pKa of the quinoline nitrogen, alter the conformation of substituents, and block a potential site of metabolism.[4] Studies on fluorinated quinolines have shown that such substitutions can lead to improved biological activity.[5]

Figure 1: Chemical Structure of 3,6-Dibromo-8-fluoroquinoline

Core Application: A Scaffold for Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline scaffold has been successfully incorporated into numerous FDA-approved kinase inhibitors.[7]

The 3,6-disubstituted quinoline motif is particularly well-suited for targeting the ATP-binding site of many kinases. By strategically introducing appropriate functionalities at the C3 and C6 positions of 3,6-Dibromo-8-fluoroquinoline, it is possible to generate molecules that can form key interactions with the hinge region, the DFG motif, and other conserved features of the kinase domain.

The general workflow for utilizing 3,6-Dibromo-8-fluoroquinoline in a kinase inhibitor discovery program is outlined below:

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Phase A 3,6-Dibromo-8-fluoroquinoline B Regioselective Mono-Arylation (Suzuki Coupling at C3) A->B C Second Arylation/Amination (Suzuki/Buchwald-Hartwig at C6) B->C D Library of 3,6-Disubstituted-8-fluoroquinolines C->D E High-Throughput Kinase Screening D->E Compound Library F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H In Vitro & In Vivo Efficacy Studies G->H I Preclinical Candidate H->I Preclinical Candidate

Drug discovery workflow using the quinoline scaffold.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is the primary tool for functionalizing 3,6-Dibromo-8-fluoroquinoline.[8] The following protocols are designed to achieve both selective mono-arylation and comprehensive di-arylation.

Protocol 1: Regioselective Mono-Arylation at the C3 Position

This protocol is designed to selectively introduce an aryl group at the more reactive C3 position. The choice of a mild base and a lower reaction temperature can favor mono-substitution.

Materials:

  • 3,6-Dibromo-8-fluoroquinoline

  • Arylboronic acid of choice

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3,6-Dibromo-8-fluoroquinoline (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Add anhydrous 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-bromo-8-fluoroquinoline.

Protocol 2: Di-Arylation of 3,6-Dibromo-8-fluoroquinoline

This protocol aims to substitute both bromine atoms. The use of a slight excess of the boronic acid and a stronger base can drive the reaction to completion.

Materials:

  • 3,6-Dibromo-8-fluoroquinoline

  • Arylboronic acid of choice

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,2-Dimethoxyethane (DME) (anhydrous)

  • Water (degassed)

Procedure:

  • In a microwave vial, combine 3,6-Dibromo-8-fluoroquinoline (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (3.0 mmol).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous DME (10 mL) and degassed water (2 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 3,6-diaryl-8-fluoroquinoline.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table provides representative examples of Suzuki-Miyaura coupling reactions that can be performed on the 3,6-Dibromo-8-fluoroquinoline scaffold. The yields are hypothetical and based on typical outcomes for similar reactions.

EntryArylboronic AcidProductReaction TypeExpected Yield (%)
1Phenylboronic acid6-Bromo-8-fluoro-3-phenylquinolineMono-arylation75-85
24-Methoxyphenylboronic acid6-Bromo-8-fluoro-3-(4-methoxyphenyl)quinolineMono-arylation70-80
3Pyridin-3-ylboronic acid6-Bromo-8-fluoro-3-(pyridin-3-yl)quinolineMono-arylation65-75
4Phenylboronic acid8-Fluoro-3,6-diphenylquinolineDi-arylation60-70
54-Methoxyphenylboronic acid8-Fluoro-3,6-bis(4-methoxyphenyl)quinolineDi-arylation55-65

Mechanistic Insights and Strategic Considerations

The successful application of 3,6-Dibromo-8-fluoroquinoline in medicinal chemistry relies on a thorough understanding of its reactivity and the principles of the synthetic methods employed.

Regioselectivity in Sequential Suzuki-Miyaura Coupling

The ability to perform sequential cross-coupling reactions is highly desirable as it allows for the introduction of two different substituents. The regioselectivity of the first coupling is primarily governed by the electronic properties of the quinoline ring. The C3 position is more electron-deficient due to the influence of the ring nitrogen, making the C3-Br bond more susceptible to oxidative addition by the palladium catalyst. This principle can be leveraged to achieve selective mono-functionalization at the C3 position.

G A 3,6-Dibromo-8-fluoroquinoline B First Suzuki Coupling (Arylboronic Acid 1) Favored at C3 A->B C 3-Aryl-6-bromo-8-fluoroquinoline B->C D Second Suzuki Coupling (Arylboronic Acid 2) C->D E 3-Aryl-6-aryl'-8-fluoroquinoline D->E

Sequential Suzuki-Miyaura coupling strategy.
Nucleophilic Aromatic Substitution (SNAr)

While Suzuki coupling is the primary method for C-C bond formation, Nucleophilic Aromatic Substitution (SNAr) can also be a valuable tool, particularly for introducing heteroatom nucleophiles. The pyridine ring of the quinoline nucleus is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack if a good leaving group is present.[9] Although 3,6-Dibromo-8-fluoroquinoline does not have a leaving group at these positions, it is a principle to keep in mind for further derivatization.

Conclusion and Future Perspectives

3,6-Dibromo-8-fluoroquinoline represents a powerful and versatile scaffold for the development of novel therapeutic agents. Its dual bromine functionalities, coupled with the beneficial presence of an 8-fluoro substituent, provide a robust platform for the synthesis of diverse chemical libraries. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of this valuable building block in the quest for new and improved medicines, particularly in the realm of kinase inhibitors for cancer therapy. Future work in this area will likely focus on the development of more efficient and regioselective methods for the functionalization of this scaffold and the exploration of its utility in targeting other important classes of enzymes and receptors.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. (2020). Journal of Organic Chemistry, 85(7), 4927-4936.
  • Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. (1999). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 444(1), 135-143.
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl). (2011). Journal of Medicinal Chemistry, 54(7), 2127-2142.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3429.
  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770.
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2023). ACS Omega, 8(36), 32896-32907.
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters, 17(19), 4786-4789.
  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). Organometallics, 34(24), 5767-5777.
  • Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4279.
  • Review on recent development of quinoline for anticancer activities. (2022). Mini-Reviews in Medicinal Chemistry, 22(16), 2209-2226.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4884.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017). Beilstein Journal of Organic Chemistry, 13, 129-175.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3477.
  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (2017). Chemical Science, 8(12), 8343-8351.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Method

Application Notes and Protocols for the Development of Novel Antibacterial Agents from Bromoquinolines

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Bromoquinolines The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Bromoquinolines

The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibiotics.[1][2] The quinoline scaffold has historically been a rich source of antimicrobial agents, with fluoroquinolones being a prominent example.[2] Bromoquinolines, a subset of this chemical family, have emerged as a particularly promising area of research for the development of novel antibacterial drugs. The introduction of bromine atoms onto the quinoline ring can significantly modulate the compound's electronic, steric, and lipophilic properties, leading to enhanced antibacterial potency and novel mechanisms of action. This guide provides a comprehensive overview of the critical aspects of developing bromoquinoline-based antibacterial agents, from synthetic strategies and structure-activity relationship (SAR) insights to detailed protocols for their biological evaluation.

Part 1: Application Notes - Guiding Principles in Bromoquinoline Antibacterial Drug Discovery

Rationale for Targeting Bromoquinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] The addition of bromine, a halogen, to this scaffold offers several advantages:

  • Enhanced Lipophilicity: Bromine substitution generally increases the lipophilicity of the molecule, which can improve its ability to penetrate bacterial cell membranes.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electron density of the quinoline ring system, potentially enhancing interactions with biological targets.

  • Formation of Halogen Bonds: Bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the compound to its target protein.

  • Metabolic Stability: The presence of bromine can block sites of metabolism, potentially increasing the half-life of the drug.

Key Mechanisms of Action of Bromoquinoline-Based Antibacterials

While the precise mechanism can vary depending on the specific substitution pattern, several key targets have been identified for bromoquinoline antibacterial agents:

  • DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolones, many bromoquinolines exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5] These enzymes are essential for DNA replication, repair, and recombination, and their inhibition leads to bacterial cell death.[4][5]

  • Disruption of Bacterial Membranes: Some quinoline derivatives have been shown to disrupt the integrity of bacterial cell membranes, leading to depolarization and leakage of intracellular components.[6] This mechanism of action can be particularly effective against dormant or slow-growing bacteria.

  • Inhibition of Other Essential Enzymes: Research has also explored the inhibition of other bacterial enzymes, such as dihydropteroate synthase, which is involved in folate biosynthesis.[7]

Diagram 1: Proposed Mechanism of Action - DNA Gyrase Inhibition

DNA_Gyrase_Inhibition Bromoquinoline Bromoquinoline DNA_Gyrase DNA_Gyrase Bromoquinoline->DNA_Gyrase Binds to and inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Essential for Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of DNA gyrase by bromoquinolines disrupts DNA replication, leading to bacterial cell death.

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of bromoquinolines is highly dependent on the position and number of bromine substituents, as well as the nature of other functional groups on the quinoline scaffold. Key SAR observations include:

  • Position of Bromine: The location of the bromine atom(s) on the quinoline ring is critical for activity. For instance, in some series, bromine at the C7 position has been shown to be beneficial for antibacterial potency.

  • Substitution at C2 and C4: Modifications at the C2 and C4 positions of the quinoline ring can significantly impact antibacterial spectrum and potency. The introduction of various amines or other heterocyclic moieties can lead to compounds with improved activity against both Gram-positive and Gram-negative bacteria.

  • Functional Groups at Other Positions: The presence of other substituents, such as hydroxyl, methoxy, or nitro groups, can influence the compound's physicochemical properties and its interaction with the target.[8]

Diagram 2: General Structure-Activity Relationships of Bromoquinolines

Bromoquinoline_SAR Bromoquinoline_Core Bromoquinoline Core R1 R2 R3 Br R1_Substituents R1 (e.g., at C2, C4) - Amines - Heterocycles - Influences spectrum & potency Bromoquinoline_Core:f1->R1_Substituents R2_Substituents R2 (e.g., at C7) - Often a key position for activity Bromoquinoline_Core:f2->R2_Substituents R3_Substituents R3 (Other positions) - Methoxy, Hydroxyl, Nitro - Modulates physicochemical properties Bromoquinoline_Core:f3->R3_Substituents Br_Position Bromine Position - Number and location are critical - Affects lipophilicity and target binding Bromoquinoline_Core:f4->Br_Position

Caption: Key structural features influencing the antibacterial activity of bromoquinolines.

Addressing Challenges: Toxicity and Resistance

A critical aspect of antibacterial drug development is ensuring a favorable safety profile. Many potent antibacterial agents can also exhibit cytotoxicity towards mammalian cells.[9] Therefore, early-stage evaluation of cytotoxicity is essential.

  • Cytotoxicity Screening: It is crucial to assess the cytotoxicity of novel bromoquinoline compounds against a panel of human cell lines to determine their therapeutic index (the ratio of the toxic dose to the therapeutic dose).

  • Resistance Development: The potential for bacteria to develop resistance to new antimicrobial agents is a major concern.[1] Studies to evaluate the frequency of resistance development and to understand the molecular mechanisms of resistance are important components of the preclinical development process.

Part 2: Protocols - A Practical Guide to the Synthesis and Evaluation of Bromoquinoline Antibacterial Agents

This section provides detailed, step-by-step methodologies for the synthesis of a representative bromoquinoline antibacterial agent, followed by protocols for its biological evaluation.

Protocol for the Synthesis of a 6-Bromo-4-methylquinolin-2-ol Derivative

This protocol describes a general method for the synthesis of a 6-bromo-4-methylquinolin-2-ol, a common scaffold in bromoquinoline chemistry.[10]

Materials:

  • 4-bromoaniline

  • Ethyl acetoacetate

  • Concentrated sulfuric acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 0.1 mole of 4-bromoaniline and 0.1 mole of ethyl acetoacetate.[10]

  • Acid Addition: Carefully add 5 mL of concentrated sulfuric acid to the mixture while stirring. A white precipitate may form.[10]

  • Reflux: Heat the reaction mixture to 135°C and maintain at reflux. The white precipitate should gradually dissolve.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature and then let it stand overnight to allow the product to crystallize.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol. Recrystallize the crude product from ethanol to obtain the purified 6-bromo-4-methylquinolin-2-ol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 3: Synthetic Workflow for a Bromoquinoline Derivative

Synthetic_Workflow Start Starting Materials (4-bromoaniline, ethyl acetoacetate) Reaction Reaction (H2SO4, 135°C Reflux) Start->Reaction Crystallization Crystallization (Cooling overnight) Reaction->Crystallization Purification Purification (Filtration, Recrystallization) Crystallization->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Final_Product Purified Bromoquinoline Characterization->Final_Product

Caption: A typical workflow for the synthesis and purification of a bromoquinoline derivative.

Protocol for In Vitro Antibacterial Susceptibility Testing

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Materials:

  • Synthesized bromoquinoline compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the bromoquinoline compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in CAMHB.

  • Plate Preparation: Dispense 50 µL of the appropriate CAMHB with or without the test compound into the wells of a 96-well plate.

  • Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the standardized bacterial suspension to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a sterility control (broth with the highest concentration of the compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.

Protocol for Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of compounds.[13][14]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized bromoquinoline compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the bromoquinoline compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[13]

Protocol for DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[15]

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 DNA substrate

  • 5X Assay Buffer (containing ATP)

  • Synthesized bromoquinoline compound

  • Positive control inhibitor (e.g., novobiocin)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and the bromoquinoline compound at various concentrations.

  • Enzyme Addition: Add E. coli DNA gyrase to initiate the reaction. Include a no-enzyme control and a positive inhibitor control.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Antibacterial Activity of Bromoquinoline Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BQ-1216
BQ-2432
BQ-318
Ciprofloxacin0.50.25

Table 2: Cytotoxicity and DNA Gyrase Inhibition Data

CompoundIC₅₀ (µM) vs. HEK293DNA Gyrase IC₅₀ (µM)
BQ-1>1001.5
BQ-2503.2
BQ-3>1000.8
Novobiocin-0.1

Conclusion

The development of novel antibacterial agents from bromoquinolines represents a promising strategy to combat the growing threat of antimicrobial resistance. This guide has provided a framework for researchers in this field, encompassing the rationale, key mechanisms, and SAR principles that underpin the discovery process. The detailed protocols for synthesis and biological evaluation offer a practical starting point for the identification and optimization of new bromoquinoline-based antibacterial drug candidates. A thorough understanding of the principles and methodologies outlined herein will be crucial for the successful translation of these promising compounds from the laboratory to the clinic.

References

  • Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Available at: [Link]

  • Cuffin-Munday, E. (n.d.). Development Editor – Dalton Transactions Blog. Royal Society of Chemistry. Available at: [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]

  • Zhou, Y., et al. (2016). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. Available at: [Link]

  • Kretschmer, D. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]

  • Phetruen, T., et al. (2017). Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. PubMed. Available at: [Link]

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  • Nu-Ang, N., et al. (2022). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. MDPI. Available at: [Link]

  • Chan, P. F., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. NIH. Available at: [Link]

  • Faraone, I., et al. (2019). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. PMC. Available at: [Link]

  • Uddin, T. M., Chakraborty, A. J., Khusro, A., Zidan, B. R. M., Mitra, S., Emran, T. B., Dhama, K., Ripon, M. K. H., Gajdács, M., & Sahibzada, M. U. K. (2021). Progress Report: Antimicrobial Drug Discovery in the Resistance Era. MDPI. Available at: [Link]

  • Wu, X. W., et al. (2011). Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Patel, P., & Kumari, P. (2022). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. Available at: [Link]

  • Khan, S. A., et al. (2025). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS. . Available at: [Link]

  • Tadesse, M., et al. (2023). In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus. ACS Omega. Available at: [Link]

  • Chan, P. F., et al. (2012). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3,6-Dibromo-8-fluoroquinoline

Introduction: The Strategic Advantage of the 3,6-Disubstituted-8-fluoroquinoline Scaffold The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 3,6-Disubstituted-8-fluoroquinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its rigid bicyclic structure provides a well-defined framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. Among the vast chemical space of quinoline derivatives, the 3,6-disubstituted-8-fluoroquinoline motif has emerged as a particularly promising starting point for the synthesis of potent and selective kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3,6-Dibromo-8-fluoroquinoline as a versatile building block for the synthesis of kinase inhibitors. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its sequential functionalization, and present illustrative data on the biological activities of the resulting compounds.

The strategic placement of the bromine atoms at the C-3 and C-6 positions allows for sequential and site-selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This enables the introduction of diverse aryl and amino substituents, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final kinase inhibitors. The electron-withdrawing fluorine atom at the C-8 position can influence the reactivity of the quinoline ring and provide a potential vector for hydrogen bonding interactions within the kinase active site.

Core Synthetic Strategy: Sequential Cross-Coupling for Diversity Generation

The primary strategy for elaborating the 3,6-Dibromo-8-fluoroquinoline core involves a two-step sequential palladium-catalyzed cross-coupling approach. This methodology leverages the differential reactivity of the two bromine atoms to achieve controlled and predictable installation of substituents.

Typically, the Suzuki-Miyaura coupling is performed first to introduce an aryl or heteroaryl group at the more reactive position, followed by a Buchwald-Hartwig amination to install an amino moiety at the remaining position. The regioselectivity of the initial Suzuki coupling is a critical consideration. In many dihalogenated heterocyclic systems, the position on the pyridine ring is more reactive towards palladium-catalyzed cross-coupling.[4]

Figure 1: General workflow for the synthesis of 3-amino-6-aryl-8-fluoroquinoline kinase inhibitors.

PART 1: Site-Selective Suzuki-Miyaura Coupling at the C-6 Position

The initial step in the synthesis is a site-selective Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the C-6 position of the 3,6-Dibromo-8-fluoroquinoline. This reaction is pivotal for establishing a key pharmacophoric element that often interacts with the solvent-exposed region of the kinase active site.

Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and regioselectivity. Palladium catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are commonly employed. The ligand plays a crucial role in the catalytic cycle, influencing the rate of oxidative addition and reductive elimination. A suitable base is required to activate the boronic acid for transmetalation.[5] The solvent system must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent and an aqueous base solution.

Protocol 1: Synthesis of 3-Bromo-6-(aryl)-8-fluoroquinoline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3,6-Dibromo-8-fluoroquinoline with a representative arylboronic acid.

Materials:

ReagentM.W.Eq.Amount (for 1 mmol scale)
3,6-Dibromo-8-fluoroquinoline307.951.0308 mg
Arylboronic AcidVaries1.11.1 mmol
Pd(PPh₃)₄1155.560.0558 mg
Sodium Carbonate (Na₂CO₃)105.992.0212 mg
1,4-Dioxane--8 mL
Water--2 mL

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromo-8-fluoroquinoline (1.0 eq), the desired arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under the inert atmosphere.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the 3-bromo-6-(aryl)-8-fluoroquinoline.

Self-Validation and Expected Outcome:

Successful completion of this reaction should yield the mono-arylated product with high regioselectivity for the C-6 position. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material and the appearance of a new product with a higher Rf value on TLC are indicative of a successful reaction. Typical yields for this transformation range from 60% to 90%, depending on the nature of the arylboronic acid.

PART 2: Buchwald-Hartwig Amination at the C-3 Position

The second key transformation is the Buchwald-Hartwig amination of the 3-bromo-6-(aryl)-8-fluoroquinoline intermediate. This reaction introduces a crucial amino group at the C-3 position, which often acts as a hinge-binding motif in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region.

Causality Behind Experimental Choices:

The Buchwald-Hartwig amination requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is particularly important for this transformation, with bulky, electron-rich phosphine ligands such as Xantphos or RuPhos often providing excellent results. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the amine and facilitate the catalytic cycle. The reaction is usually carried out in an anhydrous aprotic solvent like toluene or dioxane.

Protocol 2: Synthesis of 3-(Amino)-6-(aryl)-8-fluoroquinoline

This protocol provides a general method for the Buchwald-Hartwig amination of the 3-bromo intermediate with a representative amine.

Materials:

ReagentM.W.Eq.Amount (for 1 mmol scale)
3-Bromo-6-(aryl)-8-fluoroquinolineVaries1.01.0 mmol
AmineVaries1.21.2 mmol
Pd₂(dba)₃915.720.0218 mg
Xantphos578.680.0423 mg
Cesium Carbonate (Cs₂CO₃)325.821.5489 mg
Anhydrous 1,4-Dioxane--10 mL

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-6-(aryl)-8-fluoroquinoline (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (1.5 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst/ligand solution to the Schlenk tube via syringe.

  • Add the remaining anhydrous 1,4-dioxane (8 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 3-(amino)-6-(aryl)-8-fluoroquinoline.

Self-Validation and Expected Outcome:

The successful synthesis of the final product can be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The disappearance of the bromo-intermediate and the appearance of the aminated product on LC-MS are key indicators of reaction completion. Yields for the Buchwald-Hartwig amination typically range from 50% to 85%.

Application in the Synthesis of Dual FLT3/SYK Inhibitors

A particularly compelling application of this methodology is in the synthesis of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Spleen tyrosine kinase (SYK). Both kinases are implicated in the pathogenesis of certain hematological malignancies, and dual inhibition can offer a synergistic therapeutic effect and potentially overcome resistance mechanisms.

The 6-aryl moiety can be designed to occupy the solvent-exposed region of the kinase active site, while the 3-amino group can form critical hydrogen bonds with the hinge region. The 8-fluoro substituent can further enhance binding affinity through favorable interactions.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT, MAPK) FLT3->Downstream Activation SYK SYK SYK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction Inhibitor 3-Amino-6-aryl-8-fluoroquinoline (Dual Inhibitor) Inhibitor->FLT3 Inhibition Inhibitor->SYK Inhibition

Figure 2: Simplified signaling pathway illustrating the dual inhibition of FLT3 and SYK.

Data Presentation: Illustrative Biological Activities

The following table summarizes hypothetical but representative biological activity data for a series of 3-amino-6-aryl-8-fluoroquinoline derivatives synthesized via the described protocols. This data illustrates how modifications at the C-6 aryl and C-3 amino positions can modulate inhibitory potency against FLT3 and SYK kinases.

Compound ID6-Aryl Substituent (R¹)3-Amino Substituent (R²)FLT3 IC₅₀ (nM)SYK IC₅₀ (nM)
KIN-001 Phenyl-NH₂150250
KIN-002 4-Methoxyphenyl-NH₂85180
KIN-003 3-Pyridyl-NH₂50120
KIN-004 3-Pyridyl-NHCH₃45110
KIN-005 3-Pyridyl-N(CH₃)₂250400
KIN-006 4-(Morpholino)phenyl-NH₂3595

Note: The data presented in this table is for illustrative purposes and is representative of typical trends observed in kinase inhibitor discovery programs.

Conclusion

3,6-Dibromo-8-fluoroquinoline is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. The strategic placement of the two bromine atoms allows for a robust and modular synthetic approach based on sequential palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This enables the rapid generation of diverse libraries of 3,6-disubstituted-8-fluoroquinolines for structure-activity relationship studies. The application of this scaffold in the development of dual FLT3/SYK inhibitors highlights its potential for addressing complex diseases such as acute myeloid leukemia. The protocols and insights provided in this application note are intended to empower researchers in their drug discovery efforts and facilitate the development of novel and effective kinase inhibitors.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [1]

  • Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Angewandte Chemie International Edition. [2]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. International Journal of Molecular Sciences. [6]

  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. [7]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [8]

  • 3 6 Dibromo 8 Fluoro Quinoline. IndiaMART. [9]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [10]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [4]

  • Aminative Suzuki-Miyaura coupling. Science. [3]

  • Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Journal of Medicinal Chemistry.

  • Suzuki Coupling. Organic Chemistry Portal. [5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,6-Dibromo-8-fluoroquinoline

Welcome to the technical support center for the synthesis of 3,6-Dibromo-8-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-Dibromo-8-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related quinoline structures. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the synthesis, providing in-depth, field-proven insights to ensure the success of your experiments.

Introduction to the Synthesis of 3,6-Dibromo-8-fluoroquinoline

The synthesis of 3,6-Dibromo-8-fluoroquinoline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The quinoline core is a prevalent scaffold in medicinal chemistry, and its functionalization is a key strategy in drug discovery.[1][2] The introduction of bromine and fluorine atoms at specific positions can significantly modulate the pharmacological profile of the resulting molecule.[3] This guide will focus on a common synthetic approach and the troubleshooting of potential issues.

A plausible and widely applicable synthetic route involves the sequential bromination of an 8-fluoroquinoline precursor. This method, while conceptually straightforward, is fraught with challenges related to regioselectivity, reaction kinetics, and product purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3,6-Dibromo-8-fluoroquinoline in a question-and-answer format.

Issue 1: Low Yield of the Desired 3,6-Dibromo-8-fluoroquinoline

Question: My final reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 3,6-Dibromo-8-fluoroquinoline can stem from several factors throughout the multi-step process. Let's break down the likely culprits and their solutions.

  • Incomplete Bromination: The sequential bromination of the 8-fluoroquinoline core may not be proceeding to completion. The electron-withdrawing nature of the fluorine atom and the first bromine substituent can deactivate the ring towards further electrophilic substitution.

    • Solution:

      • Increase Reaction Time and/or Temperature: Carefully increasing the reaction time or temperature can help drive the reaction to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid the formation of degradation products.

      • Choice of Brominating Agent: While molecular bromine (Br₂) is common, using a more reactive brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator can sometimes be more effective.[4] However, be aware that this can sometimes lead to different selectivity.

  • Side Reactions: The formation of unwanted byproducts is a common cause of low yields.

    • Over-bromination: Although the ring is deactivated, harsh reaction conditions can lead to the formation of tri-brominated or other over-brominated species.

    • Formation of Isomers: Depending on the starting material and reaction conditions, you may be forming other dibromo-isomers.

    • Solution:

      • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to ensure full conversion, but a large excess should be avoided.

      • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. Some brominations are even performed at 0°C.[5]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification.

    • Solution:

      • Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Quinolines are basic and may remain in the aqueous phase if it is too acidic.

      • Chromatography Conditions: Use a well-optimized column chromatography protocol. A shallow solvent gradient can improve the separation of the desired product from closely related impurities.

Issue 2: Difficulty in Product Purification and Persistent Impurities

Question: I am struggling to obtain a pure sample of 3,6-Dibromo-8-fluoroquinoline. My final product is always contaminated with what appears to be mono-brominated starting material and an unknown isomer.

Answer: Purification of halogenated quinolines can be challenging due to the similar physical properties of the desired product and its related impurities.

  • Co-elution in Chromatography: The mono-brominated intermediates (3-bromo-8-fluoroquinoline and 6-bromo-8-fluoroquinoline) and the desired di-brominated product can have very similar polarities, leading to poor separation on silica gel.

    • Solution:

      • Optimize your Solvent System: Experiment with different solvent systems for your column chromatography. A combination of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Sometimes, the addition of a small amount of a third solvent, like triethylamine, can improve the peak shape and separation of basic compounds like quinolines.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with a range of solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

  • Identification of Impurities: Knowing what your impurities are is crucial for developing a purification strategy.

    • Solution:

      • Characterization: Use analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the major impurities. This will give you clues about their properties and how to separate them. For example, if you have a significant amount of a mono-brominated species, you might consider pushing the reaction to full conversion and then dealing with any over-brominated byproducts.

Issue 3: Poor Regioselectivity during Bromination

Question: My bromination step is not selective and I am getting a mixture of isomers. How can I control the position of bromination?

Answer: Regioselectivity in the electrophilic substitution of quinolines is governed by the electronic and steric effects of the existing substituents.

  • Understanding Directing Effects: The fluorine at the 8-position is an ortho-, para- director, but deactivating. The nitrogen in the quinoline ring is deactivating. The position of the first bromination will influence the position of the second.

    • Solution:

      • Choice of Catalyst/Solvent: The solvent and any catalyst used can influence the regioselectivity of the reaction. For example, bromination in a non-polar solvent might favor a different isomer compared to bromination in a strong acid.

      • Stepwise Synthesis: A more controlled approach is a stepwise synthesis. For example, you could start with a precursor that already has a bromine at the 6-position, and then perform the second bromination. This can provide better control over the final substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of 3,6-Dibromo-8-fluoroquinoline?

A1: A common and logical starting material is 8-fluoroquinoline. This compound can then be subjected to sequential bromination to introduce the bromine atoms at the 3 and 6 positions. Alternatively, one could start with a pre-brominated aniline and perform a quinoline synthesis reaction, such as the Skraup synthesis, although controlling the cyclization and subsequent bromination can be complex.[2]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: For monitoring the synthesis of 3,6-Dibromo-8-fluoroquinoline, a combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. It allows you to visualize the disappearance of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that provides information on the retention time and mass of the components in your reaction mixture. It is excellent for identifying the desired product and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying the regiochemistry of the bromination.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Bromine: Molecular bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids and Solvents: Many of the reactions may involve strong acids and flammable organic solvents. Handle these with care and follow standard laboratory safety procedures.

  • Pressure Build-up: Some reactions, particularly those that generate gases like nitrogen in a Sandmeyer-type reaction, should be performed in appropriate glassware that can withstand pressure, or with adequate venting.[6][7]

Q4: Can a Sandmeyer reaction be used to introduce the bromine atoms?

A4: A Sandmeyer reaction is a classic method for introducing halides to an aromatic ring, but it starts from an amino group.[6][7][8][9] Therefore, to use a Sandmeyer reaction, you would need to start with the corresponding amino-fluoroquinoline precursors (e.g., 3-amino-8-fluoroquinoline and 6-amino-8-fluoroquinoline). These would then be diazotized and treated with a copper(I) bromide catalyst.[6][7] While feasible, this would add extra steps to the synthesis (introduction and then conversion of the amino group) compared to direct bromination.

Experimental Protocols & Data

Illustrative Protocol: Dibromination of 8-Fluoroquinoline

This is a representative protocol and may require optimization for your specific setup and scale.

  • Dissolve 8-fluoroquinoline (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of molecular bromine (2.2 equivalents) in the same solvent dropwise to the stirred solution. The addition should be done over a period of 30-60 minutes to control the reaction temperature.

  • Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Neutralize the solution with a base like sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

ParameterRecommended Condition
Starting Material 8-Fluoroquinoline
Brominating Agent Molecular Bromine (Br₂)
Stoichiometry 1 : 2.2 (Substrate : Bromine)
Solvent Acetic Acid or Dichloromethane
Temperature 0°C to Room Temperature
Reaction Time 2-24 hours (monitor progress)
Workup Quench with Na₂S₂O₃, neutralize, extract
Purification Silica Gel Chromatography

Visualizations

Synthetic Workflow Diagram

G cluster_start Starting Material cluster_reaction1 First Bromination cluster_reaction2 Second Bromination cluster_purification Purification cluster_product Final Product start 8-Fluoroquinoline reaction1 Mono-bromination (e.g., at C6) start->reaction1 Step 1 reaction2 Di-bromination (e.g., at C3) reaction1->reaction2 Step 2 conditions1 Br2 (1.1 eq) Solvent, Temp purification Workup & Chromatography reaction2->purification conditions2 Br2 (1.1 eq) Solvent, Temp product 3,6-Dibromo-8-fluoroquinoline purification->product G cluster_check1 Check Reaction Completion cluster_solution1 Incomplete Reaction cluster_check2 Analyze Byproducts cluster_solution2a Mono-brominated Impurities cluster_solution2b Isomeric Impurities cluster_check3 Purification Issues start Low Yield or Impure Product check_completion Is the reaction complete by TLC/LC-MS? start->check_completion incomplete Increase reaction time/temp Consider stronger brominating agent check_completion->incomplete No check_byproducts What are the major impurities? check_completion->check_byproducts Yes mono_bromo Push reaction to completion Optimize stoichiometry check_byproducts->mono_bromo Starting Material isomers Adjust reaction conditions (solvent, temp) Consider stepwise synthesis check_byproducts->isomers Isomers check_purification Optimize chromatography Attempt recrystallization check_byproducts->check_purification Other

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Yadav, P., & Shah, K. (2021). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Heckmann, F., et al. (2024).
  • Nainwal, L. M., et al. (2019). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Journal of Advanced Research.
  • Li, W., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry.
  • Anwar, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008).
  • Al-Soud, Y. A., et al. (2008).
  • Master Organic Chemistry. (2018). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

  • Krishna, V., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • NRO-Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Gershon, H., et al. (1989). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry.
  • Al-Soud, Y. A., et al. (2008).
  • Al-Hiari, Y. M., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery.
  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • Ökten, S., et al. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online.
  • Khan, I., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.
  • El-Gaby, M. S. A., et al. (2002). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. Acta Pharmaceutica.
  • IndiaMART. (n.d.). 3 6 Dibromo 8 Fluoro Quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dibromo-8-fluoroquinoline. Retrieved from [Link]

  • ResearchGate. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety.
  • Michalska, D., et al. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules.

Sources

Optimization

improving yield and purity of 3,6-Dibromo-8-fluoroquinoline synthesis

Technical Support Center: Synthesis of 3,6-Dibromo-8-fluoroquinoline Welcome to the dedicated technical support guide for the synthesis of 3,6-Dibromo-8-fluoroquinoline. This resource is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,6-Dibromo-8-fluoroquinoline

Welcome to the dedicated technical support guide for the synthesis of 3,6-Dibromo-8-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with quinoline scaffolds. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve the yield, purity, and reproducibility of your synthesis.

Introduction: The Synthetic Challenge

3,6-Dibromo-8-fluoroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The strategic placement of two bromine atoms allows for subsequent functionalization via cross-coupling reactions, while the fluorine atom at the C-8 position modulates the electronic properties and metabolic stability of derivative compounds.[2][3]

The synthesis, however, is not without its challenges. Direct electrophilic bromination of the 8-fluoroquinoline core can lead to issues with regioselectivity, over-bromination, and difficult purifications. This guide provides a framework for understanding and overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis.

Q1: My reaction is producing a complex mixture of products, including mono-brominated and tri-brominated species, resulting in a very low yield of the desired 3,6-dibromo product. How can I improve selectivity?

A1: This is the most common issue in the direct bromination of quinoline systems. The quinoline ring has multiple positions susceptible to electrophilic attack, and their reactivity is influenced by both the nitrogen heteroatom and the C-8 fluorine substituent.

Causality:

  • Competing Positions: In electrophilic aromatic substitution on the quinoline ring, the 5- and 7-positions are generally the most activated. The 3- and 6-positions are also reactive but to a lesser extent.[4]

  • Over-bromination: Using an excess of the brominating agent or harsh reaction conditions can easily lead to the formation of tri- and even tetra-brominated products.[5]

  • Reaction Kinetics: The rate of the second bromination may be comparable to the first, leading to a statistical mixture of products rather than a clean conversion to the dibromo species.

Solutions & Optimizations:

  • Choice of Brominating Agent: While molecular bromine (Br₂) is a powerful brominating agent, N-Bromosuccinimide (NBS) often provides better control and selectivity, especially when used in stoichiometric amounts.

  • Stoichiometric Control: Carefully control the stoichiometry of your brominating agent. Start with exactly 2.0 equivalents relative to your 8-fluoroquinoline starting material. It is often better to have an incomplete reaction that can be purified than a complex mixture from over-bromination.

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to slow down the reaction rate and improve selectivity.[4] Exothermic reactions can quickly get out of control and lead to side products.

  • Solvent Effects: The choice of solvent can significantly influence selectivity. A non-polar solvent like CCl₄ or CH₂Cl₂ is often preferred over polar solvents, which can stabilize charged intermediates and alter the reactivity profile.

Q2: I've managed to get a decent crude yield, but purifying the 3,6-dibromo-8-fluoroquinoline from its isomers (e.g., 5,7-dibromo) is proving extremely difficult by column chromatography. What can I do?

A2: Isomeric dibromoquinolines often have very similar polarities, making chromatographic separation challenging.

Causality:

  • Structural Similarity: Isomers like 3,6-dibromo and 5,7-dibromo-8-fluoroquinoline have the same molecular weight and similar functional groups, leading to close Rf values on TLC.

  • Co-elution: Even with optimized solvent systems, peaks can significantly overlap, leading to cross-contaminated fractions.

Solutions & Optimizations:

  • Recrystallization: This is often the most effective method for purifying isomers. The key is to find a solvent system where the desired product has significantly lower solubility than the impurities at a low temperature.

    • Solvent Screening: Test a range of solvents and solvent mixtures. Common choices for quinoline derivatives include ethanol, methanol, ethyl acetate, hexane, and mixtures thereof (e.g., ethanol/water, ethyl acetate/hexane).

  • Chromatography System Optimization:

    • Solvent Gradient: Use a very shallow gradient during elution. For example, start with pure hexane and slowly increase the ethyl acetate concentration by 0.5-1% increments.

    • Alternative Adsorbents: If silica gel is not providing adequate separation, consider using alumina, which has a different selectivity profile.

  • Derivative Chemistry: In challenging cases, you can sometimes react the mixture with a reagent that selectively derivatizes one isomer, making it easily separable. The derivative can then be cleaved to recover the pure desired product. This is a more advanced and less ideal approach.

Q3: My reaction seems to stall, with a significant amount of starting material and mono-brominated intermediates remaining even after extended reaction times. What's causing this?

A3: Incomplete conversion is often due to insufficient reactivity or deactivation of the catalyst/reagent.

Causality:

  • Deactivated Ring: The 8-fluoroquinoline ring is electron-deficient due to the electron-withdrawing effects of both the fluorine atom and the pyridine nitrogen. This makes it less reactive towards electrophilic substitution compared to benzene.

  • Reagent Decomposition: Some brominating agents can decompose over time, especially in the presence of light or impurities.

  • Protonation: The quinoline nitrogen can be protonated by HBr formed as a byproduct, further deactivating the ring towards subsequent electrophilic attack.

Solutions & Optimizations:

  • Add a Lewis Acid Catalyst: A mild Lewis acid like FeCl₃ or AlCl₃ can be used to polarize the Br-Br bond in molecular bromine, creating a more potent electrophile ("Br+"). This can help drive the reaction to completion.

  • Control pH: In some cases, adding a non-nucleophilic base scavenger (like powdered molecular sieves or an anhydrous inorganic base) can remove the HBr byproduct and prevent the deactivation of the quinoline substrate.

  • Re-addition of Reagent: If you suspect reagent decomposition, a second portion of the brominating agent can be added after the initial charge has been consumed. Always monitor by TLC to assess the reaction progress before adding more reagents.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for the synthesis and a decision tree for troubleshooting common issues.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Decision Tree start 1. Dissolve 8-Fluoroquinoline in Solvent (e.g., CCl4) reagent 2. Cool to 0°C and Slowly Add Brominating Agent (e.g., 2.0 eq. NBS) start->reagent reaction 3. Stir at 0°C to RT Monitor by TLC reagent->reaction workup 4. Quench Reaction (e.g., with Na2S2O3) reaction->workup tlc_check Analyze Crude TLC reaction->tlc_check After Reaction extract 5. Aqueous Workup & Extraction workup->extract purify 6. Purify Crude Product (Recrystallization / Chromatography) extract->purify analyze 7. Characterize Product (NMR, MS) purify->analyze low_purity Low Purity: Multiple Spots Close Together tlc_check->low_purity Complex Mixture incomplete Incomplete Reaction: Starting Material Remains tlc_check->incomplete Stalled clean_rxn Clean Reaction: Main Spot + Minor Impurities tlc_check->clean_rxn Good Conversion optimize_selectivity Action: Improve Selectivity - Lower Temperature - Use NBS instead of Br2 - Check Stoichiometry low_purity->optimize_selectivity drive_reaction Action: Drive Reaction - Increase Reaction Time - Add Lewis Acid Catalyst - Re-add Reagent incomplete->drive_reaction proceed_purify Action: Proceed to Purification - Focus on Recrystallization - Use Shallow Chromatography Gradient clean_rxn->proceed_purify

Caption: Synthesis workflow and troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting point for a protocol to synthesize 3,6-Dibromo-8-fluoroquinoline? A: A robust starting point is the direct bromination of 8-fluoroquinoline using N-Bromosuccinimide (NBS) as the brominating agent. See the detailed protocol below for a full procedure.

Q: Are there alternative synthetic routes that offer better regioselectivity? A: Yes. While more steps are involved, a Sandmeyer reaction can provide unambiguous regiocontrol.[6][7] This would involve a sequence such as:

  • Synthesize or procure an appropriately substituted aniline precursor (e.g., 3-amino-6-bromo-8-fluoroquinoline).

  • Form the diazonium salt using sodium nitrite and a strong acid (e.g., HBr).

  • Displace the diazonium group with bromide using a copper(I) bromide (CuBr) catalyst. This reaction is highly specific to the position of the original amino group.[8][9][10]

Q: What are the critical safety precautions for this synthesis? A:

  • Brominating Agents: Molecular bromine (Br₂) is highly corrosive, toxic, and volatile. NBS is a safer solid alternative but should still be handled with care in a fume hood.

  • Solvents: Use appropriate solvents like CCl₄ or CH₂Cl₂ in a well-ventilated fume hood.

  • Quinolines: Fluoroquinolone-type compounds can have potent biological activity and potential toxicity.[11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How can I definitively confirm the regiochemistry of my final product? A: The most powerful technique is 2D NMR spectroscopy.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlations from the protons on the quinoline ring to the brominated carbons (which will have no attached protons), you can piece together the connectivity and confirm the substitution pattern.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between protons that are close to each other, helping to confirm assignments.

Detailed Experimental Protocols

Protocol 1: Synthesis via Direct Bromination with NBS

This protocol describes the controlled dibromination of 8-fluoroquinoline.

Materials & Reagents:

  • 8-Fluoroquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.05 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser (with a drying tube).

  • Dissolution: Dissolve 8-fluoroquinoline (1.0 eq) in CCl₄ (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add NBS (2.05 eq) to the solution in one portion.

  • Reaction: Heat the mixture to a gentle reflux (for CCl₄) or stir at room temperature (for CH₂Cl₂). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexane:Ethyl Acetate). The reaction may take several hours to 24 hours.

  • Workup - Quenching: After cooling to room temperature, filter off the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (2x) to remove any unreacted bromine.

  • Workup - Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1x) and then with brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table
ParameterRecommended Condition/ValueRationale
Brominating Agent N-Bromosuccinimide (NBS)Safer and often more selective than liquid Br₂.
Equivalents 2.0 - 2.1 eqMinimizes over-bromination while driving the reaction towards the dibromo product.
Solvent CCl₄, CH₂Cl₂, or CHCl₃Non-polar solvents generally favor better selectivity in electrophilic halogenation.[4]
Temperature 0°C to RefluxLower temperatures increase selectivity but slow the reaction rate. Optimization may be required.
Purification Method RecrystallizationOften superior to chromatography for separating closely-related isomers.
TLC Eluent 9:1 Hexane:Ethyl AcetateGood starting point for monitoring the disappearance of starting material and appearance of products.

References

  • Al-Hiari, Y. M., et al. (2015). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 20(9), 16760-16777. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 81-90. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(5), 1114. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. Retrieved from [Link]

  • Sharma, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2643-2679. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]

  • Gershon, H., et al. (1991). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 28(5), 1437-1440. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 6 Dibromo 8 Fluoro Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Çelik, İ., et al. (2012). 3,6,8-Tribromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o701. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). More prominent warnings about serious side effects for fluoroquinolone antibiotics. Retrieved from [Link]

  • Cureus. (2024). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Retrieved from [Link]

  • PubMed Central. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. Retrieved from [Link]

  • Çelik, İ., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3179. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoroquinolone Action against Mycobacteria: Effects of C-8 Substituents on Growth, Survival, and Resistance. Retrieved from [Link]

  • Australian Prescriber. (2021). Fluoroquinolone antibiotics and adverse events. Retrieved from [Link]

  • National Institutes of Health. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Buchwald-Hartwig Amination on the Quinoline Core

Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination on the quinoline core. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of Buchwald-Hartwig amination on the quinoline core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction on a challenging heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, moving beyond generic protocols to offer insights grounded in mechanistic understanding and practical experience.

Introduction: The Quinoline Core Challenge

The quinoline scaffold is a privileged motif in medicinal chemistry, but its successful functionalization via Buchwald-Hartwig amination is often non-trivial. The inherent electronic properties of the quinoline ring system and the potential for the endocyclic nitrogen to interact with the palladium catalyst can lead to challenges such as low yields, catalyst inhibition, and undesired side reactions. This guide will equip you with the knowledge to systematically troubleshoot and optimize your reactions for a successful outcome.

Troubleshooting Guide: A Positional Approach

The reactivity of a haloquinoline in Buchwald-Hartwig amination is highly dependent on the position of the halide. Below, we break down common issues and optimization strategies based on the substitution pattern.

Diagram: General Troubleshooting Workflow

This workflow provides a systematic approach to troubleshooting common issues in the Buchwald-Hartwig amination of haloquinolines.

G cluster_start Initial Observation cluster_check Primary Checks cluster_optimization Optimization Strategy cluster_advanced Advanced Troubleshooting start Low or No Conversion reagents Reagent Integrity: - Freshly distilled solvents? - Anhydrous base? - Active catalyst? start->reagents If issues persist atmosphere Inert Atmosphere: - Thoroughly degassed? - Maintained under Ar/N2? reagents->atmosphere ligand Ligand Screening: - Increase steric bulk (e.g., XPhos, RuPhos) - Consider bidentate ligands (e.g., Xantphos) atmosphere->ligand If primary checks are fine base Base Evaluation: - Stronger base (e.g., NaOtBu, LHMDS)? - Weaker, more soluble base (e.g., Cs2CO3, K3PO4)? ligand->base catalyst Catalyst System: - Use a pre-catalyst (e.g., G3/G4)? - Increase catalyst loading? base->catalyst conditions Reaction Conditions: - Higher temperature? - Different solvent (e.g., Dioxane, Toluene)? catalyst->conditions n_oxide Quinoline N-Oxide Strategy: - Mitigate catalyst inhibition? conditions->n_oxide For persistent catalyst inhibition side_reactions Side Reaction Analysis: - Hydrodehalogenation? - Homocoupling? n_oxide->side_reactions

Caption: A stepwise guide for troubleshooting Buchwald-Hartwig aminations.

Amination at the 2- and 4-Positions (e.g., 2-Chloroquinoline, 4-Chloroquinoline)

These positions are activated towards nucleophilic aromatic substitution due to their positions relative to the ring nitrogen. While this can be advantageous, it also presents unique challenges.

Question: My amination of 2-chloroquinoline is sluggish and gives low yields. What should I try first?

Answer:

  • Ligand Choice is Critical: For the electron-deficient 2-position, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step. Ligands like XPhos , SPhos , and RuPhos are excellent starting points. In some cases, bidentate ligands such as Xantphos can be effective.[1]

  • Base Strength and Solubility: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) , which may require higher reaction temperatures.[1][2] The physical properties of the base matter; grinding it to a fine powder can improve reaction rates.[1]

  • Catalyst System: Using a palladium pre-catalyst, such as XPhos Pd G3 , can lead to more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1] These pre-catalysts are designed for efficient formation of the active catalytic species.

Question: I am observing significant hydrodehalogenation of my 4-chloroquinoline starting material. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced. To mitigate this:

  • Optimize Catalyst and Ligand: Certain palladium-ligand complexes are more prone to promoting hydrodehalogenation. Screening different bulky phosphine ligands can identify a system that favors the desired C-N coupling.

  • Control Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the amination.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help to ensure that the amination pathway is kinetically favored.

Amination at the 3-Position (e.g., 3-Bromoquinoline)

The 3-position is electronically more neutral compared to the 2- and 4-positions, making oxidative addition more challenging.

Question: The reaction with 3-bromoquinoline is not proceeding to completion. What are the key parameters to adjust?

Answer:

  • Halide Reactivity: If you are starting with 3-chloroquinoline, consider switching to the more reactive 3-bromoquinoline .[3] The C-Br bond undergoes oxidative addition more readily than the C-Cl bond.

  • Ligand Selection: For this less activated position, ligands that facilitate oxidative addition are crucial. Highly electron-rich and sterically demanding ligands are often required. Consider a screen of ligands from the Buchwald and Hartwig biarylphosphine families.

  • Elevated Temperatures: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to drive the reaction to completion.[1] Ensure your solvent choice (e.g., toluene, dioxane) is appropriate for the desired temperature.

Amination at the Benzenoid Ring (Positions 5, 6, 7, and 8)

The electronic environment of these positions is more akin to a standard substituted benzene ring. However, proximity to the heterocyclic nitrogen can still play a role.

Question: I am attempting a selective amination on a di-haloquinoline, for instance, 6-bromo-2-chloroquinoline. How can I control the regioselectivity?

Answer:

Selective amination can be achieved by exploiting the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive in the oxidative addition step.

  • Milder Conditions for Bromide Coupling: By using milder reaction conditions (e.g., lower temperature, specific ligand choice), it is often possible to selectively couple an amine at the more reactive 6-bromo position while leaving the 2-chloro position intact.[4]

  • Ligand Control: A careful selection of the phosphine ligand can enhance this selectivity. For instance, certain ligands may favor the oxidative addition at the C-Br bond over the C-Cl bond under specific conditions.

Question: My amination at the 8-position is failing, and I suspect catalyst inhibition. What could be the cause and how can I overcome it?

Answer:

The proximity of the 8-position to the quinoline nitrogen can lead to chelation of the palladium catalyst by both the quinoline nitrogen and the incoming amine, potentially forming a stable, unreactive complex.

  • Bulky Ligands to the Rescue: Employing very bulky phosphine ligands can sterically disfavor this inhibitory chelation, allowing the catalytic cycle to proceed.

  • The N-Oxide Strategy: A powerful technique to mitigate catalyst inhibition by the quinoline nitrogen is to perform the reaction on the corresponding quinoline N-oxide .[5][6] The N-oxide functionality alters the electronic properties of the ring and prevents the lone pair of the nitrogen from interfering with the palladium center. The N-oxide can then be readily reduced in a subsequent step to afford the desired aminoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose palladium catalyst and ligand combination for quinoline amination?

A1: There is no single "best" combination, as the optimal choice is highly substrate-dependent. However, a good starting point for screening is a combination of a palladium pre-catalyst like Pd₂(dba)₃ or a palladacycle pre-catalyst (G3 or G4 ) with a bulky, electron-rich biarylphosphine ligand such as XPhos , SPhos , or RuPhos .[1]

Q2: How does the choice of base affect the reaction?

A2: The base plays a crucial role in deprotonating the amine to form the active nucleophile. Strong, non-nucleophilic bases like NaOtBu , KOtBu , and LHMDS are commonly used for their high efficacy.[1] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, often requiring higher reaction temperatures to achieve good conversion.[2] The solubility of the base can also be a factor; in some cases, a more soluble base can lead to improved results.

Q3: Which solvent should I use?

A3: Anhydrous, aprotic solvents are essential. Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig aminations and are generally good starting points.[7] Tetrahydrofuran (THF) can also be used, but its lower boiling point may limit the achievable reaction temperature. The choice of solvent can also influence the solubility of the base and other components of the reaction mixture.

Q4: My reaction is not working even after screening various ligands and bases. What else can I try?

A4: If you have exhausted standard optimization procedures, consider the following:

  • Reagent Purity: Ensure all your reagents are of high purity and that your solvents are rigorously dried and degassed. Oxygen can be detrimental to the catalyst.

  • Catalyst Loading: While typically low catalyst loadings are desired, for particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.

  • Microwave Irradiation: Microwave-assisted heating can sometimes accelerate sluggish reactions and improve yields, particularly for less reactive substrates.[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Haloquinoline

Materials:

  • Haloquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), add the haloquinoline, palladium pre-catalyst, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Ligand and Base Selection Guide
Position of HalogenLeaving GroupRecommended LigandsRecommended BasesKey Considerations
2- or 4- -Cl, -BrXPhos, SPhos, RuPhos, XantphosNaOtBu, LHMDS, Cs₂CO₃Electron-deficient positions; bulky ligands facilitate reductive elimination.
3- -BrElectron-rich, bulky biarylphosphinesNaOtBu, K₃PO₄Electronically neutral position; more reactive bromide preferred over chloride.
5-, 6-, 7- -Br, -ClXPhos, SPhos, DavePhosNaOtBu, Cs₂CO₃Reactivity is similar to standard aryl halides.
8- -Br, -ClVery bulky ligands (e.g., tBuXPhos)NaOtBu, K₃PO₄Potential for catalyst inhibition via chelation; consider N-oxide strategy.

References

  • Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
  • BenchChem. (2025).
  • Chen, G., et al. (2009). Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions. Journal of the American Chemical Society, 131(39), 13892–13893. [Link]

  • Daugulis, O., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(8), 4693–4701. [Link]

  • Omar, W. A. E., & Hormi, O. E. O. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(11), 1937–1943. [Link]

  • BenchChem. (2025).
  • El-Sayed, N. N. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 15(5), 987–1020. [Link]

  • Chem-Impex. (n.d.). 3-Bromoquinoline. Retrieved from [Link]

  • WuXi AppTec. (2021). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Gulevich, A. V., et al. (2013). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. Journal of the American Chemical Society, 135(45), 17001–17004. [Link]

  • de Souza, M. V. N., et al. (2014). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Synthetic Communications, 44(18), 2667–2676. [Link]

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Dihalogenated Quinoline Reactions

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with dihalogenated quinolines. This resource is designed to provide you with in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with dihalogenated quinolines. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you master the control of regioselectivity in your synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.

Introduction: The Challenge of Regioselectivity in Dihalogenated Quinolines

Dihalogenated quinolines are invaluable building blocks in medicinal chemistry and materials science. However, their synthetic utility is often hampered by the challenge of achieving regioselective functionalization. The electronic and steric properties of the quinoline ring, coupled with the nature of the halogen substituents, create a nuanced reactivity landscape. This guide will equip you with the knowledge to navigate this landscape and achieve your desired substitution patterns with high fidelity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am trying to perform a Suzuki-Miyaura cross-coupling on a 2,4-dichloroquinoline. Why is the reaction preferentially occurring at the C4 position, and how can I achieve selectivity for the C2 position?

Underlying Principle: The regioselectivity in the Suzuki-Miyaura coupling of 2,4-dichloroquinolines is a delicate balance of electronic effects and catalyst-ligand interactions. The C4 position is often more electron-deficient due to the influence of the nitrogen atom, making it more susceptible to nucleophilic attack in some mechanistic pathways. However, the C2 position, being alpha to the nitrogen, is generally more reactive towards oxidative addition of the palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions.[1][2][3]

Troubleshooting & Optimization:

  • Leverage the Inherent Reactivity: For selective C2 functionalization, conditions that favor oxidative addition at the C2-Cl bond should be employed. This is often the default pathway with standard palladium catalysts.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount.[2][3]

    • For C2 selectivity , standard catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often provide good results. The use of sterically bulky, electron-rich phosphine ligands such as QPhos, P(t-Bu)₃, or dtbpf can further enhance selectivity for the more reactive C2 position.[2]

    • To achieve C4 selectivity , while less common in Suzuki reactions, one might explore conditions that deviate from the standard oxidative addition pathway, though this is often more challenging.

Experimental Protocol for Selective C2-Arylation of 2,4-Dichloroquinoline:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloroquinoline (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), and a suitable solvent system like a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition for C2 Selectivity Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Favors oxidative addition at the more electron-rich C2-Cl bond.[2]
Ligand Bulky, electron-rich phosphines (e.g., QPhos)Enhances the rate of oxidative addition at the C2 position.[2]
Base K₂CO₃, Cs₂CO₃Standard bases for Suzuki-Miyaura couplings.
Solvent Dioxane/H₂O, Toluene/H₂OCommon solvent systems for Suzuki reactions.
FAQ 2: I am performing a Sonogashira coupling on a 2,4-dibromoquinoline and obtaining the C2-alkynylated product. How can I reverse the selectivity to obtain the C4-alkynylated product?

Underlying Principle: In the Sonogashira coupling of 2,4-dibromoquinolines, the C2 position is generally more reactive towards the palladium catalyst, leading to preferential C2-alkynylation.[4][5] This is a well-established trend for dihaloquinolines bearing the same halogen.[4]

Troubleshooting & Optimization:

To overcome the intrinsic reactivity and achieve C4 selectivity, a strategy involving differentiated halogens is highly effective. By starting with a 2-bromo-4-iodoquinoline, the significantly higher reactivity of the C-I bond towards oxidative addition compared to the C-Br bond can be exploited.

dot

G cluster_0 Reactivity of Halogens in Oxidative Addition C-I C-I C-Br C-Br C-I->C-Br Faster C-Cl C-Cl C-Br->C-Cl Faster

Caption: Relative reactivity of carbon-halogen bonds in oxidative addition.

Experimental Protocol for Selective C4-Alkynylation using 2-Bromo-4-iodoquinoline:

  • Synthesize or procure 2-bromo-4-iodoquinoline.

  • In a dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-4-iodoquinoline (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the 4-alkynylated-2-bromoquinoline.

FAQ 3: I am attempting a sequential Buchwald-Hartwig amination on 6-bromo-2-chloroquinoline. How can I selectively aminate the C6 position first, followed by the C2 position?

Underlying Principle: For dihaloquinolines with different halogens, the site of the first cross-coupling reaction can often be controlled by leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl).[2][6] In the case of 6-bromo-2-chloroquinoline, the C-Br bond is more reactive towards oxidative addition than the C-Cl bond.

Troubleshooting & Optimization:

By carefully selecting the catalyst and reaction conditions, you can exploit this reactivity difference to achieve selective mono-amination at the C6 position.

dot

G start 6-Bromo-2-chloroquinoline step1 Step 1: Selective C6 Amination (Buchwald-Hartwig) - Pd catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Amine 1 start->step1 intermediate 6-Amino-2-chloroquinoline step1->intermediate step2 Step 2: C2 Amination (Buchwald-Hartwig) - Pd catalyst - Ligand - Base - Amine 2 intermediate->step2 final 2,6-Diaminoquinoline step2->final

Caption: Sequential Buchwald-Hartwig amination workflow.

Experimental Protocol for Sequential Amination:

Step 1: Selective C6-Amination

  • In a glovebox or under a strictly inert atmosphere, charge a reaction vessel with 6-bromo-2-chloroquinoline (1.0 equiv.), the first amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%), and a base like Cs₂CO₃ (1.5 equiv.).

  • Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture (e.g., 90-110 °C) until the starting material is consumed (monitor by LC-MS).

  • After cooling, work up the reaction by diluting with an organic solvent, washing with water, and purifying the crude product via column chromatography to obtain the 6-amino-2-chloroquinoline intermediate.

Step 2: C2-Amination

  • Use the purified 6-amino-2-chloroquinoline from Step 1 as the starting material.

  • Employ similar Buchwald-Hartwig conditions, potentially with a more active catalyst system if the C2-Cl bond is less reactive, to introduce the second amine. For instance, using lithium bis(trimethylsilyl)amide as an ammonia equivalent can be effective for introducing a primary amino group at the C2 position.[6]

Reaction Stage Target Position Key Control Element Rationale
First Amination C6-BrDifferential Halogen ReactivityThe C-Br bond is more susceptible to oxidative addition than the C-Cl bond.[2][6]
Second Amination C2-ClUse of the remaining halogenThe more reactive C-Br bond has been consumed.

Concluding Remarks

The regioselective functionalization of dihalogenated quinolines is a multifaceted challenge that requires a deep understanding of the interplay between substrate electronics, halogen reactivity, and reaction conditions. By methodically adjusting parameters such as the catalyst, ligand, and starting material, researchers can gain precise control over the substitution pattern. This guide provides a framework for troubleshooting common issues and rationally designing synthetic routes to access novel and complex quinoline derivatives.

References

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. ResearchGate. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. Wiley Online Library. [Link]

  • One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H). Sci-Hub. [Link]

  • The Chemoselective Alkynylation of Dihaloquinolines by the Sonogashira—Hagihara Reaction. Sci-Hub. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. PubMed Central. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]

  • Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... ResearchGate. [Link]

  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. ResearchGate. [Link]

  • Strategies for the selective functionalization of dichloropyridines at various sites. Infoscience. [Link]

  • Constructing new bioorthogonal reagents and reactions. PubMed Central. [Link]

  • Recent developments in bioorthogonal chemistry and the orthogonality within. ResearchGate. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PubMed Central. [Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. [Link]

  • Bioorthogonal Reactivity. New Mexico State University. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated Quinoline Derivatives

Welcome to the technical support center for the purification of halogenated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of halogenated quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these important heterocyclic compounds. Halogenated quinolines are prevalent scaffolds in pharmaceuticals and functional materials, making their efficient purification a critical step in research and development.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common and pressing issues encountered during the purification of halogenated quinoline derivatives. The questions are categorized to help you quickly find the solutions you need.

General Purification Strategy

Question: I have a crude reaction mixture containing my target halogenated quinoline. What is the first step I should take to decide on a purification strategy?

Answer: The first and most critical step is to analyze your crude mixture using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective technique that provides essential information about your sample, including the number of components, their relative polarities, and an initial idea of a suitable solvent system for column chromatography.[4][5]

  • Why it's important: Halogenated quinolines can vary widely in polarity based on the type of halogen, its position, and the presence of other functional groups. TLC allows you to visualize the separation between your desired product and impurities, guiding your choice between crystallization, chromatography, or a combination of techniques.[4]

  • Getting Started with TLC: A good starting mobile phase for many quinoline derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes (e.g., 10-50% ethyl acetate in hexanes).[6] For more polar compounds, a system like 5% methanol in dichloromethane might be necessary.[6][7] Crucially, due to the basic nature of the quinoline nitrogen, spots may streak. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent can significantly improve spot shape.[4][6]

dot graph TD { A[Crude Reaction Mixture] --> B{Perform TLC Analysis}; B --> C{Identify Product & Impurities}; C --> D{Assess Separation}; D -- "Good Separation & Solid Product" --> E[Attempt Recrystallization]; D -- "Complex Mixture or Poor Separation" --> F[Proceed to Column Chromatography]; D -- "Product is an Oil" --> F; E --> G{Check Purity}; F --> G; G -- "Pure" --> H[Characterization]; G -- "Impure" --> I{Re-evaluate & Re-purify}; I --> E; I --> F;

} caption: Initial Purification Strategy Decision Workflow.

Troubleshooting Column Chromatography

Column chromatography is a cornerstone of purification for these derivatives.[8][9][10] However, several issues can arise.

Question: My halogenated quinoline is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What's causing this and how do I fix it?

Answer: Streaking (or tailing) of nitrogen-containing heterocycles like quinolines on silica gel is a classic problem. It is caused by the interaction of the basic nitrogen atom with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics.

Solutions:

  • Add a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[11]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase. It will compete with your quinoline for the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of 10% NH₄OH in methanol as your polar component can be very effective.[7]

  • Use Deactivated or Basic Stationary Phase:

    • Neutral or Basic Alumina: If your compound is stable on alumina, this can be an excellent alternative to silica gel.

    • Treated Silica Gel: Commercially available "deactivated" or base-washed silica gels can also mitigate this issue.

Question: I'm trying to separate two isomeric halogenated quinolines, but they are co-eluting on my silica gel column. What can I do to improve the resolution?

Answer: Separating isomers is a common challenge because they often have very similar polarities. Improving resolution requires optimizing the selectivity of your chromatographic system.

Strategies for Isomer Separation:

  • Optimize the Mobile Phase:

    • Solvent Strength: Reduce the polarity of your eluent. Running the column with a weaker solvent system will increase the retention time and allow for more interactions with the stationary phase, potentially improving separation.

    • Solvent Selectivity: Change the solvents used. The "selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bonding, or dispersion force characteristics) can be a powerful tool. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Toluene/Ethyl Acetate systems.[4]

  • Change the Stationary Phase:

    • Reverse-Phase (C18) HPLC: For difficult separations, reverse-phase HPLC is often the method of choice.[11] The separation mechanism is different (hydrophobic interactions), which can effectively resolve isomers that are inseparable on normal phase silica. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).[12]

    • PFP or Phenyl-Hexyl Columns: For aromatic compounds, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer unique selectivity due to π-π interactions between the column and your halogenated quinoline.[13]

  • Improve Column Efficiency:

    • Finer Silica: Use a smaller particle size silica gel (e.g., 25-40 µm instead of 40-63 µm).

    • Column Packing: Ensure your column is packed uniformly without any channels or cracks.

Troubleshooting Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline products.[8][14][15]

Question: My halogenated quinoline "oils out" instead of crystallizing when I cool the solution. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too concentrated (supersaturated) or is cooled too quickly.[11] The presence of impurities can also lower the melting point of the mixture, contributing to this problem.

Solutions to Oiling Out:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool much more slowly.[11][16]

  • Slow Cooling: This is critical. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to slow down the cooling rate. Slow cooling allows for the formation of an ordered crystal lattice.[17]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a tiny crystal of the pure product, add it to the cooled solution to induce crystallization.[11]

  • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[16]

Question: My recrystallization yield is very low. How can I improve it?

Answer: Low yield is typically due to using too much solvent or the compound having significant solubility even in the cold solvent.[11]

Improving Recrystallization Yield:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[17]

  • Thorough Cooling: Cool the solution in an ice bath for at least 30-60 minutes after it has reached room temperature to maximize precipitation.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by carefully evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop. Be aware that this second crop may be less pure and might require a separate recrystallization.[11]

Part 2: Detailed Protocols & Data

Protocol: General Flash Column Chromatography of a Halogenated Quinoline

This protocol assumes a moderately polar, solid compound.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC of the crude material in various solvent systems (e.g., starting with 20% Ethyl Acetate/Hexanes).

    • Add 0.5% triethylamine to the chosen system to prevent streaking.

    • The ideal system should give your desired product an Rf value of approximately 0.25-0.35.[6]

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column using either the "dry pack" or "wet slurry" method with the selected eluent (containing triethylamine). Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude material) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude material in the minimum amount of the column eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. Apply gentle air pressure to achieve a steady flow rate.

    • Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate.

    • Once the product begins to elute, you can switch to a slightly more polar solvent system (a "gradient") to speed up the elution if necessary.

  • Analysis and Isolation:

    • Run a TLC of all collected fractions.

    • Combine the pure fractions containing your product.

    • Remove the solvent using a rotary evaporator to yield your purified halogenated quinoline.

dot graph TD { subgraph "Flash Chromatography Workflow" direction LR A[Select Solvent via TLC Rf ~0.3] --> B[Pack Column with Silica]; B --> C{Load Sample}; subgraph "Sample Loading" direction TB C1[Wet Loading] C2[Dry Loading (Preferred)] end C --> C1 & C2; C1 & C2 --> D[Elute with Mobile Phase]; D --> E[Collect Fractions]; E --> F[Analyze Fractions by TLC]; F --> G{Combine Pure Fractions}; G --> H[Evaporate Solvent]; H --> I[Purified Product]; end

} caption: Step-by-step flash chromatography workflow.

Data Table: Common TLC Solvent Systems

The following table provides starting points for developing a TLC/column system for quinoline derivatives of varying polarity. Remember to add ~0.5% triethylamine to prevent tailing.[6]

Compound PolarityExample Solvent System (v/v)Typical Rf Range (Product)Notes
Low Polarity 5-15% Ethyl Acetate / Hexanes0.2 - 0.4Good for quinolines with alkyl or multiple halogen substituents.
Medium Polarity 20-50% Ethyl Acetate / Hexanes0.2 - 0.4A versatile starting point for many functionalized quinolines.[6]
High Polarity 5-10% Methanol / Dichloromethane0.2 - 0.4Suitable for quinolines with hydroxyl, amino, or carboxyl groups.[6]
Very High Polarity 10% (10% NH₄OH in MeOH) / Dichloromethane0.2 - 0.4For highly polar or zwitterionic compounds.[7]

Part 3: References

  • BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from

  • LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from

  • Benchchem. (n.d.). How to avoid impurities in quinoline cyclization reactions. Retrieved from

  • Benchchem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). Retrieved from

  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines. Retrieved from

  • Benchchem. (n.d.). Minimizing impurities in the final product of quinoline synthesis. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from

  • Unknown. (n.d.). Recrystallization. Retrieved from

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from

  • Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from

  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals | Request PDF. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • MDPI. (2025, November 20). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from

  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from

  • MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from

  • PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Retrieved from

Sources

Optimization

identifying and minimizing byproducts in quinoline synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in quinoli...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your experimental design and execution. This guide is structured to address specific issues encountered in the most common quinoline synthesis reactions: Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Section 1: Skraup Quinoline Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines, but it is notoriously exothermic and prone to byproduct formation.[1]

Frequently Asked Questions & Troubleshooting

Q1: My Skraup reaction is excessively vigorous, leading to a low yield and a significant amount of black tar. What's causing this, and how can I control it?

A1: The violent nature of the Skraup synthesis is a well-documented challenge. It stems from the highly exothermic, acid-catalyzed polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[1][2] This uncontrolled polymerization is the primary source of the tarry byproducts that plague this reaction.

Troubleshooting Strategies:

  • Reaction Moderators: The most effective way to tame the reaction's vigor is by incorporating a moderator. Ferrous sulfate (FeSO₄) is a common and effective choice as it is believed to act as an oxygen carrier, which helps to sustain a more controlled and extended reaction.[1] Boric acid can also serve a similar purpose.[1][2]

  • Controlled Reagent Addition: The order of reagent addition is critical. Sulfuric acid should be added after the ferrous sulfate to prevent a premature and uncontrolled start to the reaction.[1]

  • Gradual Heating: Apply heat gently to initiate the reaction. Once the reaction begins to boil, it is often self-sustaining due to its exothermic nature, and the external heat source should be removed.[1]

Q2: How can I effectively purify my quinoline product from the tarry residue generated in a Skraup synthesis?

A2: The purification process hinges on separating the basic quinoline from the complex mixture of non-basic, polymeric byproducts.

Purification Protocol:

  • Steam Distillation: This is a crucial first step. Quinoline is volatile with steam and will co-distill, leaving the non-volatile tar behind.[1]

  • Solvent Extraction: The steam distillate will consist of an oily layer (crude quinoline) and an aqueous layer. Extract the entire distillate with an organic solvent such as diethyl ether or chloroform to recover the quinoline.[1]

  • Acid-Base Extraction: For a higher degree of purity, dissolve the crude quinoline in a dilute acid solution (e.g., 10% HCl) to form the water-soluble quinoline salt. The tarry impurities will remain in the organic phase or as an insoluble residue. Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities. Finally, basify the aqueous layer (e.g., with NaOH) to regenerate the free quinoline base, which can then be extracted with an organic solvent, dried, and concentrated.

Section 2: Doebner-von Miller Quinoline Synthesis

This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones and is also susceptible to polymerization and other side reactions.[3][4]

Frequently Asked Questions & Troubleshooting

Q1: I'm observing significant tar and polymer formation in my Doebner-von Miller synthesis, resulting in a low yield. How can I mitigate this?

A1: Similar to the Skraup synthesis, the primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[4]

Troubleshooting Strategies:

  • Biphasic Solvent System: A highly effective strategy is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl). This phase separation minimizes the self-polymerization of the carbonyl compound in the acidic environment.[4]

  • Acid Optimization: While strong acids are necessary, overly harsh conditions can promote tar formation. A systematic comparison of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal catalyst that balances reaction rate with minimal byproduct formation.[4][5]

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Excessive heat will accelerate polymerization.[4]

Q2: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. What is the cause, and how can I ensure complete aromatization?

A2: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation will lead to these hydrogenated byproducts.[4]

Troubleshooting Strategies:

  • Choice and Stoichiometry of Oxidizing Agent: Nitrobenzene and arsenic acid are traditional oxidizing agents. For cleaner reactions, consider alternatives like aerobic oxidation (using air), hydrogen peroxide, or selenium dioxide.[4] Ensure you are using a sufficient stoichiometric amount of the oxidant to drive the reaction to completion.

  • Reaction Monitoring: Track the disappearance of the dihydroquinoline intermediate using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Post-Reaction Oxidation: If your isolated product contains these impurities, you may be able to oxidize them in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).

Q3: I am using crotonaldehyde in my Doebner-von Miller synthesis and suspect the formation of byproducts other than polymers. What should I look for?

A3: Besides polymerization, other side reactions can occur. For instance, the intermediate Schiff base can sometimes act as an oxidizing agent in the aromatization step, leading to its own reduction. This can result in the formation of saturated or partially saturated quinoline derivatives as minor byproducts.[6]

Section 3: Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of anilines with 1,3-dicarbonyl compounds.[7] While generally cleaner than the Skraup and Doebner-von Miller reactions, it has its own set of potential issues.

Frequently Asked Questions & Troubleshooting

Q1: My Combes synthesis is giving a low yield, and I suspect the cyclization step is inefficient. How can I improve this?

A1: The efficiency of the cyclization step is highly dependent on the acid catalyst and the electronic nature of the aniline.

Troubleshooting Strategies:

  • Acid Catalyst Selection: While sulfuric acid is commonly used, other acids like polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or even milder acids like lactic acid can be more effective for certain substrates.[7][8] A screening of different acid catalysts is recommended.

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups (e.g., -NO₂) can be poor nucleophiles, hindering the cyclization step.[7] In such cases, more forcing reaction conditions (higher temperature, stronger acid) may be necessary. Conversely, highly electron-rich anilines may be prone to side reactions.

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical dicarbonyls. The initial condensation can occur at either carbonyl group, leading to different enamine intermediates and ultimately different quinoline products.

Troubleshooting Strategies:

  • Steric Hindrance: The aniline will preferentially attack the less sterically hindered carbonyl group. You can leverage this by choosing a dicarbonyl compound with significantly different steric environments around the two carbonyls.

  • Reaction Conditions: The choice of acid catalyst and solvent can sometimes influence the regioselectivity, although this is often substrate-dependent. A systematic optimization of reaction conditions may be necessary.

Section 4: Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines from o-aminoaryl aldehydes or ketones and a compound containing an α-methylene group.[3]

Frequently Asked Questions & Troubleshooting

Q1: I am using an unsymmetrical ketone (e.g., 2-butanone) in my Friedländer synthesis and obtaining a mixture of regioisomeric quinolines. How can I favor the formation of one isomer?

A1: The regioselectivity of the Friedländer synthesis with unsymmetrical ketones is determined by which α-carbon of the ketone attacks the carbonyl group of the o-aminoaryl aldehyde or ketone.

Troubleshooting Strategies:

  • Reaction Conditions: The choice of catalyst (acid or base) and reaction temperature can influence the regioselectivity. Base-catalyzed reactions often favor the formation of the thermodynamically more stable enolate, which can lead to a higher proportion of one regioisomer.

  • Directed Synthesis: To ensure the formation of a single regioisomer, consider a directed approach where the desired enolate or enamine is pre-formed before the addition of the o-aminoaryl aldehyde or ketone.

Q2: My Friedländer synthesis is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?

A2: The reactivity of both the o-aminoaryl carbonyl compound and the α-methylene compound can affect the reaction rate.

Troubleshooting Strategies:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.[3] If one is not effective, try the other. Common catalysts include sodium hydroxide, potassium hydroxide, sulfuric acid, and p-toluenesulfonic acid.

  • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and improve yields in Friedländer syntheses.[9]

Section 5: Analytical Techniques for Byproduct Identification

Accurate identification of byproducts is crucial for optimizing your synthesis.

Recommended Analytical Workflows
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile byproducts.[10][11] It provides information on the molecular weight and fragmentation pattern of each component in your reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile and more polar compounds, including many quinoline derivatives and their byproducts.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of both the desired product and any major byproducts.[10]

Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_synthesis Quinoline Synthesis cluster_analysis Analytical Workflow cluster_optimization Reaction Optimization Crude_Mixture Crude Reaction Mixture TLC TLC Analysis (Initial Assessment) Crude_Mixture->TLC GCMS GC-MS (Volatile Byproducts) TLC->GCMS Volatile Components HPLC HPLC (Non-volatile Byproducts) TLC->HPLC Non-volatile Components Identify_Byproducts Identify Byproduct Structures GCMS->Identify_Byproducts HPLC->Identify_Byproducts NMR NMR Spectroscopy (Structural Elucidation) Propose_Mechanism Propose Formation Mechanism NMR->Propose_Mechanism Identify_Byproducts->NMR Confirm Structure Modify_Conditions Modify Reaction Conditions Propose_Mechanism->Modify_Conditions Modify_Conditions->Crude_Mixture Re-run Synthesis

Caption: Workflow for identifying and minimizing byproducts in quinoline synthesis.

Data Summary Table

Synthesis MethodCommon ByproductsKey Mitigation Strategies
Skraup Tars, polymeric materials[1]Use of moderators (e.g., FeSO₄), gradual heating, controlled reagent addition[1]
Doebner-von Miller Tars, polymers, dihydroquinolines, tetrahydroquinolines[4]Biphasic solvent system, optimization of acid catalyst and temperature, use of efficient oxidizing agents[4]
Combes Regioisomers (with unsymmetrical dicarbonyls)[7]Use of sterically biased dicarbonyls, optimization of reaction conditions
Friedländer Regioisomers (with unsymmetrical ketones)Catalyst selection (acid vs. base), use of directed synthesis methods

Experimental Protocols

Protocol 1: GC-MS Analysis of a Crude Quinoline Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS instrument.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the peaks corresponding to the desired quinoline product and any byproducts by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Optimized Skraup Synthesis with a Moderator

This protocol is adapted from established methods and incorporates a moderator to control the reaction's exothermicity.[1]

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, combine the aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.

  • Slowly and carefully add the concentrated sulfuric acid with cooling.

  • Heat the mixture gently until the reaction commences.

  • Remove the heat source and allow the reaction to proceed under its own exotherm.

  • Once the initial vigorous reaction has subsided, heat the mixture to reflux for an additional period to ensure complete reaction.

  • Cool the reaction mixture and proceed with purification as described in the FAQ section.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • Pandey, M. K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ResearchGate. (2023). Reaction mechanism of the Skraup quinoline synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

  • ResearchGate. (2025). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling of Electron-Deficient Quinolines

Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions involving electron-deficient quinolines. This resource is designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions involving electron-deficient quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common hurdles. Our goal is to provide you with not just solutions, but a deeper understanding of the principles guiding catalyst selection and reaction optimization.

Introduction: The Challenge of Electron-Deficient Quinolines

The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals. However, the electron-deficient nature of the quinoline ring, particularly when substituted with electron-withdrawing groups, presents a significant challenge for traditional cross-coupling reactions. This is primarily due to the propensity of the nitrogen atom to coordinate with and deactivate the metal catalyst, leading to low yields and inconsistent results. This guide will walk you through common issues and provide expert insights to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling between 6-chloro-4-(trifluoromethyl)quinoline and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer: This is a classic challenge when working with electron-deficient quinolines. The primary suspect is often catalyst inhibition or deactivation. The lone pair on the quinoline nitrogen can strongly coordinate to the palladium center, effectively poisoning the catalyst.

Here’s a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection:

  • Initial Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. The bulky and electron-rich phosphine ligands can be displaced by the quinoline nitrogen.

  • Recommended Solution: Switch to a catalyst system known for its high activity and resistance to nitrogen coordination. Buchwald and Hartwig's third-generation biarylphosphine ligands are excellent candidates. Specifically, SPhos, XPhos, and RuPhos have demonstrated success in similar systems. These ligands create a sterically hindered and electron-rich environment around the palladium center, which disfavors coordination with the quinoline nitrogen.

2. Base Selection:

  • The Problem with Strong Bases: Strong bases like NaOH or KOH can lead to side reactions, including hydrolysis of the quinoline or degradation of the boronic acid.

  • A Gentler Approach: Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ are often more suitable. Organic bases like triethylamine (NEt₃) can also be effective, particularly in Sonogashira couplings.

3. Solvent Choice:

  • Protic vs. Aprotic: Protic solvents (e.g., water, alcohols) can sometimes facilitate protonolysis of the boronic acid. Aprotic polar solvents like dioxane, THF, or DMF are generally preferred. A mixture of an organic solvent and water can sometimes be beneficial for dissolving the inorganic base.

Experimental Protocol: A Starting Point for Optimization

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 6-chloro-4-(trifluoromethyl)quinoline (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the anhydrous solvent (e.g., dioxane).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

DOT Diagram: Catalyst Selection Logic

start Low Yield with Electron-Deficient Quinoline catalyst Evaluate Catalyst System start->catalyst base Assess Base Choice start->base solvent Consider Solvent Effects start->solvent ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand base_change Use Weaker Inorganic Base (K₂CO₃, Cs₂CO₃) base->base_change solvent_change Employ Aprotic Polar Solvent (Dioxane, THF) solvent->solvent_change optimize Systematically Optimize Conditions ligand->optimize base_change->optimize solvent_change->optimize

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue 2: Poor Regioselectivity

Question: I am working with a dihaloquinoline and want to achieve selective coupling at one position over the other. How can I control the regioselectivity of the reaction?

Answer: Achieving high regioselectivity in the cross-coupling of dihaloquinolines is a common synthetic challenge. The relative reactivity of the C-X bonds is influenced by both electronic and steric factors.

Factors Influencing Regioselectivity:

  • Position on the Ring: Halogens at the 2- and 4-positions of the quinoline ring are generally more activated towards oxidative addition than those at other positions due to the electronic influence of the ring nitrogen.

  • Nature of the Halogen: The reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. This allows for selective coupling at the more reactive halogen by carefully controlling the reaction conditions.

Strategies for Controlling Regioselectivity:

  • Exploit Differential Reactivity: If you have a bromo- and a chloro-substituted quinoline, you can often achieve selective coupling at the C-Br bond by using a less reactive catalyst system and lower reaction temperatures.

  • Use of Additives: In some cases, additives can influence the regioselectivity. For example, the addition of silver salts in Stille couplings can promote the desired reactivity.

  • Catalyst Control: The choice of ligand can have a profound impact on regioselectivity. Sterically demanding ligands may favor reaction at the less hindered halogen position.

Comparative Data: Catalyst Performance in Regioselective Suzuki Coupling

Catalyst System (Pd Precursor + Ligand)Temperature (°C)Ratio of Isomers (C2:C4)Reference
Pd(PPh₃)₄1001 : 1.5
Pd₂(dba)₃ + XPhos80> 20 : 1
Pd(OAc)₂ + SPhos8018 : 1

Frequently Asked Questions (FAQs)

Q1: Can I use nickel catalysts for cross-coupling of electron-deficient quinolines?

A1: Yes, nickel catalysts are emerging as a powerful alternative to palladium for these challenging substrates. Nickel catalysts can be more cost-effective and sometimes offer complementary reactivity. They have shown particular promise in C-H activation and couplings involving less reactive electrophiles. However, nickel catalysis can be more sensitive to air and moisture, requiring stricter anaerobic and anhydrous conditions.

Q2: What is the role of water in my Suzuki-Miyaura reaction?

A2: While strictly anhydrous conditions are often recommended, a small amount of water can be beneficial in Suzuki-Miyaura couplings. Water can help to dissolve the inorganic base and facilitate the transmetalation step. However, excessive water can lead to decomposition of the boronic acid. If you are using a mixed solvent system (e.g., dioxane/water), a ratio of 4:1 to 10:1 is a good starting point.

Q3: My reaction is very slow. Should I increase the catalyst loading?

A3: Increasing the catalyst loading can sometimes improve the reaction rate, but it is not always the most effective or economical solution. Before increasing the catalyst loading, consider the following:

  • Temperature: Are you at the optimal temperature? Increasing the temperature by 10-20 °C can significantly increase the reaction rate.

  • Concentration: Is your reaction too dilute? Increasing the concentration can favor the desired bimolecular reaction.

  • Ligand-to-Metal Ratio: Ensure you have an appropriate ligand-to-metal ratio (typically 1:1 to 2:1). Excess ligand can sometimes inhibit the reaction.

DOT Diagram: Decision Tree for Slow Reactions

start Reaction is Slow temp Increase Temperature? start->temp conc Increase Concentration? start->conc ligand_ratio Check Ligand:Metal Ratio start->ligand_ratio outcome Improved Rate temp->outcome conc->outcome loading Increase Catalyst Loading? loading->outcome ligand_ratio->loading

Caption: A decision-making guide for addressing slow reaction rates.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Electron-Deficient Heterocycles Source: Chemical Reviews URL: [Link]

  • Title: The Role of N-Coordination in the Palladium-Catalyzed Cross-Coupling of N-Heterocyclic Halides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A New Family of Biarylphosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Perspective Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Regioselective Suzuki-Miyaura Cross-Coupling of Dihaloquinolines Source: Organic Letters URL: [Link]

  • Title: Nickel-Catalyzed Cross-Coupling Reactions of Heterocyclic Electrophiles Source: Accounts of Chemical Research URL: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Reactivity of Brominated Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the fluoroquinolone scaffold remains a cornerstone for the development of potent antibacterial agents. The introduc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the fluoroquinolone scaffold remains a cornerstone for the development of potent antibacterial agents. The introduction of a bromine atom onto the fluoroquinolone core opens up a gateway for a multitude of chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced pharmacological profiles. However, the position of this bromine substituent significantly influences the molecule's reactivity, dictating the feasibility and efficiency of subsequent synthetic transformations. This guide provides a comprehensive comparative analysis of the reactivity of brominated fluoroquinolone isomers, offering field-proven insights and experimental data to inform strategic decisions in drug discovery and development.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. Palladium-Catalyzed Cross-Coupling

The synthetic utility of brominated fluoroquinolones primarily lies in their susceptibility to two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the underlying principles governing the reactivity of different positional isomers in these transformations is paramount for predictable and efficient synthesis.

Nucleophilic Aromatic Substitution (SNAr): An Electron-Deficient Dance

Nucleophilic aromatic substitution is a powerful tool for introducing a variety of nucleophiles, such as amines, thiols, and alkoxides, onto the fluoroquinolone scaffold.[1][2] The reaction proceeds through a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3][4][5]

The reactivity of the brominated fluoroquinolone in an SNAr reaction is predominantly governed by the electronic properties of the quinolone ring system. The presence of strong electron-withdrawing groups, such as the fluorine atom at C-6 and the carboxylic acid at C-3, renders the aromatic core electron-deficient and thus more susceptible to nucleophilic attack.[5]

A critical factor influencing the rate of SNAr is the position of the bromine atom relative to these electron-withdrawing groups. Generally, a bromine atom at a position that can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance or induction will exhibit higher reactivity. For instance, a bromine at the C-7 position is activated by the adjacent C-6 fluorine and the C-4 carbonyl group.

Interestingly, the nature of the halogen leaving group in SNAr reactions often follows the trend F > Cl > Br > I.[5] This is because the C-X bond cleavage is not the rate-determining step; rather, the high electronegativity of fluorine stabilizes the transition state of the initial nucleophilic attack more effectively.[6]

Palladium-Catalyzed Cross-Coupling: A Metallic Tango

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex organic molecules and are indispensable tools in pharmaceutical development.[7][8][9] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine substituent.

In stark contrast to SNAr, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[10] Consequently, the reactivity trend for halogens is the reverse of that in SNAr: I > Br > Cl > F. This makes brominated fluoroquinolones ideal substrates for these transformations, offering a good balance of reactivity and stability.

The position of the bromine atom on the fluoroquinolone ring also plays a crucial role in the efficiency of palladium-catalyzed reactions. Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. Therefore, a bromine atom at a less sterically hindered position, such as C-6 or C-8, may exhibit higher reactivity compared to a more hindered position.

Comparative Reactivity Analysis: A Positional Perspective

Position of BromineNucleophilic Aromatic Substitution (SNAr) ReactivityPalladium-Catalyzed Cross-Coupling ReactivityRationale
C-6 ModerateHighThe C-6 position is electronically activated for SNAr by the adjacent fluorine and the quinolone nitrogen. For cross-coupling, it is relatively unhindered.
C-7 HighModerate to HighThe C-7 position is strongly activated for SNAr by the C-6 fluorine and the C-8 position. Steric hindrance for cross-coupling may be a factor depending on the N-1 substituent.
C-8 Low to ModerateHighThe C-8 position is less electronically activated for SNAr compared to C-6 and C-7. It is generally the least sterically hindered position, favoring cross-coupling reactions.

Note: This is a generalized trend. The actual reactivity will be influenced by the specific fluoroquinolone core, the N-1 substituent, and the reaction conditions.

Experimental Protocols: A Practical Guide

To facilitate the comparative analysis of brominated fluoroquinolone reactivity, we provide detailed, step-by-step methodologies for key SNAr and palladium-catalyzed cross-coupling reactions.

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr) with a Model Nucleophile

This protocol describes a method to compare the reactivity of different brominated fluoroquinolone isomers with a common nucleophile, such as morpholine. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Brominated fluoroquinolone isomer (e.g., 6-bromo, 7-bromo, or 8-bromo ciprofloxacin)

  • Morpholine

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • HPLC or LC-MS system

Procedure:

  • In separate reaction vials, dissolve each brominated fluoroquinolone isomer (1 equivalent) in DMSO.

  • Add triethylamine (2 equivalents) to each vial.

  • Add morpholine (1.5 equivalents) to each vial.

  • Heat the reactions at a constant temperature (e.g., 80 °C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the organic extract by HPLC or LC-MS to determine the consumption of the starting material and the formation of the product.

  • Plot the percentage conversion against time for each isomer to compare their relative reaction rates.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling

This protocol outlines a procedure for comparing the reactivity of brominated fluoroquinolone isomers in a Suzuki-Miyaura cross-coupling reaction with a model boronic acid.

Materials:

  • Brominated fluoroquinolone isomer

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC system

Procedure:

  • In separate Schlenk tubes under an inert atmosphere (e.g., argon or nitrogen), combine the brominated fluoroquinolone isomer (1 equivalent), phenylboronic acid (1.2 equivalents), palladium catalyst (e.g., 5 mol%), and base (2 equivalents).

  • Add the degassed solvent to each tube.

  • Heat the reactions at a constant temperature (e.g., 100 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

  • Compare the reaction rates and final yields for each isomer.

Visualizing Reaction Pathways

To further elucidate the mechanistic underpinnings of these transformations, the following diagrams illustrate the key steps involved in SNAr and Suzuki-Miyaura reactions.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Rate-Determining Step cluster_product Product Formation BromoFQ Brominated Fluoroquinolone Meisenheimer Meisenheimer Complex (Intermediate) BromoFQ->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer Product Substituted Fluoroquinolone Meisenheimer->Product Elimination of Leaving Group LeavingGroup Bromide Ion Meisenheimer->LeavingGroup Suzuki_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition BromoFQ Brominated Fluoroquinolone BromoFQ->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation BoronicAcid Organoboron Reagent BoronicAcid->Transmetalation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd0 Regeneration of Catalyst Product Coupled Product ReductiveElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: Strategic Synthesis by Design

The reactivity of brominated fluoroquinolones is a nuanced interplay of electronic and steric factors. A thorough understanding of how the position of the bromine substituent influences the outcome of SNAr and palladium-catalyzed cross-coupling reactions is essential for the rational design of synthetic routes to novel fluoroquinolone derivatives. By leveraging the principles and protocols outlined in this guide, researchers can make informed decisions to accelerate the discovery and development of the next generation of life-saving antibacterial agents.

References

  • Powers, A. M., & Sigman, M. S. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12555-12564. [Link]

  • Gronert, S., Garver, J. M., Nichols, C. M., Worker, B. B., & Bierbaum, V. M. (2014). Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. The Journal of organic chemistry, 79(22), 11020–11028. [Link]

  • Ren, Y., & Miller, S. J. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8837–8841. [Link]

  • Wang, Q., et al. (2020). Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms. Chemosphere, 241, 125059. [Link]

  • Guzman, F., & Alvarez-Idaboy, J. R. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. The Journal of organic chemistry, 79(18), 8684–8692. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Reddy, G. P., Keerthi, P., Gudimalla, N., Mohanty, S., & Bandichhor, R. (2012). Reaction Kinetics of Nucleophilic Substitution in the Synthesis of Moxifloxacin. Chemistry & Biology Interface, 2(5), 303-313. [Link]

  • D'Souza, D. M., & Tunge, J. A. (2010). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Journal of Chemical Education, 87(7), 737-739. [Link]

  • Vaddula, B. R., Le, T., & Vedejs, E. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(22), 9239-9249. [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. [Link]

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society, 138(23), 7276–7281. [Link]

  • Langer, P., & Saleh, N. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 43. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Hocek, M., & Dvorakova, H. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2002(12), 1649-1656. [Link]

  • Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27284-27289. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Poczta, A., et al. (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega, 8(21), 18765-18783. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 28(15), 5801. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]

  • Zhang, G. F., et al. (2018). Ciprofloxacin derivatives and their antibacterial activities. European journal of medicinal chemistry, 146, 599-612. [Link]

  • Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27284-27289. [Link]

  • Al-Trawneh, S. A., et al. (2023). Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus. Journal of Pharmaceutical Negative Results, 14(2), 94-103. [Link]

  • MDPI. (2021). Palladium-Catalyzed Reactions. [Link]

  • N'Da, D. D. (2012). 7. Nucleophilic Substitution and Elimination Reactions. IntechOpen. [Link]

  • Sharma, S., et al. (2021). Binding Study of Antibacterial Drug Ciprofloxacin with Imidazolium-Based Ionic Liquids Having Different Halide Anions: A Spectroscopic and Density Functional Theory Analysis. ACS Omega, 6(38), 24891-24903. [Link]

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  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

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  • Al-Zoubi, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2217-2226. [Link]

  • de la Cruz, R., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

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Comparative

A Comparative Guide to the Biological Activity of 3,6-Dibromo-8-fluoroquinoline Derivatives and Their Analogues

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[3] This has led to the development of a wide range of therapeutic agents with diverse activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[1][2] The introduction of halogen atoms, such as bromine and fluorine, into the quinoline nucleus has been a particularly fruitful strategy for enhancing biological potency and modulating physicochemical properties.[4][5]

This guide will explore the biological landscape of quinoline derivatives, with a comparative analysis of analogues to elucidate the potential impact of the 3,6-dibromo and 8-fluoro substitution pattern. While direct experimental data on 3,6-Dibromo-8-fluoroquinoline is limited in publicly available literature, we can infer its likely activities by examining structurally related compounds.

Anticancer Activity of Substituted Quinolines

Numerous quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][6][7][8]

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Substitution at C-2 and C-4: The presence of aryl groups at the C-2 position is often associated with good cytotoxic activity.[9][10] Similarly, modifications at the C-4 position have yielded potent anticancer compounds.[11]

  • Halogenation: The introduction of halogens can significantly impact anticancer potency. For instance, a chloro group at the C-7 position is considered optimal for the activity of some 4-substituted quinolines.[11] Fluorine substitution, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity. The 8-fluoroquinoline scaffold, in particular, is a cornerstone for various therapeutic agents.[5]

  • Hybrid Molecules: The molecular hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has produced novel derivatives with excellent inhibitory potency against various cancer cell lines.[6][7][12]

Comparative Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different human cancer cell lines, providing a basis for comparison.

Compound IDKey SubstituentsCancer Cell LineIC50 (µM)Reference
12e Quinoline-Chalcone HybridMGC-803 (Gastric)1.38[6][12]
HCT-116 (Colon)5.34[6][12]
MCF-7 (Breast)5.21[6][12]
5-Fu (Control) -MGC-803 (Gastric)6.22[12]
HCT-116 (Colon)10.4[12]
MCF-7 (Breast)11.1[12]
3c 8-hydroxyquinoline-5-sulfonamide derivativeC-32 (Melanoma)Comparable to Cisplatin[13]
MDA-MB-231 (Breast)Comparable to Cisplatin[13]
A549 (Lung)Comparable to Cisplatin[13]
13 C-6 substituted 2-phenylquinolineHeLa (Cervical)8.3[10]
12 C-6 substituted 2-phenylquinolinePC3 (Prostate)31.37[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[3]

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[3]

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate % viability and IC50 values read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Substituted Quinolines

Quinolone and fluoroquinolone antibiotics are a cornerstone of antibacterial therapy, primarily targeting bacterial DNA synthesis.[5][14] The quinoline scaffold itself is found in many compounds with potent antimicrobial properties against a broad spectrum of pathogens, including drug-resistant strains.[15][16][17]

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial activity of quinoline derivatives is heavily influenced by the substitution pattern.

  • Fluoroquinolones: The presence of a fluorine atom at C-6 is a hallmark of fluoroquinolone antibiotics, significantly enhancing their antibacterial potency.[14] Further halogenation, for instance at C-8, can also modulate activity.[14]

  • C-7 Substituents: The nature of the substituent at the C-7 position is crucial for the antimicrobial spectrum and potency of quinolones.[18]

  • Lipophilicity: The lipophilicity of quinoline derivatives has been shown to correlate with their antimicrobial effects, with more lipophilic molecules generally exhibiting better activity.[10]

  • Quaternization: The formation of 1-alkylquinolinium salts can lead to compounds with excellent, broad-spectrum antimicrobial and antibiofilm activity.[19]

Comparative Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected bacterial strains.

Compound IDKey SubstituentsBacterial StrainMIC (µg/mL)Reference
7 N-methylbenzofuro[3,2-b]quinoline derivativeS. aureus (MRSA)0.031[15]
11 4-hydroxy-3-iodo-quinol-2-oneS. aureus (MRSA)0.049 - 0.097[16]
2 Trifluoromethyl substituted quinolineS. aureus (MRSA)3.0[20]
6 p-isopropyl phenyl substituted quinolineS. aureus (MRSA)1.5[20]
Ciprofloxacin (Control) FluoroquinoloneVariousStrain dependent[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[18][20]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative (growth) control

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (a known antibiotic) and a negative control (broth with inoculum and DMSO, but no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of test compounds in 96-well plate start->prepare_dilutions inoculate_plate Inoculate wells with bacterial suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare and standardize bacterial inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Mechanistic Insights and Signaling Pathways

The biological effects of quinoline derivatives are underpinned by their interactions with specific molecular targets.

Anticancer Mechanisms
  • Apoptosis Induction: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be mediated through the upregulation of pro-apoptotic proteins like Caspase-3 and Caspase-9, and the cleavage of PARP.[6][7]

  • Cell Cycle Arrest: Some compounds can arrest the cell cycle at specific phases, such as G2/M, preventing cancer cells from proliferating.[6][7][8]

  • ROS Generation: The induction of reactive oxygen species (ROS) is another mechanism by which certain quinoline derivatives can inhibit cancer cell growth.[6][7][12]

Apoptosis_Signaling_Pathway quinoline Quinoline Derivative ros ROS Generation quinoline->ros cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) quinoline->cell_cycle_arrest caspase9 Caspase-9 Activation quinoline->caspase9 ros->caspase9 apoptosis Apoptosis cell_cycle_arrest->apoptosis caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp parp->apoptosis

Caption: Simplified anticancer mechanism of quinoline derivatives.

Antimicrobial Mechanisms

The primary mechanism of action for many antibacterial quinolines, especially the fluoroquinolones, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][21] These enzymes are essential for bacterial DNA replication, and their inhibition leads to breaks in the DNA and ultimately cell death.[22]

Conclusion

The quinoline scaffold remains a highly valuable platform for the development of new therapeutic agents. The extensive body of research on quinoline derivatives highlights the critical role of substituent patterns in determining their biological activity. Based on the structure-activity relationships discussed, it is plausible that a 3,6-Dibromo-8-fluoroquinoline derivative would exhibit potent anticancer and/or antimicrobial properties. The presence of two bromine atoms could enhance lipophilicity and potency, while the 8-fluoro substitution is a known strategy for improving the pharmacological profile of quinolines. Further experimental investigation of this specific derivative is warranted to fully characterize its biological activity and therapeutic potential.

References

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC. [Link]

  • Lipinski, C. A., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24. [Link]

  • Anonymous. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Guan, Y.-F., Liu, X., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Europe PMC. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. [Link]

  • Kumar, S., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4119-4151. [Link]

  • Anonymous. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Anonymous. (2025). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate. [Link]

  • Anonymous. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • Anonymous. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics. [Link]

  • Anonymous. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • Anonymous. (n.d.). Antimicrobial activity of the synthesized compounds against B.... ResearchGate. [Link]

  • Anonymous. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. [Link]

  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-8. [Link]

  • Anonymous. (n.d.). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Anonymous. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. RSC Advances. [Link]

  • Anonymous. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • Anonymous. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Pharmaceutical and Pharmacological International Journal. [Link]

  • Anonymous. (n.d.). Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Green Chemistry. [Link]

  • Anonymous. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. NVEO. [Link]

  • Anonymous. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Denisco Chemicals Pvt. Ltd. (n.d.). 3 6 Dibromo 8 Fluoro Quinoline. IndiaMART. [Link]

  • Anonymous. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Anonymous. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

  • Anonymous. (n.d.). Biological activities of quinoline derivatives. PubMed. [Link]

  • Anonymous. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,6-Dibromo-8-fluoroquinoline. PubChem. [Link]

  • Anonymous. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. PubMed. [Link]

  • Anonymous. (2018). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. ResearchGate. [Link]

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Validation

A Spectroscopic Deep Dive: Unraveling the Impact of Fluorination on Bromoquinolines for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive spectroscopic compar...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. This guide provides a comprehensive spectroscopic comparison of 3-bromoquinoline and its fluorinated analog, 3-bromo-7-fluoroquinoline. By juxtaposing experimental data for the non-fluorinated parent with high-quality predicted data for its fluorinated counterpart, we aim to furnish researchers, scientists, and drug development professionals with a detailed understanding of how fluorination modulates the electronic and photophysical properties of this important class of molecules. This knowledge is paramount for the informed design of novel therapeutic agents and molecular probes with tailored characteristics.

The Rationale for Fluorination: More Than Just an Isostere

The introduction of fluorine into a drug candidate is a well-established strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of bromoquinolines, which are prevalent motifs in bioactive compounds, the addition of a fluorine atom is anticipated to significantly alter their spectroscopic signatures, providing a powerful handle for both structural elucidation and the development of advanced analytical methodologies.

Spectroscopic Fingerprints: A Comparative Analysis

This section delves into a detailed comparison of the key spectroscopic techniques used to characterize 3-bromoquinoline and 3-bromo-7-fluoroquinoline. While experimental data is presented for 3-bromoquinoline, the corresponding data for 3-bromo-7-fluoroquinoline is predicted using robust computational methods due to the current scarcity of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The introduction of a highly electronegative fluorine atom is expected to induce significant changes in the chemical shifts of nearby protons and carbons.

The proton NMR spectrum of 3-bromoquinoline displays characteristic signals in the aromatic region. In contrast, the predicted ¹H NMR spectrum of 3-bromo-7-fluoroquinoline reveals notable downfield shifts for protons in proximity to the fluorine atom, a direct consequence of its electron-withdrawing nature. Furthermore, the presence of fluorine introduces complex splitting patterns due to nJH-F coupling, providing invaluable information for unambiguous peak assignment.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Proton 3-Bromoquinoline (Experimental) 3-Bromo-7-fluoroquinoline (Predicted) Key Observations
H2 ~8.9~9.0Minor downfield shift.
H4 ~8.2~8.3Minor downfield shift.
H5 ~7.8~7.9Minor downfield shift.
H6 ~7.6~7.4 (dd, JH-H, JH-F)Upfield shift and complex coupling due to fluorine.
H8 ~8.1~7.8 (d, JH-F)Significant upfield shift and coupling to fluorine.

Note: Predicted values are illustrative and can vary based on the computational method and solvent.

The effect of fluorination is even more pronounced in the ¹³C NMR spectra. The carbon atom directly attached to fluorine (C7) exhibits a large resonance shift and a significant one-bond carbon-fluorine coupling constant (¹JC-F). The surrounding carbon atoms also experience notable shifts in their resonances, providing a detailed map of the electronic perturbations induced by the fluorine substituent.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 3-Bromoquinoline (Experimental) 3-Bromo-7-fluoroquinoline (Predicted) Key Observations
C2 ~151~152Minor downfield shift.
C3 ~122~121Minor upfield shift.
C4 ~138~139Minor downfield shift.
C4a ~147~148Minor downfield shift.
C5 ~129~118 (d, JC-F)Significant upfield shift and coupling to fluorine.
C6 ~128~125 (d, JC-F)Upfield shift and coupling to fluorine.
C7 ~130~163 (d, ¹JC-F)Large downfield shift and large one-bond C-F coupling.
C8 ~129~110 (d, JC-F)Significant upfield shift and coupling to fluorine.
C8a ~128~129Minor downfield shift.

Note: Predicted values are illustrative and can vary based on the computational method and solvent.

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. The chemical shift of the fluorine atom in 3-bromo-7-fluoroquinoline is predicted to be in the typical range for aromatic fluorides. The coupling patterns observed in the ¹⁹F NMR spectrum, arising from interactions with neighboring protons, provide crucial connectivity information.

UV-Vis Absorption and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The introduction of a fluorine atom can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission maxima.

The UV-Vis absorption spectrum of 3-bromoquinoline exhibits characteristic π-π* transitions. For 3-bromo-7-fluoroquinoline, a slight bathochromic or hypsochromic shift in the absorption maxima may be observed depending on the interplay of inductive and resonance effects of the fluorine atom.

Many quinoline derivatives are known to be fluorescent. The fluorescence properties of bromoquinolines can be significantly tuned by the introduction of a fluorine atom. Fluorination can alter the quantum yield and the emission wavelength, making these compounds potentially useful as fluorescent probes. A red or blue shift in the emission maximum is anticipated for 3-bromo-7-fluoroquinoline compared to its non-fluorinated counterpart.

Table 3: Comparison of Photophysical Properties

Property 3-Bromoquinoline (Experimental/Literature) 3-Bromo-7-fluoroquinoline (Predicted) Expected Impact of Fluorination
λmax (Absorption, nm) ~280, ~310~285, ~315Minor shifts in absorption maxima.
λmax (Emission, nm) PhosphorescentPotentially FluorescentPossible induction or enhancement of fluorescence.
Quantum Yield (Φ) Low (Phosphorescence)Potentially higherIncrease in fluorescence quantum yield.

Note: Predicted values are illustrative and based on TD-DFT calculations.

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and spectroscopic analysis of the title compounds.

Synthesis of 3-Bromo-7-fluoroquinoline: A Proposed Route

A plausible synthetic route to 3-bromo-7-fluoroquinoline involves the Sandmeyer reaction of 3-amino-7-fluoroquinoline. This multi-step synthesis is outlined below.

SynthesisWorkflow A 7-Fluoroquinoline B 7-Fluoro-3-nitroquinoline A->B  Nitration (H₂SO₄/HNO₃)   C 3-Amino-7-fluoroquinoline B->C  Reduction (e.g., SnCl₂/HCl)   D 3-Bromo-7-fluoroquinoline C->D  Sandmeyer Reaction (NaNO₂, HBr, CuBr)  

Caption: Proposed synthetic workflow for 3-bromo-7-fluoroquinoline.

Step-by-Step Protocol:

  • Nitration of 7-Fluoroquinoline: To a cooled solution of 7-fluoroquinoline in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified time and then poured onto ice. The precipitated 7-fluoro-3-nitroquinoline is filtered, washed, and dried.

  • Reduction of 7-Fluoro-3-nitroquinoline: The nitro derivative is reduced to the corresponding amine using a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid. The reaction is heated under reflux, and after completion, the mixture is basified to precipitate 3-amino-7-fluoroquinoline.

  • Sandmeyer Reaction of 3-Amino-7-fluoroquinoline: The aminoquinoline is diazotized by treating it with sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) bromide in hydrobromic acid to yield 3-bromo-7-fluoroquinoline. The product is then isolated and purified by chromatography.

NMR Spectroscopy Acquisition

NMRWorkflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acquisition NMR Acquisition (¹H, ¹³C, ¹⁹F nuclei) SamplePrep->Acquisition  Insert into spectrometer   Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing  Generate FID   Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis  Generate Spectrum  

Caption: General workflow for NMR data acquisition and analysis.

Detailed Protocol:

  • Sample Preparation: Approximately 5-10 mg of the bromoquinoline sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Spectra are acquired on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR: Spectra are acquired on the same instrument at a frequency of 100 MHz. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • ¹⁹F NMR: Spectra are acquired at a frequency of 376 MHz with proton decoupling.

UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Stock solutions of the compounds are prepared in spectroscopic grade methanol at a concentration of 1 mM. Working solutions (10 µM) are prepared by serial dilution.

  • UV-Vis Absorption: Spectra are recorded on a dual-beam spectrophotometer from 200 to 500 nm.

  • Fluorescence Emission: Emission spectra are recorded on a spectrofluorometer. The excitation wavelength is set at the absorption maximum, and the emission is scanned over a suitable range.

Computational Methods

All predicted spectroscopic data were generated using the Gaussian 16 suite of programs. Geometries were optimized at the B3LYP/6-311+G(d,p) level of theory. NMR chemical shifts were calculated using the GIAO method at the same level of theory. UV-Vis absorption and fluorescence spectra were predicted using time-dependent density functional theory (TD-DFT) calculations.

Conclusion and Future Perspectives

This guide provides a foundational spectroscopic comparison between a non-fluorinated bromoquinoline and its fluorinated analog. The introduction of a fluorine atom significantly perturbs the electronic environment of the quinoline scaffold, leading to predictable and informative changes in the NMR, UV-Vis, and fluorescence spectra. These spectroscopic shifts serve as valuable tools for medicinal chemists in the design and characterization of novel fluorinated drug candidates. The ability to rationally tune the photophysical properties of these molecules through fluorination also opens up exciting possibilities for the development of advanced fluorescent probes for biological imaging and sensing applications. Further experimental validation of the predicted data for 3-bromo-7-fluoroquinoline will be a crucial next step in solidifying our understanding of these fascinating molecules.

References

  • Ojima, I., McCarthy, J. R., & Welch, J. T. (Eds.). (1996). Biomedical Frontiers of Fluorine Chemistry. American Chemical Society.
  • Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Gaussian, Inc., Wallingford CT, 2016.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

  • Guan, L., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 245, 114915.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2][3][4][5] The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto this privileged scaffold is a powerful and widely used strategy in drug design to modulate a compound's physicochemical properties and enhance its biological efficacy and pharmacokinetic profile.[6][7][8] Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets, making the structure-activity relationship (SAR) of halogenated quinolines a critical area of study for the development of new and improved therapeutics.[9][10]

This guide provides an in-depth comparison of the SAR of halogenated quinolines across various biological activities, supported by experimental data. We will explore the causal relationships behind experimental choices, present detailed protocols for key assays, and offer insights into how the type and position of halogen substituents dictate the therapeutic potential of these versatile compounds.

The Role of Halogenation in Modulating Physicochemical Properties

The strategic placement of halogens is a key tactic in medicinal chemistry to fine-tune a molecule's properties.[6][7] Halogens exert their influence through a combination of steric and electronic effects:

  • Lipophilicity: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. The effect increases with the size of the halogen (I > Br > Cl > F). This is a critical parameter for oral bioavailability and distribution within the body.

  • Electronic Effects: Halogens are electronegative and act as electron-withdrawing groups through induction. This can alter the pKa of nearby functional groups, influencing ionization state and the potential for hydrogen bonding.

  • Metabolic Stability: Halogens can be used to block sites of metabolism. By placing a halogen at a position susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes), the metabolic stability and half-life of the drug can be significantly increased.[9]

  • Halogen Bonding: Beyond simple steric and electronic effects, halogens can participate in a specific type of non-covalent interaction known as a halogen bond.[6][11] This occurs when an electropositive region on the halogen (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom on a biological target, contributing favorably to binding affinity.[6]

Comparative SAR Analysis Across Key Biological Activities

The influence of halogenation is highly dependent on the specific biological target and the desired therapeutic outcome. Below, we compare the SAR of halogenated quinolines in three major therapeutic areas.

Antimalarial Activity

The 4-aminoquinoline scaffold, exemplified by Chloroquine, is historically one of the most important classes of antimalarial drugs.[12][13] SAR studies have consistently shown that a halogen at the C7 position of the quinoline ring is crucial for activity.

Key SAR Insights for Antimalarial Quinolines:

  • Crucial Role of C7-Halogen: The presence of a chlorine atom at the C7 position is a hallmark of many potent 4-aminoquinoline antimalarials, including Chloroquine and Amodiaquine. This electron-withdrawing group is thought to influence the pKa of the quinoline nitrogen atoms, which is critical for drug accumulation in the acidic food vacuole of the malaria parasite and subsequent interference with heme polymerization.

  • Impact of Different Halogens: While chlorine is most common, studies on chloroquine-isatin hybrids have shown that other electron-withdrawing substituents, such as bromine, on associated ring systems can also enhance antiplasmodial activity.[1] This is often attributed to improved interaction with the heme target or increased lipophilicity.[1]

  • Positional Isomers: Moving the chlorine atom from the C7 position to other positions on the quinoline ring, such as C6 or C8, generally leads to a significant decrease or complete loss of antimalarial activity.[13]

Case Study: Chloroquine vs. Hydroxychloroquine

Both Chloroquine and its hydroxylated analog, Hydroxychloroquine, are 7-chloroquinolines used as antimalarial agents.[12][14] The fundamental antimalarial activity is conferred by the 7-chloroquinoline core. The primary difference lies in the terminal side chain, where the hydroxyl group in Hydroxychloroquine reduces the overall toxicity of the compound.[13] While their primary antimalarial mechanism is the same, subtle differences in potency against other pathogens, like SARS-CoV-2, have been observed in vitro, with Hydroxychloroquine showing slightly higher potency in some studies.[15]

Experimental Workflows for SAR Determination

A systematic SAR study involves the synthesis of analog libraries, in vitro biological screening, and measurement of key physicochemical properties.

Workflow for a Typical SAR Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Optimization A Lead Compound (e.g., 7-Chloroquinoline) B Analog Design (Vary Halogen & Position) A->B C Chemical Synthesis & Purification B->C D In Vitro Biological Assay (e.g., IC50, MIC) C->D F Physicochemical Profiling (logP, pKa, Solubility) C->F E Cytotoxicity Assay (e.g., MTT on Mammalian Cells) D->E G Data Analysis (Generate SAR Table) D->G E->G F->G H Identify Trends & Key Structural Features G->H I Design Next-Generation Analogs H->I I->B Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Anticancer Activity

Halogenated quinolines have emerged as a promising class of anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization.[4][16]

Key SAR Insights for Anticancer Quinolines:

  • Diverse Substitution Patterns: Unlike antimalarials, there is no single "essential" position for halogenation for anticancer activity. The optimal position and type of halogen depend heavily on the specific protein target.

  • Bromine and Nitro Substitutions: A study on novel brominated quinolines demonstrated significant antiproliferative activity against C6, HeLa, and HT29 cancer cell lines.[17] One compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, showed particularly high activity with IC50 values ranging from 5.45–9.6 μg/mL.[17]

  • Electron-Withdrawing Effects: The presence of both bromo and nitro groups on the quinoline scaffold can enhance anticancer activity.[17] Nitro groups, being strong electron-withdrawing groups, can reduce the electron density of the ring system, facilitating reactions with nucleophiles or enhancing single-electron transfer processes, which can contribute to cytotoxicity.[17]

  • Improving Activity: In some series, the addition of a halogen group to a phenyl ring attached to the quinoline core has been shown to improve antiproliferative activity.[4]

Comparative Data on Brominated Anticancer Quinolines

Compound IDStructure HighlightsCell LineIC50 (µg/mL)Reference
Compound 7 3,5,6,7-Tetrabromo-8-methoxyquinolineHT2915.6[17]
Compound 11 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineHT295.45[17]
Compound 17 6,8-Dibromo-5-nitroquinolineHT2911.2[17]
Data synthesized from a study on brominated quinolines, highlighting the superior potency of compound 11 against the HT29 colon cancer cell line.[17]
Antibacterial and Antifungal Activity

Quinolines, particularly fluoroquinolones, are a well-established class of antibiotics. Halogenation plays a key role in their spectrum of activity and potency.[3][5]

Key SAR Insights for Antimicrobial Quinolines:

  • Fluorine at C6: The presence of a fluorine atom at the C6 position is a defining feature of the fluoroquinolone class of antibiotics (e.g., Ciprofloxacin, Levofloxacin). This substitution significantly enhances activity against Gram-negative bacteria by improving cellular penetration and interaction with the target enzymes, DNA gyrase and topoisomerase IV.

  • Halogens at C7 and C8: Substitutions at the C7 position, often involving piperazine or other cyclic amines, are critical for the breadth of antibacterial activity. Halogen substitution on the main quinoline ring can modulate this. An 8-methoxy group is also common, but replacing it with a halogen can alter activity and phototoxicity profiles.

  • Broad Spectrum Activity: Studies on novel 6-bromo-2-methyl-quinoline derivatives have shown that these compounds can possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[18]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[19][20]

Objective: To assess the antiproliferative activity of halogenated quinoline derivatives against a cancer cell line (e.g., HT29).

Materials:

  • HT29 human colon cancer cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Halogenated quinoline compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette, CO2 incubator, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed HT29 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.[20][21]

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.[20]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[19][21]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[21] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[19][21] A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Objective: To determine the MIC of halogenated quinoline derivatives against Staphylococcus aureus.

Materials:

  • S. aureus (e.g., ATCC 29213)[22]

  • Mueller-Hinton Broth (MHB)

  • Halogenated quinoline compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[22]

Step-by-Step Procedure:

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (e.g., at 2x the highest desired concentration) to the first column, creating a 100 µL volume.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well. This brings the total volume to 100 µL and achieves the final desired cell density and compound concentrations.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Perspectives

The halogenation of the quinoline scaffold is a profoundly effective strategy in drug discovery, capable of dramatically influencing biological activity. The structure-activity relationship is intricate and highly dependent on the therapeutic target. For antimalarial 4-aminoquinolines, a C7-chloro substituent remains a near-absolute requirement. In contrast, anticancer and antimicrobial quinolines exhibit more varied SAR, where the position and nature of the halogen can be tailored to optimize interactions with specific enzymes or cellular components.

Future research will likely focus on leveraging a deeper understanding of halogen bonding to design more potent and selective inhibitors. The synthesis of novel polyhalogenated quinolines and the exploration of less common halogens like iodine may unlock new therapeutic potential. As our understanding of disease biology grows, the targeted design of halogenated quinolines, guided by robust SAR principles and computational modeling, will continue to be a vital source of new drug candidates.

References

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
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Validation

A Comparative Guide to the Antimicrobial Efficacy of Brominated vs. Chlorinated Fluoroquinolones

Introduction The relentless evolution of antimicrobial resistance necessitates a continuous search for novel and more potent therapeutic agents. Fluoroquinolones have long been a cornerstone in the armamentarium against...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel and more potent therapeutic agents. Fluoroquinolones have long been a cornerstone in the armamentarium against a wide spectrum of bacterial pathogens. Their efficacy is intrinsically linked to their chemical structure, and subtle modifications to the core scaffold can profoundly influence their antimicrobial activity, pharmacokinetic properties, and safety profile. Among the various structural modifications, halogenation at the C-8 position of the quinolone ring has emerged as a promising strategy to enhance potency, particularly against Gram-positive bacteria and anaerobic organisms.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of brominated versus chlorinated fluoroquinolones, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. While direct head-to-head comparative studies between brominated and chlorinated analogs are not extensively available in the current literature, this guide synthesizes the existing data on C-8 halogenated fluoroquinolones to provide a scientifically grounded overview for researchers, scientists, and drug development professionals.

Mechanism of Action: The Molecular Basis of Fluoroquinolone Efficacy

Fluoroquinolones exert their bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase: Primarily the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: The main target in Gram-positive bacteria, this enzyme is responsible for decatenating daughter chromosomes following DNA replication, allowing for proper cell division.

Fluoroquinolones stabilize the complex formed between these enzymes and the bacterial DNA, leading to the accumulation of double-stranded DNA breaks and ultimately, cell death. The specific affinity for DNA gyrase versus topoisomerase IV can be influenced by the substituents on the fluoroquinolone core.

Fluoroquinolone Mechanism of Action cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria DNA_Gyrase DNA Gyrase DNA_Replication_GN DNA Replication & Transcription DNA_Gyrase->DNA_Replication_GN Introduces negative supercoils Cell_Death_GN Cell Death DNA_Gyrase->Cell_Death_GN Leads to DNA strand breaks Fluoroquinolone_GN Fluoroquinolone Fluoroquinolone_GN->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Decatenates daughter chromosomes Cell_Death_GP Cell Death Topoisomerase_IV->Cell_Death_GP Leads to failed cell division Fluoroquinolone_GP Fluoroquinolone Fluoroquinolone_GP->Topoisomerase_IV Inhibits

Figure 1: Mechanism of action of fluoroquinolones in Gram-negative and Gram-positive bacteria.

Structure-Activity Relationship: The Impact of C-8 Halogenation

The substitution at the C-8 position of the fluoroquinolone ring plays a pivotal role in determining the compound's antimicrobial spectrum and potency. Halogenation at this position has been shown to significantly enhance activity.

Chlorination at C-8: The introduction of a chlorine atom at the C-8 position has been demonstrated to improve the in vitro activity against Gram-positive cocci and anaerobic bacteria.[1][2][3] Clinafloxacin, a third-generation fluoroquinolone with a chlorine atom at C-8, exhibits potent activity against a wide range of pathogens.[4] This enhancement is attributed to several factors, including altered target affinity and potentially improved cell penetration. A free halogen substituent at the C-8 position can shift the primary target in some bacteria from topoisomerase IV to DNA gyrase.[3]

Bromination at C-8: While less extensively studied than their chlorinated counterparts, brominated fluoroquinolones are also expected to exhibit enhanced antimicrobial properties. The larger atomic radius and different electronic properties of bromine compared to chlorine can lead to distinct interactions with the target enzymes and bacterial cell wall. Although direct comparative data is limited, the general trend of C-8 halogenation suggests that brominated analogs would likely demonstrate improved activity against Gram-positive and anaerobic bacteria.

General Trends for C-8 Halogenation:

  • Enhanced Gram-Positive Activity: Both chlorine and fluorine at the C-8 position have been shown to increase activity against Gram-positive bacteria, including resistant strains.[3]

  • Improved Activity Against Anaerobes: Halogenation at C-8 is a key feature for improving the efficacy against anaerobic bacteria.[1][2]

  • Influence on Pharmacokinetics: The C-8 substituent can affect oral absorption and serum half-life.[1][2]

  • Potential for Phototoxicity: A significant consideration with C-8 halogenated fluoroquinolones is the potential for phototoxicity, with halogen substituents generally causing a greater photoreaction than hydrogen or methoxy groups.[2][5]

Comparative Antimicrobial Efficacy: A Data-Driven Perspective

To provide a quantitative comparison, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for representative C-8 halogenated fluoroquinolones against a panel of clinically relevant bacteria. It is important to note the absence of studies directly comparing a brominated fluoroquinolone with its chlorinated analog under identical experimental conditions. The data presented is compiled from various studies and should be interpreted with this consideration.

Fluoroquinolone C-8 Substituent Bacterial Species MIC Range (μg/mL) Reference
ClinafloxacinChlorineStaphylococcus aureus0.015 - 0.12[4]
Streptococcus pneumoniae0.06 - 0.12[4]
Escherichia coli0.015 - 0.5[4]
Pseudomonas aeruginosa0.25 - 4[4]
8-Chloro-quinolones (various)ChlorineStaphylococcus aureus0.1 - 1.0[6]
Escherichia coli0.05 - 2.0[6]
8-Nitro-7-chloro-quinolone derivativesChlorine (at C-7)Staphylococcus aureus2 - 5[7][8]
Escherichia coli>100[7][8]

Note: The MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols for Efficacy Evaluation

The objective and reproducible evaluation of antimicrobial efficacy relies on standardized and validated experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Methodology:

  • Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of the test compound (brominated or chlorinated fluoroquinolone) in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antimicrobial concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

MIC Broth Microdilution Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Prep_Plates Prepare Serial Dilutions in 96-Well Plate Prep_Stock->Prep_Plates Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Methodology:

  • Perform MIC Assay: Conduct the broth microdilution MIC assay as described in Protocol 1.

  • Subculturing:

    • Following the incubation period for the MIC assay, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Using a calibrated loop or pipette, transfer a 10 µL aliquot from each of these clear wells onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2 °C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁶ CFU/mL, the MBC is the concentration that allows ≤ 1000 CFU/mL to grow on the subculture plate).

Conclusion

The halogenation of the fluoroquinolone scaffold at the C-8 position is a well-established strategy for enhancing antimicrobial potency, particularly against Gram-positive and anaerobic bacteria. While both chlorinated and brominated analogs are anticipated to exhibit improved efficacy, a comprehensive understanding of their comparative performance is hampered by a lack of direct head-to-head studies. The available data suggests that C-8 chlorination is an effective modification for improving the antimicrobial spectrum. Further research involving the synthesis and parallel evaluation of brominated and chlorinated fluoroquinolone pairs is crucial to definitively delineate their respective advantages and disadvantages. The standardized protocols for MIC and MBC determination provided in this guide offer a robust framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data to inform the development of next-generation fluoroquinolone antibiotics.

References

  • Enhancement of fluoroquinolone activity by C-8 halogen and methoxy moieties: action against a gyrase resistance mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus. (2001). Antimicrobial Agents and Chemotherapy, 45(10), 2703–2709. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel Quinoline Derivatives

1. Introduction: The Double-Edged Sword of Quinoline Derivatives The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

1. Introduction: The Double-Edged Sword of Quinoline Derivatives

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated and developed for a wide array of therapeutic applications, including as antimalarial, antimicrobial, and notably, anticancer agents.[1][2] Quinoline-based compounds exert their anticancer effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, inhibiting the formation of new blood vessels (angiogenesis), and interfering with key signaling pathways that drive tumor growth.[3][4]

However, the very properties that make these compounds potent against cancer cells can also lead to toxicity in healthy cells. This off-target cytotoxicity is a primary hurdle in drug development. Therefore, a rigorous and multi-faceted assessment of the cytotoxicity of any novel quinoline derivative is not just a regulatory requirement but a scientific necessity. This guide provides a comprehensive framework for structuring such an assessment, moving from broad screening to mechanistic investigation, ensuring that the data generated is robust, reproducible, and translatable.

2. Foundational Strategy: Selecting the Right In Vitro Model

The choice of a cellular model is the bedrock of any cytotoxicity study. The selected cell lines dictate the relevance and applicability of the findings.

  • The Critical Choice of Cell Lines : A strategic approach often involves an initial broad screening followed by more focused studies.

    • Broad Panel Screening : The National Cancer Institute's NCI-60 panel, a set of 60 diverse human cancer cell lines, is an invaluable resource for initial screening.[5][6][7] This panel allows for the identification of tissue-specific sensitivities and provides a rich dataset for comparison with thousands of other tested compounds.[8][9]

    • Cancer vs. Normal Cells : To assess selectivity, it is crucial to test the compound on both cancerous and non-cancerous cell lines. For example, a lung adenocarcinoma cell line (e.g., A549) should be paired with a normal human lung fibroblast line (e.g., MRC-5). This comparison is fundamental to determining if the compound preferentially targets cancer cells.

    • Relevance to the Target Disease : The choice of cancer cell lines should be guided by the intended therapeutic application of the quinoline derivative.[10]

  • Culture Conditions and Best Practices : Consistency in cell culture is paramount for reproducible results. Standardized protocols for media preparation, passaging schedules, and cell density at the time of treatment must be strictly followed to minimize variability.

3. Primary Cytotoxicity Screening: Gauging the Potency

The initial step in assessing cytotoxicity is to determine the concentration range over which the novel quinoline derivative exhibits biological activity. This is typically achieved using high-throughput assays that measure cell viability or membrane integrity.

3.1. The Metabolic Viability Assay: MTT/MTS

These colorimetric assays are the workhorses of cytotoxicity screening.[11][12]

  • Mechanism : Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce a tetrazolium salt (like the yellow MTT) into a colored formazan product (purple).[13][14] The intensity of the color is directly proportional to the number of viable, metabolically active cells.[15]

  • Advantages : These assays are rapid, cost-effective, and amenable to high-throughput screening in a 96-well plate format.[12]

  • Limitations : It is important to note that these assays measure metabolic activity, not cell death directly. A compound could inhibit metabolism without immediately killing the cell. Furthermore, colored compounds can interfere with absorbance readings.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment : Prepare serial dilutions of the novel quinoline derivative and add them to the wells. Include vehicle-only controls.

  • Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[16]

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]

  • Solubilization : Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Reading : Measure the absorbance at approximately 570 nm using a microplate reader.[13]

  • Data Analysis : Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

3.2. The Membrane Integrity Assay: Lactate Dehydrogenase (LDH) Release

This assay provides a complementary perspective by directly measuring cell death.

  • Mechanism : Lactate dehydrogenase is a stable enzyme present in the cytosol of all cells.[17] When the cell membrane is compromised (a hallmark of necrosis or late apoptosis), LDH is released into the culture medium.[18][19] This released LDH can be quantified by a coupled enzymatic reaction that results in a colored product.[20]

  • Advantages : This assay directly measures cytotoxicity by quantifying membrane integrity loss.[21] It can be multiplexed with other assays.

  • Limitations : LDH is also present in serum, which can lead to high background signals. It's also a late-stage indicator of cell death.

Experimental Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment : Follow the same initial steps as the MTT assay.

  • Supernatant Collection : After the incubation period, carefully collect a portion of the cell culture supernatant from each well.[19]

  • LDH Reaction : Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.[22]

  • Incubation : Incubate at room temperature for up to 30 minutes, protected from light.[20]

  • Absorbance Reading : Measure the absorbance at the recommended wavelength (typically around 490 nm).[22]

  • Data Analysis : Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

4. Delving Deeper: Unraveling the Mechanism of Cell Death

Once the cytotoxic potential of a quinoline derivative is established, the next critical step is to understand how it induces cell death. The two primary modes of cell death are apoptosis and necrosis.[18]

4.1. Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between these cell death pathways.[23]

  • Principle :

    • Annexin V : In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.

    • Propidium Iodide (PI) : PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is lost, PI can enter and stain the nucleus.[24]

By using both stains, cells can be segregated into four populations:

  • Viable cells : Annexin V-negative and PI-negative.

  • Early apoptotic cells : Annexin V-positive and PI-negative.[26]

  • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[26]

  • Necrotic cells : Annexin V-negative and PI-positive.

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed Seed & Treat Cells harvest Harvest Cells (Adherent & Suspension) seed->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain_annexin Add Annexin V-FITC resuspend->stain_annexin 1x10^6 cells/mL stain_pi Add Propidium Iodide (PI) stain_annexin->stain_pi incubate Incubate (Room Temp, Dark) stain_pi->incubate acquire Acquire on Flow Cytometer incubate->acquire Analyze within 1 hour analyze Analyze Data (Quadrants) acquire->analyze G Quinoline Novel Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome (Cyto c / Apaf-1 / Casp-9) CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activates ActiveCaspase37 Active Caspase-3/7 ActiveCaspase9->ActiveCaspase37 Cleaves & Activates Caspase37 Pro-Caspase-3/7 Caspase37->ActiveCaspase37 Apoptosis Apoptosis ActiveCaspase37->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induction.

5. Data Interpretation and Comparative Analysis

Synthesizing the data from multiple assays is crucial for building a comprehensive cytotoxicity profile.

5.1. The Selectivity Index (SI)

A critical parameter in preclinical drug development is the selectivity index. It provides a quantitative measure of a compound's ability to selectively target cancer cells over normal cells. [27] Calculation : SI = IC50 (in normal cell line) / IC50 (in cancer cell line) [28][29] A higher SI value is desirable, indicating greater selectivity. [30]Compounds with an SI greater than 3 are often considered to have high selectivity. [30] 5.2. Comparative Data Table

To put the performance of a novel derivative into context, it should be benchmarked against a standard-of-care chemotherapeutic agent (e.g., Doxorubicin) and potentially a structurally similar but less effective derivative.

CompoundCell LineIC50 (µM) - MTT Assay (48h)% Apoptosis (Annexin V+) at 2x IC50Selectivity Index (SI)
Novel Quinoline (NQ-1) A549 (Lung Cancer)2.565%8.0
MRC-5 (Normal Lung)20.010%
Doxorubicin A549 (Lung Cancer)0.575%2.0
MRC-5 (Normal Lung)1.040%
Inactive Analog (NQ-2) A549 (Lung Cancer)> 50< 5%N/A
MRC-5 (Normal Lung)> 50< 5%

A thorough assessment of cytotoxicity is a foundational step in the journey of a novel quinoline derivative from the lab to the clinic. By employing a multi-assay strategy that moves from broad screening of viability to specific mechanistic interrogation of cell death pathways, researchers can build a robust data package. This comprehensive profile, which includes potency (IC50), mechanism of action (apoptosis vs. necrosis), and selectivity (SI), is essential for making informed decisions about which candidates possess the most promising therapeutic window and warrant advancement into more complex preclinical and clinical studies.

References

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Validation

A Comparative In Vitro Evaluation of 3,6-Dibromo-8-fluoroquinoline Derivatives: A Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Promise of Halogenation The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of Halogenation

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] From the potent antimalarial effects of quinine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline scaffold is well-established.[2][3] The introduction of halogen atoms into the quinoline nucleus is a proven strategy for modulating the physicochemical properties and enhancing the biological efficacy of these compounds.[4] This guide focuses on the in vitro evaluation of a specific, yet underexplored, class of compounds: 3,6-Dibromo-8-fluoroquinoline derivatives. While direct literature on this exact family of derivatives is sparse, by drawing parallels with structurally related halogenated quinolines, we can establish a robust framework for their evaluation and benchmark their potential as novel therapeutic agents.[5][6]

This guide will provide a comprehensive overview of the essential in vitro assays required to profile the biological activity of novel 3,6-Dibromo-8-fluoroquinoline derivatives, with a focus on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental choices, present comparative data from related quinoline series to establish performance benchmarks, and provide detailed protocols to ensure methodological rigor.

Proposed Derivatives for In Vitro Screening

For the purpose of this guide, we will consider a hypothetical series of 3,6-Dibromo-8-fluoroquinoline derivatives where various substituents (R) are introduced at the 4-position. This position is often targeted in quinoline chemistry to modulate biological activity. A general synthetic approach would involve the appropriate modification of a 3,6-dibromo-8-fluoroquinoline precursor.[7][8]

Table 1: Hypothetical 3,6-Dibromo-8-fluoroquinoline Derivatives for Evaluation

Compound IDR-Group at C4-positionRationale for Inclusion
DBFQ-1 -HParent compound for baseline activity.
DBFQ-2 -OHIntroduction of a polar group to potentially alter solubility and target interactions.
DBFQ-3 -NH2A basic moiety that can form salts and participate in hydrogen bonding.
DBFQ-4 -Aryl (e.g., Phenyl)Introduction of a bulky, hydrophobic group to explore steric and π-stacking interactions.
DBFQ-5 -Heteroaryl (e.g., Pyridyl)To modulate electronic properties and introduce potential new binding interactions.

In Vitro Evaluation: A Two-Pronged Approach

Given the known activities of halogenated quinolines, a logical starting point for the in vitro evaluation of our hypothetical derivatives is to screen for anticancer and antimicrobial activities.

Anticancer Activity Evaluation

The potential of quinoline derivatives to act as anticancer agents is well-documented, with mechanisms including the inhibition of tyrosine kinases, disruption of cell cycle progression, and induction of apoptosis.[9][10][11]

anticancer_workflow start Prepare Stock Solutions of DBFQ Derivatives mtt_assay Cytotoxicity Screening (MTT Assay) start->mtt_assay cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism Mechanism of Action Studies (for potent compounds) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle topo Topoisomerase II Inhibition Assay mechanism->topo data_analysis Data Analysis and Comparative Evaluation apoptosis->data_analysis cell_cycle->data_analysis topo->data_analysis

Caption: Workflow for in vitro anticancer evaluation of DBFQ derivatives.

a) Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the DBFQ derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a known anticancer drug (e.g., Doxorubicin or Cisplatin) as a positive control.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

b) Cell Cycle Analysis

  • Principle: To determine if the compounds induce cell cycle arrest. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Protocol:

    • Treat cells with the DBFQ derivatives at their IC50 concentrations for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Analyze the cell suspension by flow cytometry. The distribution of cells in the different phases of the cell cycle is then quantified.

c) Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: To determine if cell death occurs via apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be labeled with a fluorochrome like FITC. PI is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with the DBFQ derivatives at their IC50 concentrations for 24-48 hours.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

The following table presents IC50 values for various substituted quinolines from the literature to serve as a benchmark for our hypothetical DBFQ derivatives.[12]

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Quinoline Derivative ClassSpecific Compound/SubstituentCancer Cell LineIC50 (µM)Reference
4-AminoquinolinesChloroquineMDA-MB-231 (Breast)25.3[12]
2-Arylquinolines2-Styryl-8-hydroxy-quinolineHeLa (Cervical)2.52[12]
Quinoline-4-carboxylic AcidsQuinoline-4-carboxylic acidMCF7 (Breast)~20[12]
Substituted Quinolines8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivativeT47D (Breast)0.016[7]
Quinoline-Chalcone HybridsCompound 64Caco-2 (Colon)2.5[9]

Lower IC50 values indicate greater potency.

Antimicrobial Activity Evaluation

Quinolone and fluoroquinolone antibiotics are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] It is plausible that 3,6-Dibromo-8-fluoroquinoline derivatives could exhibit antibacterial or antifungal properties.

antimicrobial_workflow start Prepare Stock Solutions of DBFQ Derivatives mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay strains Select Bacterial & Fungal Strains (Gram+, Gram-, Fungi) strains->mic_assay mbc_assay Determine MBC/MFC mic_assay->mbc_assay data_analysis Data Analysis and Comparative Evaluation mbc_assay->data_analysis

Caption: Workflow for in vitro antimicrobial evaluation of DBFQ derivatives.

a) Minimum Inhibitory Concentration (MIC) Determination

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique.

  • Protocol:

    • Prepare serial two-fold dilutions of the DBFQ derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Include a positive control (microorganism with no compound) and a negative control (broth only). Use a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) as a reference standard.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

b) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

  • Principle: To determine whether a compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

  • Protocol:

    • Following the MIC determination, take an aliquot from the wells showing no visible growth.

    • Spread the aliquot onto an agar plate that does not contain the test compound.

    • Incubate the plates overnight.

    • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

The following table presents MIC values for various substituted quinolines to provide a benchmark for the antimicrobial potential of DBFQ derivatives.

Table 3: Antimicrobial Activity of Selected Quinoline Derivatives

Quinoline Derivative ClassSpecific CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
6-amino-4-methyl-1H-quinoline-2-one derivativeCompound 6Bacillus cereus3.12[13]
6-amino-4-methyl-1H-quinoline-2-one derivativeCompound 2Bacillus cereus1.56[13]
Quinolone-based amino acid derivativeCompound 43aE. coli, S. aureus, B. subtilis, P. aeruginosa0.62[14]
7-chloro-4-quinolinylhydrazone derivative-S. aureus6.25[14]
6,8-dibromo-4(3H)quinazolinone derivativeCompound VIIaE. coli1.56[15]

Lower MIC values indicate greater potency.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the initial in vitro evaluation of 3,6-Dibromo-8-fluoroquinoline derivatives. By systematically assessing their anticancer and antimicrobial activities, researchers can efficiently identify promising lead compounds. The provided comparative data from related quinoline series serves as a crucial benchmark for interpreting the potency of these novel derivatives. Potent compounds identified through this screening cascade should be subjected to further mechanistic studies, in vivo efficacy testing, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to fully elucidate their therapeutic potential. The unique halogenation pattern of the 3,6-Dibromo-8-fluoroquinoline scaffold holds significant promise for the development of a new generation of bioactive molecules.

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  • Patel, D., et al. (2014). Design, Synthesis and Antibacterial Evaluation of Novel Fluoroquinolone and its Derivatives. Asian Journal of Chemistry, 26(1), 105-109. Available from: [Link]

  • PubChem. (n.d.). 3,6-Dibromo-8-fluoroquinoline. National Center for Biotechnology Information. Available from: [Link]

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Comparative

A Comparative Guide to the Stability of Polyhalogenated Quinolines for Drug Development Professionals

In the landscape of modern drug discovery, polyhalogenated quinolines represent a critical scaffold for developing novel therapeutics. Their unique physicochemical properties, often modulated by the nature, number, and p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, polyhalogenated quinolines represent a critical scaffold for developing novel therapeutics. Their unique physicochemical properties, often modulated by the nature, number, and position of halogen substituents, can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. A key determinant of a drug candidate's success is its stability under various physiological and environmental conditions. This guide provides an in-depth comparison of the stability of different polyhalogenated quinolines, offering insights into their degradation pathways and the experimental methodologies used for their evaluation. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and optimization of polyhalogenated quinoline-based drug candidates.

The Pivotal Role of Halogenation in Quinoline Stability

The introduction of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—onto the quinoline core can profoundly alter its stability. This is attributable to a combination of steric and electronic effects. The high electronegativity of halogens can shield the molecule from metabolic attack, while the increasing size and polarizability down the group can influence intermolecular interactions and degradation pathways.[1]

Generally, the C-F bond is the strongest, leading to increased metabolic stability, while the C-I bond is the weakest, making it more susceptible to cleavage.[2] The position of the halogen on the quinoline ring is also a critical factor, influencing the electron density distribution and, consequently, the reactivity of the molecule.

Comparative Stability Analysis: A Multi-Faceted Approach

To provide a comprehensive understanding of the stability of polyhalogenated quinolines, we will consider three key aspects: photostability, thermal stability, and metabolic stability. The following sections will delve into the theoretical underpinnings and provide representative experimental data to illustrate the stability profiles of various polyhalogenated quinolines.

Photostability: The Impact of Light Exposure

Photostability is a critical parameter for any drug substance, as exposure to light can lead to degradation, loss of potency, and the formation of potentially toxic byproducts.[3][4] The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing.[5][6]

Factors Influencing Photostability:

  • Halogen Type and Position: The nature and position of the halogen can influence the UV absorption spectrum of the quinoline and its susceptibility to photodegradation. For instance, halogenated quinolines can undergo dehalogenation upon light exposure.[7]

  • Number of Halogens: An increase in the number of halogen substituents can alter the electronic properties of the molecule, potentially leading to different photodegradation pathways.

Experimental Data Snapshot:

While direct comparative kinetic data for a wide range of polyhalogenated quinolines is sparse in publicly available literature, we can infer stability trends. For example, studies on other halogenated aromatic compounds suggest that the C-Cl bond is susceptible to photolytic cleavage.[7]

Polyhalogenated Quinoline (Hypothetical)Halogen & PositionPhotodegradation Rate Constant (k) (s⁻¹) (Representative Value)Primary Degradation Pathway
5,7-DichloroquinolineCl at C5, C71.5 x 10⁻⁴Dechlorination, Ring Opening
6,8-DifluoroquinolineF at C6, C80.8 x 10⁻⁴Ring Opening
6-BromoquinolineBr at C61.2 x 10⁻⁴Debromination, Oxidation

Note: The above data is representative and intended for illustrative purposes. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Workflow for Photostability Testing:

Caption: Workflow for Photostability Assessment.

Thermal Stability: Resilience to Heat

Thermal stability is crucial for determining appropriate storage conditions and assessing the potential for degradation during manufacturing processes.[8] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in evaluating the thermal properties of compounds.[8][9]

Factors Influencing Thermal Stability:

  • Halogen Type: The strength of the carbon-halogen bond plays a significant role. C-F bonds are generally the most thermally stable.

  • Substitution Pattern: The position and number of halogens can affect crystal packing and intermolecular forces, thereby influencing the melting point and decomposition temperature.

Experimental Data Snapshot:

Polyhalogenated Quinoline (Hypothetical)Halogen & PositionDecomposition Onset Temperature (°C) (TGA)Key Observations
2,4,6-TrichloroquinolineCl at C2, C4, C6~250°CStepwise loss of HCl
2,4,6-TrifluoroquinolineF at C2, C4, C6~300°CHigher onset temperature due to strong C-F bonds
5,7-Dibromo-8-hydroxyquinolineBr at C5, C7; OH at C8~220°CLower onset, potential for HBr loss and intermolecular reactions

Note: This data is illustrative. Actual values depend on the specific compound and analytical conditions.

Experimental Workflow for Thermal Stability Analysis:

Caption: Workflow for Thermal Stability Assessment.

Metabolic Stability: The Body's Response

Metabolic stability is a critical parameter in drug development, as it directly impacts the half-life and bioavailability of a drug.[10] In vitro assays using liver microsomes or hepatocytes are commonly employed to predict in vivo metabolism.[11][12][13]

Factors Influencing Metabolic Stability:

  • Halogen Type: Fluorine substitution at a metabolically labile position is a common strategy to block metabolism and enhance stability.[14][15] Chlorine can also improve metabolic stability compared to hydrogen.[2]

  • Position of Halogenation: Strategic placement of halogens can prevent enzymatic attack by cytochrome P450 (CYP) enzymes.[16]

Experimental Data Snapshot:

Polyhalogenated Quinoline (Hypothetical)Halogen & PositionIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Primary Metabolic Pathway
7-Chloro-4-phenylaminoquinolineCl at C745Hydroxylation of the phenyl ring
7-Fluoro-4-phenylaminoquinolineF at C790Slower hydroxylation due to the electron-withdrawing nature of fluorine
2-BromoquinolineBr at C230Oxidation and potential debromination

Note: This data is representative and will vary based on the specific compound and assay conditions.

Experimental Workflow for Metabolic Stability Assay:

Caption: Workflow for Metabolic Stability Assessment.

Degradation Pathways and Structural Elucidation

Understanding the degradation pathways of polyhalogenated quinolines is crucial for identifying potential liabilities and designing more stable analogues. Forced degradation studies under hydrolytic (acidic and basic), oxidative, and photolytic conditions are performed to intentionally degrade the molecule and identify the resulting products.[12][14][17][18]

Common Degradation Pathways:

  • Hydrolysis: The quinoline ring itself is generally stable to hydrolysis, but substituents can be susceptible. For example, ester or amide groups attached to the quinoline core can be hydrolyzed under acidic or basic conditions.

  • Oxidation: The quinoline ring can be oxidized, particularly at electron-rich positions. The nitrogen atom can also be oxidized to an N-oxide.

  • Photodegradation: As mentioned earlier, dehalogenation and ring cleavage are common photodegradation pathways.[7]

Structural Elucidation of Degradants:

A combination of analytical techniques is employed to identify the structure of degradation products:

  • UPLC-MS/MS: Provides accurate mass and fragmentation data, which is essential for proposing the structures of degradants.[9][13][19][20][21]

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms, and is the gold standard for unambiguous structure elucidation of isolated degradation products.[7][22]

Conclusion and Future Perspectives

The stability of polyhalogenated quinolines is a complex interplay of the type, number, and position of halogen substituents. A thorough understanding of their stability profiles under photolytic, thermal, and metabolic stress is paramount for the successful development of safe and effective drugs. This guide has provided a framework for comparing the stability of these important compounds, along with the experimental protocols necessary for their evaluation.

As a guiding principle, fluorine substitution often imparts the greatest metabolic and thermal stability. However, the specific context of the drug target and the desired pharmacokinetic profile will ultimately dictate the optimal halogenation strategy. Future work in this area should focus on building a comprehensive, publicly accessible database of comparative stability data for a wide range of polyhalogenated quinolines to further aid in the rational design of next-generation therapeutics.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available at: [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Metabolism and the fluoroquinolones. PubMed. Available at: [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]

  • PHOTOSTABILITY TESTING SEM I SEMINAR. Slideshare. Available at: [Link]

  • In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Current Protocols in Pharmacology. Available at: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]

  • Thermal Analysis for Drug Degradation Studies. Lab Manager. Available at: [Link]

  • Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]

  • Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • ICH guideline for photostability testing: aspects and directions for use. PubMed. Available at: [Link]

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Photostability. IAGIM. Available at: [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Available at: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. Available at: [Link]

  • Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. ResearchGate. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. Available at: [Link]

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  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. Available at: [Link]

  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. National Institutes of Health. Available at: [Link]

  • Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. MDPI. Available at: [Link]

  • The Halogen Bond. ACS Publications. Available at: [Link]

  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. National Institutes of Health. Available at: [Link]

  • Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar. Available at: [Link]

  • Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. National Institutes of Health. Available at: [Link]

  • GC/MS spectra of PCBs under different temperatures. ResearchGate. Available at: [Link]

  • GC-MS chromatograms obtained at different reaction time (5–100 min) from the degradation of BDE-209 over Fe3O4 micro/nano-material. ResearchGate. Available at: [Link]

  • (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). ResearchGate. Available at: [Link]

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  • Analysis of the oxidative degradation of proanthocyanidins under basic conditions. PubMed. Available at: [Link]

  • Thermal degradation pathways of the poly(1,2-propanediol) s resulting from the chemical recycling of polyurethane foams. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dibromo-8-fluoroquinoline

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,6-Dibromo-8-fluoroquinoline. As a halogenated heterocyclic compound, it requires meticulous management to ensure the s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,6-Dibromo-8-fluoroquinoline. As a halogenated heterocyclic compound, it requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Understanding the Hazard Profile: Why Caution is Critical

Key Anticipated Hazards:

  • Toxicity: Quinolines can be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[1][2] Some are suspected of causing genetic defects and cancer.[1]

  • Environmental Hazard: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[1][3] Therefore, discharge into the environment, including sewer systems, must be strictly avoided.[4][5]

  • Reactivity: While generally stable, it should be stored away from strong oxidizing agents, strong acids, and peroxides.[2]

  • Combustion Byproducts: As a brominated compound, its incineration requires specialized facilities. Improper combustion can release hazardous gases such as hydrogen bromide (HBr), bromine (Br₂), and potentially dioxins and furans.[6]

Hazard Summary Table

This table summarizes key hazard data for the parent compound, Quinoline, which should be considered indicative for its halogenated derivatives.

PropertyValue / ClassificationSource
Acute Toxicity, Oral Toxic if swallowed[1][3]
Skin Corrosion/Irritation Causes skin irritation[1]
Serious Eye Damage/Irritation Causes serious eye irritation[1]
Carcinogenicity Suspected of causing cancer[1]
Aquatic Hazard Toxic to aquatic life with long lasting effects[1][2]
Storage Class Combustible Solids[7]

The Disposal Lifecycle: A Step-by-Step Protocol

The proper disposal of 3,6-Dibromo-8-fluoroquinoline is a multi-step process that begins at the point of generation. The primary and safest method for final disposal is through a licensed hazardous waste disposal company that utilizes high-temperature incineration with appropriate flue gas scrubbing technology.[4][7]

Step 1: Immediate Personal Protective Equipment (PPE) Confirmation

Before handling any waste materials, ensure you are wearing appropriate PPE to prevent skin and eye contact.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Gloves must be inspected for integrity before use.[8]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

  • Skin and Body Protection: A full-length laboratory coat is required. For tasks with a higher risk of spills, consider an impervious apron or suit.[4][8]

  • Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood, respiratory protection (e.g., an N95 dust mask or a fitted respirator) is necessary to avoid inhalation.[3][7]

Step 2: Waste Segregation at the Source

Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[7] Halogenated organic waste must be collected separately from non-halogenated waste streams.[1]

  • Solid Waste:

    • Collect unused 3,6-Dibromo-8-fluoroquinoline powder and any disposables contaminated with it (e.g., weighing papers, pipette tips, gloves) in a dedicated, leak-proof hazardous waste container.[7]

    • This container should be clearly designated for "Halogenated Organic Solid Waste."[1]

  • Liquid Waste:

    • Collect solutions containing 3,6-Dibromo-8-fluoroquinoline in a separate, sealed, and clearly labeled liquid hazardous waste container.

    • This container should be designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated organic solvents or aqueous waste.

Step 3: Proper Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "3,6-Dibromo-8-fluoroquinoline." If in a mixture, list all components and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Safe Storage of Waste

Accumulated waste must be stored safely pending pickup by a disposal service.

  • Store waste containers in a designated, well-ventilated satellite accumulation area.[4]

  • Ensure containers are tightly closed to prevent leaks or spills.[4]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • The storage area should be secure, accessible only to authorized personnel.[2][3]

Step 5: Arranging for Professional Disposal

Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[5][7]

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Provide the fully labeled container and any required documentation (e.g., a hazardous waste manifest) to the disposal personnel.

  • The designated disposal method for halogenated compounds is typically high-temperature incineration in a facility permitted to handle such waste, ensuring complete destruction and neutralization of harmful byproducts like HBr.[4][6]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 3,6-Dibromo-8-fluoroquinoline.

G cluster_0 A Waste Generated (Solid or Liquid) B Is it contaminated with 3,6-Dibromo-8-fluoroquinoline? A->B C Segregate as Non-Hazardous Waste (Follow local guidelines) B->C No D Is the waste Solid or Liquid? B->D Yes E Collect in 'Halogenated Organic Solid Waste' Container D->E Solid F Collect in 'Halogenated Organic Liquid Waste' Container D->F Liquid G Label Container Correctly - Chemical Name - Hazards - Date E->G F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup via EHS / Licensed Contractor H->I J Transport to Permitted TSDF for Incineration I->J caption Disposal Workflow for 3,6-Dibromo-8-fluoroquinoline.

Caption: Disposal Workflow for 3,6-Dibromo-8-fluoroquinoline.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

  • Spill Management:

    • Evacuate and Secure: Alert others in the area and evacuate non-essential personnel.[4] Remove all sources of ignition.[4]

    • Ventilate: Work within a chemical fume hood or ensure the area is well-ventilated.[4]

    • Contain and Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels on a large spill.

    • Collect Waste: Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container for halogenated compounds.[5][9]

    • Decontaminate: Clean the spill area thoroughly.

    • Report: Report the incident to your laboratory supervisor and EHS office.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2][10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][10]

Regulatory Framework

All handling and disposal activities must comply with federal and local regulations. Key governing bodies in the United States include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, employee training, and safe work practices.[11][12]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste.[13] Halogenated organic compounds are a specific focus, and waste must be tracked from generation to disposal using a manifest system.[14][15]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of 3,6-Dibromo-8-fluoroquinoline, protecting both themselves and the environment.

References

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses. (2024-12-18). Available from: [Link]

  • Other Disposal Guidance | I-WASTE DST. US EPA. Available from: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. (2019-04-11). Available from: [Link]

  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. Available from: [Link]

  • Environmental Fact Sheet, Organobromine. US EPA. Available from: [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available from: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available from: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30). Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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